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  • Product: 3-(2,5-Difluorophenoxy)azetidine
  • CAS: 1263378-42-2

Core Science & Biosynthesis

Foundational

physical and chemical properties of 3-(2,5-Difluorophenoxy)azetidine

As a Senior Application Scientist, I approach the integration of 3-(2,5-Difluorophenoxy)azetidine not merely as a structural commodity, but as a highly engineered pharmacological vector. In modern drug discovery, the tra...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the integration of 3-(2,5-Difluorophenoxy)azetidine not merely as a structural commodity, but as a highly engineered pharmacological vector. In modern drug discovery, the transition from "flat" planar aromatics to sp³-rich heterocycles is a critical strategy for improving clinical success rates. The azetidine ring, coupled with a strategically fluorinated phenoxy group, offers a masterclass in modulating physicochemical properties, metabolic stability, and target affinity.

This technical guide deconstructs the physical properties, synthetic architecture, and translational applications of 3-(2,5-Difluorophenoxy)azetidine, providing actionable, self-validating protocols for researchers and drug development professionals.

Structural Causality & Physicochemical Profile

The utility of 3-(2,5-difluorophenoxy)azetidine lies in its precise structural geometry. The 4-membered azetidine ring provides a rigid yet strained scaffold that lowers overall lipophilicity (LogP) compared to larger pyrrolidine or piperidine analogs, thereby enhancing aqueous solubility and blood-brain barrier (BBB) penetrance.

Furthermore, the 2,5-difluoro substitution on the phenoxy ring is not arbitrary. Fluorine’s high electronegativity and small Van der Waals radius protect the aromatic ring from cytochrome P450 (CYP450)-mediated oxidation without introducing significant steric bulk.

Quantitative Physicochemical Data

Data summarized from commercial and computational chemical databases[1],[2].

PropertyValuePharmacological Implication
Chemical Name 3-(2,5-Difluorophenoxy)azetidine-
Molecular Formula C₉H₉F₂NO-
Molecular Weight 185.17 g/mol Low MW allows for extensive downstream elaboration.
Monoisotopic Mass 185.065 DaCritical for high-resolution LCMS tracking.
Hydrogen Bond Donors 1 (Azetidine NH)Facilitates key interactions with target kinase/receptor hinges.
Hydrogen Bond Acceptors 3 (N, O, F)Enhances aqueous solubility.
Topological Polar Surface Area ~21.3 ŲHighly favorable for CNS penetration (< 90 Ų ideal).
Physical State Solid (as HCl salt)The ensures long-term bench stability.

Synthetic Architecture & Protocols

The standard synthesis of 3-(2,5-difluorophenoxy)azetidine relies on the etherification of a protected azetidinol. Below is a field-proven, self-validating workflow designed for high yield and purity.

Synthesis_Workflow Step1 1-Boc-3-hydroxyazetidine + 2,5-Difluorophenol Step2 Mitsunobu Coupling (DIAD, PPh3, THF, 0°C to RT) Step1->Step2 Step3 Boc-Protected Intermediate (LCMS: [M+H]+ 286) Step2->Step3 Step4 Acidic Deprotection (4M HCl in Dioxane) Step3->Step4 Step5 3-(2,5-Difluorophenoxy)azetidine Hydrochloride Salt Step4->Step5

Caption: Workflow for the synthesis of 3-(2,5-Difluorophenoxy)azetidine via Mitsunobu etherification.

Phase 1: Mitsunobu Etherification
  • Reagents: 1-Boc-3-hydroxyazetidine (1.0 eq), 2,5-difluorophenol (1.1 eq), Triphenylphosphine (PPh₃, 1.2 eq), Diisopropyl azodicarboxylate (DIAD, 1.2 eq), anhydrous THF.

  • Procedure:

    • Dissolve 1-Boc-3-hydroxyazetidine, 2,5-difluorophenol, and PPh₃ in anhydrous THF under an inert argon atmosphere.

    • Cool the reaction mixture to 0 °C using an ice bath.

    • Add DIAD dropwise over 15 minutes.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Causality (The "Why"): The 2,5-difluorophenyl ring lacks the strong electron-withdrawing groups (e.g., -NO₂) required to stabilize the Meisenheimer complex in a standard Nucleophilic Aromatic Substitution (SₙAr). The Mitsunobu reaction bypasses this limitation by activating the secondary alcohol of the azetidine, allowing for smooth etherification under mild, neutral conditions. Cooling to 0 °C during DIAD addition controls the exothermic formation of the betaine intermediate, preventing unwanted side reactions.

  • Self-Validation System: Analyze the reaction mixture via LCMS. The reaction is deemed complete when the 2,5-difluorophenol peak is entirely consumed, and the Boc-protected product mass ( [M+H]+≈286 ) dominates the chromatogram.

Phase 2: Deprotection and Salt Formation
  • Reagents: 4M HCl in Dioxane, Dichloromethane (DCM).

  • Procedure:

    • Dissolve the purified Boc-protected intermediate in DCM.

    • Add 4M HCl in dioxane (10 eq) at room temperature.

    • Stir for 2–4 hours until gas evolution (CO₂ and isobutylene) ceases.

    • Concentrate under reduced pressure and triturate with diethyl ether to yield the hydrochloride salt.

  • Causality (The "Why"): While Trifluoroacetic acid (TFA) is commonly used for Boc deprotection, it yields a hygroscopic trifluoroacetate salt. Using anhydrous HCl in dioxane directly precipitates the hydrochloride salt, which is highly crystalline, stable for long-term storage, and ideal for subsequent parallel chemistry arrays in drug discovery[3].

  • Self-Validation System: Perform Thin-Layer Chromatography (TLC) using a DCM:MeOH (9:1) mobile phase, stained with Ninhydrin. The appearance of a distinct purple spot confirms the presence of the liberated secondary amine.

Translational Applications in Drug Discovery

3-(2,5-Difluorophenoxy)azetidine is not a final active pharmaceutical ingredient (API), but rather a highly privileged building block used to synthesize complex modulators for both neurological and metabolic targets.

A. CNS Therapeutics: PDE9A Inhibition

In the pursuit of symptomatic and disease-modifying treatments for Alzheimer's disease and schizophrenia, researchers target Phosphodiesterase 9A (PDE9A) to enhance cortical cGMP signaling. During the optimization of brain-penetrant PDE9A inhibitors, a strict structure-activity relationship (SAR) was observed: azetidine > pyrrolidine > piperidine [3].

Incorporating the oxygen linker via 3-(2,5-difluorophenoxy)azetidine yielded an order of magnitude increase in potency (IC₅₀ = 14 nM) compared to direct aryl attachments[3].

  • Mechanistic Causality: The enhanced potency is driven by the relief of ring strain upon target binding. The conformational flexibility provided by the ether linkage allows the difluorophenyl group to optimally occupy the hydrophobic pocket of the PDE9A active site, while the azetidine nitrogen serves as a critical vector for interacting with the pyrimidine core of the inhibitor[3].

SAR_Rationale Azetidine Azetidine Core Strain Relief of Ring Strain (Drives Target Binding) Azetidine->Strain Phenoxy Oxygen Linker Flexibility Conformational Flexibility (Order of Magnitude Potency Gain) Phenoxy->Flexibility Fluorine 2,5-Difluoro Substitution Metabolism Metabolic Stability (Blocks CYP450 Oxidation) Fluorine->Metabolism Target Optimized CNS Drug Candidate (e.g., PDE9A Inhibitor) Strain->Target Flexibility->Target Metabolism->Target

Caption: Structure-Activity Relationship (SAR) causality of 3-(2,5-Difluorophenoxy)azetidine in drug design.

B. Metabolic Disorders: GPR119 Modulation

Beyond the CNS, derivatives utilizing this building block serve as critical modulators of the G-protein-coupled receptor GPR119[4].

  • Mechanistic Causality: Activation of GPR119 stimulates incretin hormone release, which subsequently increases glucose-dependent insulin secretion—a vital mechanism for treating Type II diabetes[4]. The metabolic stability imparted by the 2,5-difluoro substitution prevents rapid in vivo degradation, extending the half-life of these anti-diabetic compounds and allowing for sustained beta-cell mass protection[4].

C. Modulators of Cortical Catecholaminergic Neurotransmission

The compound is also heavily cited as a neutral-form synthetic intermediate in the development of novel azetidine derivatives aimed at modulating cortical catecholaminergic neurotransmission[5]. By enhancing cortical dopamine transmission, these derivatives aim to restore the function of cortical micro-circuitry dysregulated in schizophrenia[5].

References

  • AK Scientific, Inc. "3-(2,6-Difluorophenoxy)azetidine / C9H9F2NO Properties." AKSci.
  • Sigma-Aldrich. "3-(3,4-Difluoro-phenoxy)-azetidine hydrochloride." Sigma-Aldrich Catalog.
  • PubChemLite - C. "Explore Monoisotopic Mass and Molecular Formula." University of Luxembourg.
  • Claffey et al. "Application of Structure-Based Drug Design and Parallel Chemistry to Identify Selective, Brain Penetrant, In Vivo Active Phosphodiesterase 9A Inhibitors." ACS Publications (J. Med. Chem.).
  • WIPO Patent WO 2012/069948 A1. "Common Organic Chemistry: Modulators of G-protein-coupled receptor GPR119." Common Organic Chemistry.
  • WIPO Patent WO 2018/091687 A1. "Novel azetidine derivatives useful as modulators of cortical catecholaminergic neurotransmission." Googleapis.

Sources

Exploratory

3-(2,5-Difluorophenoxy)azetidine mechanism of action in vitro

Executive Summary Topic: In Vitro Mechanism of Action of 3-(2,5-Difluorophenoxy)azetidine Initial Findings: There is no publicly available scientific literature or data detailing the specific mechanism of action, biologi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Topic: In Vitro Mechanism of Action of 3-(2,5-Difluorophenoxy)azetidine

Initial Findings: There is no publicly available scientific literature or data detailing the specific mechanism of action, biological target, or in vitro activity for the compound "3-(2,5-Difluorophenoxy)azetidine."

Inference & Direction: The azetidine ring is a "privileged structure" in medicinal chemistry, known to be a component of molecules with a wide range of biological activities, including antimicrobial, anticancer, and central nervous system effects.[1][2] The lack of specific data for the requested compound necessitates a broader, exemplary approach.

Revised Strategy: This technical guide will therefore outline a comprehensive, yet hypothetical, in vitro characterization of an azetidine-based compound. We will construct a plausible mechanism of action based on the common therapeutic targets of azetidine derivatives and provide detailed, field-standard protocols to elucidate this mechanism. This approach serves as a robust template for the scientific investigation of any novel azetidine derivative.

Hypothetical Target & Mechanism: For the purpose of this guide, we will hypothesize that 3-(2,5-Difluorophenoxy)azetidine (hereafter "AZD-25DF") is an inhibitor of the NMDA receptor , a common target for azetidine-containing compounds.[1] The guide will detail the experimental workflow to confirm this hypothesis and characterize the compound's activity.

A Technical Guide to the In Vitro Mechanism of Action of Novel Azetidine-Based Compounds

Introduction

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry. Its unique conformational rigidity and physicochemical properties have been leveraged to develop therapeutics for a multitude of applications.[1][3] Azetidine derivatives have been explored as anticancer agents that can induce apoptosis, antimicrobial compounds, and modulators of key central nervous system (CNS) targets.[2][4] This guide provides a comprehensive framework for the in vitro characterization of novel azetidine compounds, using the hypothetical molecule AZD-25DF as an illustrative example. We will proceed under the hypothesis that AZD-25DF acts as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, a critical ionotropic glutamate receptor in the CNS.

Part 1: Primary Target Engagement - NMDA Receptor Binding

The first step in characterizing a new chemical entity is to confirm its direct interaction with the putative molecular target. For AZD-25DF, this involves quantifying its binding affinity for the NMDA receptor complex. A radioligand binding assay is the gold-standard method for this purpose.

Core Concept: Competitive Radioligand Binding

This assay measures the ability of a test compound (AZD-25DF) to displace a known radioactive ligand (the "radioligand") that binds with high affinity and specificity to the target receptor. The degree of displacement is proportional to the affinity of the test compound for the receptor.

Experimental Protocol: NMDA Receptor Competitive Binding Assay [1]

Objective: To determine the binding affinity (Kᵢ) of AZD-25DF for the NMDA receptor.

Materials:

  • Biological Source: Rat cortical membranes (prepared in-house or sourced commercially).

  • Radioligand: [³H]CGP 39653 (a potent and specific NMDA receptor antagonist).

  • Test Compound: AZD-25DF, dissolved in DMSO to create a stock solution, with serial dilutions in assay buffer.

  • Assay Buffer: Tris-HCl buffer, pH 7.4.

  • Instrumentation: Liquid scintillation counter, cell harvester with glass fiber filters.

Step-by-Step Methodology:

  • Preparation: In a 96-well plate, combine rat cortical membranes, [³H]CGP 39653 at a fixed concentration (typically near its Kₔ value), and varying concentrations of AZD-25DF.

  • Controls:

    • Total Binding: Contains membranes, radioligand, and assay buffer (no competitor).

    • Non-Specific Binding (NSB): Contains membranes, radioligand, and a saturating concentration of a known, non-radioactive NMDA antagonist (e.g., unlabeled CGP 39653) to block all specific binding.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.[1]

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any residual unbound or non-specifically bound radioligand.

  • Quantification: Place the filters into scintillation vials, add a scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

Data Analysis:

  • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

  • Plot the percentage of specific binding against the logarithm of the AZD-25DF concentration.

  • Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC₅₀ value, which is the concentration of AZD-25DF that displaces 50% of the specific binding of the radioligand.

  • Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation : Ki = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[1]

Data Presentation: Binding Affinity of AZD-25DF

CompoundTargetIC₅₀ (nM)Kᵢ (nM)
AZD-25DF (Hypothetical)NMDA Receptor8542
Reference AntagonistNMDA Receptor157.5
Note: The data presented is hypothetical and for illustrative purposes only.[1]

Visualization: Radioligand Binding Assay Workflow

G cluster_prep Plate Preparation cluster_controls Controls prep1 Add Rat Cortical Membranes incubate Incubate at RT (60 min) prep1->incubate prep2 Add [3H]CGP 39653 (Radioligand) prep2->incubate prep3 Add AZD-25DF (Test Compound) prep3->incubate ctrl1 Total Binding (No Competitor) ctrl1->incubate ctrl2 Non-Specific Binding (Saturating Competitor) ctrl2->incubate harvest Rapid Filtration (Cell Harvester) incubate->harvest wash Wash Filters (Ice-Cold Buffer) harvest->wash count Scintillation Counting (Quantify Radioactivity) wash->count analyze Data Analysis (Calculate Ki) count->analyze

Caption: Workflow for the NMDA receptor competitive binding assay.

Part 2: Functional Consequence - Modulation of Cellular Activity

Confirming that AZD-25DF binds to the NMDA receptor is crucial, but it does not describe the functional consequence of that binding. The next step is to determine whether this binding event inhibits or enhances receptor function. An electrophysiology assay, such as patch-clamp, is the definitive method for measuring ion channel activity.

Core Concept: Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion flow through the NMDA receptor channel in a single cell. By applying an NMDA receptor agonist (like glutamate), we can induce an electrical current. The effect of AZD-25DF on this current reveals its functional activity (antagonism or potentiation).

Experimental Protocol: NMDA-Induced Current Inhibition Assay

Objective: To determine the functional potency (IC₅₀) of AZD-25DF in blocking NMDA receptor-mediated ion currents.

Materials:

  • Cell Line: HEK293 cells stably expressing the human NMDA receptor subunits (e.g., GluN1/GluN2A).

  • Agonists: Glutamate and Glycine (a co-agonist).

  • Test Compound: AZD-25DF.

  • Electrophysiology Rig: Patch-clamp amplifier, microscope, micromanipulators, and data acquisition software.

  • Solutions: Extracellular and intracellular recording solutions.

Step-by-Step Methodology:

  • Cell Preparation: Plate the HEK293-NMDA cells onto coverslips for recording.

  • Patching: Using a glass micropipette, form a high-resistance "giga-seal" with the membrane of a single cell to achieve the whole-cell configuration.

  • Baseline Current: Perfuse the cell with an extracellular solution containing the co-agonist glycine.

  • Agonist Application: Apply a short pulse of glutamate to activate the NMDA receptors and record the resulting inward electrical current.

  • Compound Application: Pre-incubate the cell with varying concentrations of AZD-25DF for 1-2 minutes.

  • Test Pulse: While still in the presence of AZD-25DF, apply another pulse of glutamate and record the modulated current.

  • Washout: Wash the cell with the control extracellular solution to ensure the receptor function can recover.

  • Data Acquisition: Repeat this process for multiple cells and a range of AZD-25DF concentrations.

Data Analysis:

  • Measure the peak amplitude of the NMDA-induced current before and after the application of AZD-25DF.

  • Calculate the percentage of inhibition for each concentration.

  • Plot the percent inhibition against the logarithm of the AZD-25DF concentration and fit the data to a dose-response curve to determine the functional IC₅₀.

Data Presentation: Functional Potency of AZD-25DF

CompoundAssay TypeAgonistEndpointIC₅₀ (nM)
AZD-25DF (Hypothetical)Whole-Cell Patch-ClampGlutamate/GlycineCurrent Inhibition250
Reference AntagonistWhole-Cell Patch-ClampGlutamate/GlycineCurrent Inhibition50

Visualization: NMDA Receptor Signaling Pathway

G cluster_pathway NMDA Receptor Signaling Glutamate Glutamate & Glycine NMDAR NMDA Receptor Glutamate->NMDAR Binds & Activates Ca_Influx Ca²+ Influx NMDAR->Ca_Influx Channel Opens Downstream Downstream Signaling Ca_Influx->Downstream AZD AZD-25DF AZD->NMDAR Binds & Inhibits

Caption: Hypothetical inhibitory action on the NMDA receptor signaling pathway.[1]

Part 3: Assessing Off-Target Liabilities and Cellular Health

A comprehensive in vitro analysis must also include an assessment of potential off-target effects and general cytotoxicity. Many azetidine derivatives have been evaluated for their anticancer and antimicrobial properties, making it essential to understand the cytotoxic profile of a new compound.[2][5]

Core Concept: Cell Viability Assays

Assays like the MTT assay measure the metabolic activity of cells, which serves as a proxy for cell viability and proliferation. A reduction in metabolic activity in the presence of a compound suggests cytotoxicity.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay) [5]

Objective: To determine the concentration at which AZD-25DF causes a 50% reduction in the viability of a representative cell line (e.g., HEK293 or a cancer cell line like SiHa).[4][5]

Materials:

  • Cell Line: HEK293 (human embryonic kidney) or other relevant cell lines.

  • Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO.

  • Instrumentation: 96-well plate reader (spectrophotometer).

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of AZD-25DF concentrations (e.g., 0.01 to 100 µM). Include vehicle (DMSO) and positive (e.g., Doxorubicin) controls.[5]

  • Incubation: Incubate the plates for 48-72 hours.[5]

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Remove the media and add DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance of the purple solution at ~570 nm using a plate reader.

Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Plot the percentage of viability against the compound concentration to determine the CC₅₀ (Cytotoxic Concentration 50%).

Conclusion

This technical guide outlines a foundational, three-part strategy for characterizing the in vitro mechanism of action of a novel azetidine derivative, exemplified by the hypothetical NMDA receptor antagonist AZD-25DF. By systematically progressing from direct target binding to functional cellular assays and finally to broad cytotoxicity profiling, researchers can build a comprehensive and robust data package. This structured approach, combining biochemical and cell-based methods, is essential for validating a compound's primary mechanism and identifying potential liabilities early in the drug discovery process.

References

  • In Vitro Screening of Novel Azetidine Compounds: A Technical Guide. Benchchem.
  • Biological Evaluation in Vitro and in Silico of Azetidin-2-one Derivatives as Potential Anticancer Agents. National Center for Biotechnology Information (PMC).
  • The Rising Therapeutic Potential of Novel Azetidine Derivatives: A Technical Guide. Benchchem.
  • Antimicrobial potential of various substituted azetidine derivatives: a mini review.
  • Current and Future Prospects of Azetidine Derivatives an Overview. Medwin Publishers.

Sources

Foundational

A Comprehensive Technical Guide to the Crystal Structure Analysis of 3-(2,5-Difluorophenoxy)azetidine

Abstract This technical guide provides a comprehensive walkthrough for the single-crystal X-ray diffraction (SC-XRD) analysis of 3-(2,5-Difluorophenoxy)azetidine, a molecule of significant interest in medicinal chemistry...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive walkthrough for the single-crystal X-ray diffraction (SC-XRD) analysis of 3-(2,5-Difluorophenoxy)azetidine, a molecule of significant interest in medicinal chemistry. The azetidine ring is a crucial pharmacophore, and understanding the three-dimensional structure of its derivatives is paramount for rational drug design and development.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into the experimental and computational workflows required for accurate crystal structure determination. From the foundational principles of X-ray diffraction to the nuances of structure solution, refinement, and interpretation, this guide is designed to be a self-validating resource, grounded in authoritative crystallographic methodologies.

Introduction: The Significance of Structural Elucidation

The unique conformational constraints and synthetic versatility of the azetidine scaffold have established it as a privileged structural motif in modern drug discovery.[1][2] The incorporation of a 2,5-difluorophenoxy substituent introduces specific electronic and steric properties that can significantly influence molecular interactions and, consequently, biological activity. A precise understanding of the three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions within the crystalline state is therefore indispensable.

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for obtaining this detailed structural information.[4][5][6] It is a non-destructive technique that provides precise data on the internal lattice of a crystalline substance, including unit cell dimensions and the positions of atoms within that lattice.[4][6] This guide will delineate the critical steps involved in the crystal structure analysis of 3-(2,5-Difluorophenoxy)azetidine, assuming a high-quality single crystal has been successfully synthesized and isolated.

Experimental Workflow: From Crystal to Structure

The journey from a single crystal to a fully refined crystal structure involves a series of meticulous experimental and computational steps. The following sections provide a detailed protocol, explaining the rationale behind each stage.

Crystal Selection and Mounting

The quality of the diffraction data is intrinsically linked to the quality of the single crystal.

Protocol:

  • Crystal Selection: Under a high-magnification microscope, select a single crystal of 3-(2,5-Difluorophenoxy)azetidine with well-defined faces, uniform morphology, and no visible defects such as cracks or twinning. The ideal crystal size for most modern diffractometers is between 0.1 and 0.3 mm in all dimensions.[5]

  • Mounting: Carefully mount the selected crystal on a suitable support, such as a MiTeGen MicroMount™ or a thin glass fiber, using a minimal amount of cryoprotectant oil (e.g., Paratone-N).

  • Cryo-cooling (Optional but Recommended): For data collection at low temperatures (typically 100 K), rapidly cool the mounted crystal in a stream of cold nitrogen gas. This minimizes thermal vibrations and can reduce radiation damage, often leading to higher-quality diffraction data.

Expert Insight: The choice of mounting pin and adhesive is critical. The goal is to secure the crystal firmly while minimizing any background scatter from the mounting materials. Cryo-cooling is almost always beneficial for small organic molecules as it can significantly improve the resolution of the diffraction data.

Data Collection

Data collection is performed using a single-crystal X-ray diffractometer.

Protocol:

  • Instrument Setup: The mounted crystal is placed on a goniometer head within the diffractometer.[4] The instrument is equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation), a goniometer for rotating the crystal, and a detector (e.g., a CCD or CMOS detector).[7]

  • Unit Cell Determination: A short series of initial diffraction images (often called "scans") are collected to locate the diffraction spots. These are then used by the instrument's software to determine the crystal's unit cell parameters and Bravais lattice.

  • Data Collection Strategy: A full sphere of diffraction data is collected by rotating the crystal through a series of angles while exposing it to the X-ray beam. Modern software can optimize the data collection strategy to ensure high completeness and redundancy of the data.

  • Data Integration: The collected diffraction images are processed to measure the intensity of each reflection.[8] This process, known as integration, converts the image data into a list of reflections with their corresponding Miller indices (h,k,l) and intensities.

Diagram of the Data Collection Workflow:

G A Crystal Mounting B Diffractometer Setup A->B Placement on Goniometer C Unit Cell Determination B->C Initial Scans D Full Data Collection C->D Optimized Strategy E Data Integration & Reduction D->E Image Processing

Caption: Workflow from crystal mounting to integrated diffraction data.

Structure Solution and Refinement

Once the diffraction data has been collected and processed, the next step is to determine the arrangement of atoms in the crystal lattice.

Structure Solution

The "phase problem" is a central challenge in crystallography, as the phases of the diffracted X-rays cannot be directly measured.[8]

Protocol:

  • Space Group Determination: Based on the systematic absences in the diffraction data, the space group of the crystal is determined. This defines the symmetry elements present in the crystal lattice.

  • Structure Solution with Direct Methods: For small molecules like 3-(2,5-Difluorophenoxy)azetidine, direct methods are typically used to solve the phase problem.[9] These methods use statistical relationships between the intensities of the reflections to estimate the initial phases.

  • Initial Model Building: The initial phases are used to calculate an electron density map.[8] The positions of the atoms in the molecule can then be identified from the peaks in this map, and an initial structural model is built.

Structure Refinement

The initial model is then refined to improve its agreement with the experimental data.

Protocol:

  • Least-Squares Refinement: The atomic coordinates and thermal parameters are adjusted to minimize the difference between the observed and calculated structure factor amplitudes. This is typically done using a least-squares refinement algorithm.

  • Difference Fourier Maps: After each round of refinement, a difference Fourier map is calculated. This map shows regions where the calculated electron density is higher or lower than the observed electron density, helping to locate missing atoms (like hydrogen) or identify misplaced atoms.

  • Anisotropic Refinement: For non-hydrogen atoms, anisotropic displacement parameters (ADPs) are refined. These describe the thermal motion of the atoms as ellipsoids, providing a more accurate model of the atomic vibrations.

  • Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model, where their positions are geometrically dependent on the parent atom.

  • Final Refinement Cycles: The refinement is continued until the model converges, meaning that further adjustments do not significantly improve the agreement with the data.

G A Integrated Diffraction Data B Space Group Determination A->B C Structure Solution (Direct Methods) B->C D Initial Electron Density Map C->D E Initial Atomic Model D->E F Least-Squares Refinement E->F G Difference Fourier Analysis F->G Identify Discrepancies H Final Refined Structure F->H Convergence G->F Model Adjustment

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Exploratory

The Compass for the Clinic: A Technical Guide to the Pharmacokinetic Profiling of 3-(2,5-Difluorophenoxy)azetidine Derivatives

Foreword: Charting the Course from Bench to Bedside In the intricate landscape of modern drug discovery, the journey of a promising molecule from a laboratory curiosity to a life-altering therapeutic is one of meticulous...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Charting the Course from Bench to Bedside

In the intricate landscape of modern drug discovery, the journey of a promising molecule from a laboratory curiosity to a life-altering therapeutic is one of meticulous navigation. For novel chemical entities such as 3-(2,5-difluorophenoxy)azetidine derivatives, which hold significant therapeutic potential due to their unique structural and physicochemical properties, this journey is critically dependent on a deep understanding of their pharmacokinetic profile.[1] The azetidine ring, a four-membered nitrogen-containing heterocycle, is increasingly favored in medicinal chemistry for its ability to confer enhanced metabolic stability, solubility, and receptor selectivity.[1][2] This guide serves as an in-depth technical manual for researchers, scientists, and drug development professionals, providing a comprehensive framework for the robust pharmacokinetic characterization of this promising class of molecules. We will move beyond a mere listing of procedures to delve into the causality behind experimental choices, ensuring that each step is part of a self-validating system designed to generate a clear, actionable, and predictive data package.

Part 1: The Strategic Imperative of Early ADME Profiling

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate are the cornerstones of its clinical viability. A molecule with exceptional in vitro potency can falter in vivo if it is poorly absorbed, rapidly metabolized into inactive or toxic byproducts, or fails to reach its therapeutic target in sufficient concentrations.[3][4] Early and systematic ADME profiling is therefore not a perfunctory screening exercise but a strategic imperative that de-risks drug development projects and guides medicinal chemistry efforts toward candidates with favorable pharmacokinetic properties.[5][6]

The 3-(2,5-difluorophenoxy)azetidine scaffold presents a fascinating case study. The difluorophenoxy moiety can significantly influence lipophilicity and metabolic stability, while the azetidine ring contributes to the molecule's three-dimensional structure and potential for enhanced solubility.[1] Understanding the interplay of these structural features on the compound's behavior in a biological system is paramount.

Part 2: The In Vitro Gauntlet: A Cascade of Foundational Assays

The initial phase of pharmacokinetic profiling is a series of in vitro assays designed to provide a foundational understanding of a compound's intrinsic properties in a controlled environment.[6][7] These assays are crucial for early-stage decision-making, allowing for the ranking and prioritization of candidates before committing to more resource-intensive in vivo studies.[8]

Metabolic Stability: The First Line of Defense

A drug's susceptibility to biotransformation, or metabolic stability, is a primary determinant of its in vivo half-life and oral bioavailability.[3][4][9] Compounds that are rapidly metabolized by the liver, the body's primary metabolic hub, may struggle to achieve and maintain therapeutic concentrations.[3][4] We assess metabolic stability using subcellular fractions and cellular systems that contain the key drug-metabolizing enzymes.[3][4][10]

Key In Vitro Systems for Metabolic Stability Assessment:

  • Liver Microsomes: These are vesicles of the endoplasmic reticulum from homogenized liver cells and are a rich source of cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism.[4] They are a cost-effective and widely used tool for initial screening.

  • Hepatocytes: As intact liver cells, hepatocytes contain a full complement of both Phase I and Phase II metabolic enzymes and their cofactors, offering a more physiologically relevant model that closely mimics the in vivo situation.[4][9]

  • S9 Fraction: This is the supernatant from centrifuged liver homogenate and contains both microsomal and cytosolic enzymes, providing a broader view of metabolic potential.[3]

Experimental Workflow: Metabolic Stability Assessment

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_compound Prepare stock solution of 3-(2,5-Difluorophenoxy)azetidine derivative in DMSO prep_system Thaw and prepare metabolic system (Microsomes, Hepatocytes, or S9) prep_cofactors Prepare cofactor solution (e.g., NADPH for microsomes) pre_incubate Pre-incubate metabolic system at 37°C prep_cofactors->pre_incubate initiate_reaction Initiate reaction by adding derivative and cofactors pre_incubate->initiate_reaction time_points Collect aliquots at specific time points (e.g., 0, 5, 15, 30, 60 min) initiate_reaction->time_points quench_reaction Quench reaction with cold organic solvent (e.g., Acetonitrile) to precipitate proteins time_points->quench_reaction centrifuge Centrifuge to pellet precipitated proteins quench_reaction->centrifuge analyze_supernatant Analyze supernatant by LC-MS/MS to quantify remaining parent compound centrifuge->analyze_supernatant calculate_clearance Calculate in vitro half-life (t1/2) and intrinsic clearance (Clint) analyze_supernatant->calculate_clearance

Caption: Workflow for In Vitro Metabolic Stability Assay.

Detailed Protocol: Microsomal Stability Assay

  • Compound Preparation: Prepare a 10 mM stock solution of the 3-(2,5-difluorophenoxy)azetidine derivative in DMSO.

  • Reaction Mixture Preparation: In a microcentrifuge tube, combine phosphate buffer (pH 7.4), liver microsomes (final concentration 0.5 mg/mL), and the test compound (final concentration 1 µM).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH solution (final concentration 1 mM).

  • Time-point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard. This stops the enzymatic reaction and precipitates the proteins.

  • Sample Processing: Vortex the quenched samples and centrifuge at high speed to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate or vials for analysis by a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of the linear regression line is used to calculate the in vitro half-life (t½) and subsequently the intrinsic clearance (Clint).[3]

Data Presentation: Example Metabolic Stability Data

Compound IDSystemIn Vitro t½ (min)Intrinsic Clearance (Clint) (µL/min/mg protein)
AZD-001Human Liver Microsomes4515.4
AZD-002Human Liver Microsomes>60<11.5
AZD-003Human Liver Microsomes1257.8
Warfarin (Control)Human Liver Microsomes2527.7

Interpretation: A longer half-life and lower intrinsic clearance value are generally desirable, suggesting greater metabolic stability.[3] In the example table, AZD-002 shows the most favorable metabolic stability profile.

Plasma Protein Binding (PPB): The Free Drug Hypothesis

Once a drug enters the bloodstream, it can bind to plasma proteins, primarily albumin. It is the unbound, or "free," fraction of the drug that is pharmacologically active and able to diffuse into tissues to reach its target.[11][12] Highly protein-bound drugs may have a lower apparent potency and a smaller volume of distribution. Therefore, determining the fraction of the 3-(2,5-difluorophenoxy)azetidine derivative that is unbound in plasma (fu) is a critical step.[11]

Experimental Workflow: Plasma Protein Binding (Equilibrium Dialysis)

G cluster_prep Preparation cluster_dialysis Equilibrium Dialysis cluster_analysis Analysis & Calculation prep_compound Prepare stock solution of 3-(2,5-Difluorophenoxy)azetidine derivative spike_plasma Spike pooled plasma with the derivative to the desired concentration load_red Load spiked plasma into the plasma chamber and buffer into the buffer chamber of a Rapid Equilibrium Dialysis (RED) device spike_plasma->load_red incubate Incubate the sealed RED device at 37°C with shaking for 4-6 hours to reach equilibrium sample_collection Collect aliquots from both the plasma and buffer chambers incubate->sample_collection matrix_match Matrix-match samples (add buffer to plasma sample, plasma to buffer sample) sample_collection->matrix_match protein_precipitation Precipitate proteins with organic solvent matrix_match->protein_precipitation analyze_lcms Analyze compound concentration in both chambers by LC-MS/MS protein_precipitation->analyze_lcms calculate_fu Calculate Fraction Unbound (fu) analyze_lcms->calculate_fu

Caption: Workflow for Plasma Protein Binding Assay using RED.

Detailed Protocol: Rapid Equilibrium Dialysis (RED) Assay

  • Preparation: Spike pooled plasma (human and relevant preclinical species) with the test compound to the desired final concentration (e.g., 1 µM).

  • Device Loading: Add the spiked plasma to one chamber of the RED device and an equal volume of phosphate-buffered saline (PBS), pH 7.4, to the other chamber. The two chambers are separated by a semipermeable membrane with a molecular weight cutoff that retains proteins but allows the small molecule to pass through.[11][12][13]

  • Incubation: Seal the device and incubate at 37°C on an orbital shaker for 4 to 6 hours to allow the system to reach equilibrium.[11][12]

  • Sampling: After incubation, collect aliquots from both the plasma and buffer chambers.[11]

  • Analysis: Determine the concentration of the compound in both the buffer and plasma aliquots using a validated LC-MS/MS method. The concentration in the buffer chamber represents the unbound drug concentration.[11][13]

  • Calculation: The percent unbound is calculated as: (% Unbound) = [Concentration in buffer / Concentration in plasma] x 100.

Data Presentation: Example Plasma Protein Binding Data

Compound IDSpecies% Protein BoundFraction Unbound (fu)
AZD-001Human99.20.008
AZD-001Rat98.50.015
AZD-002Human85.00.150
AZD-002Rat82.30.177
Warfarin (Control)Human99.50.005

Interpretation: A very high percentage of protein binding (>99%) can sometimes be a liability, as small changes in binding can lead to large changes in the free drug concentration. Understanding species differences is also crucial for extrapolating preclinical data to humans.

Cytochrome P450 (CYP) Inhibition: The Risk of Drug-Drug Interactions

The CYP450 enzyme family is responsible for the metabolism of a vast number of drugs.[14][15] If a new drug candidate inhibits one of these enzymes, it can slow the metabolism of a co-administered drug that is a substrate for the same enzyme. This can lead to elevated plasma levels of the co-administered drug, potentially causing toxicity.[14][16] Assessing the potential of 3-(2,5-difluorophenoxy)azetidine derivatives to inhibit major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4) is a regulatory requirement and a key safety assessment.[14][16]

Experimental Workflow: CYP450 Inhibition Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis & Calculation prep_microsomes Prepare human liver microsomes and specific CYP isoform probe substrate prep_inhibitor Prepare serial dilutions of the 3-(2,5-Difluorophenoxy)azetidine derivative (inhibitor) incubate_mix Incubate microsomes, probe substrate, and inhibitor at 37°C prep_inhibitor->incubate_mix initiate_reaction Initiate reaction by adding NADPH incubate_reaction Incubate for a defined period quench_reaction Quench reaction with cold organic solvent analyze_samples Analyze samples by LC-MS/MS to quantify the formation of the probe substrate's metabolite quench_reaction->analyze_samples plot_data Plot % inhibition vs. inhibitor concentration calculate_ic50 Calculate the IC50 value

Caption: Workflow for CYP450 Inhibition IC50 Determination.

Detailed Protocol: CYP450 Inhibition (IC50) Assay

  • Preparation: A reaction mixture containing human liver microsomes, a specific probe substrate for the CYP isoform being tested, and a range of concentrations of the 3-(2,5-difluorophenoxy)azetidine derivative is prepared in a 96-well plate.

  • Pre-incubation: The plate is pre-incubated at 37°C.

  • Initiation: The reaction is initiated by adding NADPH.

  • Incubation: The reaction is allowed to proceed for a specific time (e.g., 10-15 minutes).

  • Quenching: The reaction is terminated by adding a cold organic solvent.

  • Analysis: The amount of metabolite formed from the probe substrate is quantified by LC-MS/MS.

  • Data Analysis: The rate of metabolite formation is compared to a vehicle control (no inhibitor). The percent inhibition is plotted against the inhibitor concentration, and the data are fitted to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).[14]

Data Presentation: Example CYP450 Inhibition Data

Compound IDCYP1A2 IC50 (µM)CYP2C9 IC50 (µM)CYP2D6 IC50 (µM)CYP3A4 IC50 (µM)
AZD-001> 5012.5> 502.1
AZD-002> 50> 5035.7> 50
Ketoconazole (Control)0.11.50.80.05

Interpretation: Higher IC50 values are desirable, as they indicate a lower potential for drug-drug interactions. An IC50 value greater than 10 µM is often considered a low risk.[5] AZD-001 shows potent inhibition of CYP3A4, which would warrant further investigation.

Part 3: The In Vivo Reality: Characterizing the Whole-Body Response

While in vitro assays are predictive, in vivo pharmacokinetic studies in animal models are essential to understand how a drug candidate behaves in a complex, living system.[7][17][18] These studies provide critical data on key parameters such as clearance, volume of distribution, half-life, and bioavailability, which are necessary to predict a human dose and dosing regimen.[17][19][20]

Experimental Workflow: In Vivo Pharmacokinetic Study (Rodent)

G cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis & Modeling animal_prep Acclimate and fast animals (e.g., Sprague-Dawley rats) formulate_compound Formulate 3-(2,5-Difluorophenoxy)azetidine derivative in a suitable vehicle administer_dose Administer compound via desired routes (e.g., Intravenous and Oral) blood_collection Collect serial blood samples at pre-defined time points post-dose administer_dose->blood_collection process_samples Process blood to obtain plasma store_samples Store plasma samples at -80°C pending analysis extract_samples Extract compound from plasma store_samples->extract_samples analyze_lcms Quantify compound concentration by LC-MS/MS pk_modeling Perform pharmacokinetic analysis (e.g., non-compartmental analysis) to determine key parameters calculate_bioavailability Calculate Oral Bioavailability (F%)

Caption: Workflow for a Rodent In Vivo Pharmacokinetic Study.

Detailed Protocol: Rodent PK Study (Rat)

  • Animal Model: Use male Sprague-Dawley rats, often with jugular vein cannulation to facilitate serial blood sampling.[21]

  • Dosing Groups:

    • Intravenous (IV) Group: Administer the compound as a bolus dose (e.g., 1 mg/kg) via the tail vein. This allows for the determination of clearance and volume of distribution.

    • Oral (PO) Group: Administer the compound by oral gavage (e.g., 10 mg/kg) to assess absorption and oral bioavailability.

  • Blood Sampling: Collect blood samples (approx. 100-200 µL) at pre-defined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).[18]

  • Sample Processing: Process the blood to obtain plasma, which is then stored at -80°C.

  • Bioanalysis: Extract the drug from the plasma samples and quantify the concentration using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use specialized software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis on the plasma concentration-time data to calculate key PK parameters.

Data Presentation: Example In Vivo Pharmacokinetic Parameters

ParameterIV (1 mg/kg)PO (10 mg/kg)
Cmax (ng/mL)1250850
Tmax (h)0.081.0
AUC(0-inf) (ng*h/mL)250012500
CL (mL/min/kg)6.7-
Vdss (L/kg)2.5-
t½ (h)4.14.5
Oral Bioavailability (F%) -50%

Interpretation: This data provides a comprehensive picture of the drug's disposition. The clearance (CL) gives an indication of the efficiency of elimination. The volume of distribution (Vdss) indicates the extent of tissue distribution. The oral bioavailability (F%) is a critical parameter that measures the fraction of the oral dose that reaches systemic circulation and is a key determinant of a viable oral drug.[17]

Part 4: Synthesis and Conclusion: Building a Predictive PK Profile

The pharmacokinetic profiling of 3-(2,5-difluorophenoxy)azetidine derivatives is a multi-faceted process that integrates in vitro and in vivo data to build a predictive model of a compound's behavior in humans. By systematically evaluating metabolic stability, plasma protein binding, CYP450 inhibition, and in vivo disposition, researchers can make informed, data-driven decisions. This rigorous, iterative process of testing and chemical optimization is fundamental to identifying candidates with the highest probability of success in the clinic, ultimately accelerating the development of novel and effective medicines.

References

  • In Vivo Pharmacokinetic (PK) Studies - Drug Discovery. Selvita. Available from: [Link]

  • Metabolic Stability and Metabolite Analysis of Drugs. Creative Diagnostics. 2024. Available from: [Link]

  • Metabolic Stability Services. Eurofins Discovery. Available from: [Link]

  • Metabolic Stability. Frontage Laboratories. Available from: [Link]

  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. SpringerLink. Available from: [Link]

  • In Vivo PK and TK. BioDuro. Available from: [Link]

  • In Vivo PK/PD Study Services. Reaction Biology. Available from: [Link]

  • CYP Inhibition Assay (Ki). Evotec. Available from: [Link]

  • Webinar: In vivo pharmacokinetic experiments in preclinical drug development. Admescope. 2021. Available from: [Link]

  • AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. PubChem. Available from: [Link]

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  • Guidelines for the experimental design of pharmacokinetic studies with nanomaterials in preclinical animal models. PubMed. 2020. Available from: [Link]

  • In Vitro Methods Lead the Way In Antibody Pharmacokinetics. Visikol. 2025. Available from: [Link]

  • A microfluidic system that replicates pharmacokinetic (PK) profiles in vitro improves prediction of in vivo efficacy in preclinical models. PLOS Biology. 2022. Available from: [Link]

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  • Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods. Springer Nature Experiments. 2021. Available from: [Link]

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  • Pharmacokinetic studies in man - Scientific guideline. European Medicines Agency (EMA). 2015. Available from: [Link]

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  • Cytochrome P450 Assays. Charles River Laboratories. Available from: [Link]

  • Assessment and incorporation of in vitro correlates to pharmacokinetic outcomes in antibody developability workflows. PMC. 2024. Available from: [Link]

  • In Vivo Pharmacokinetic studies – Rodent and Non Rodent. Vimta Labs. Available from: [Link]

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  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA. Available from: [Link]

  • (PDF) In-silico molecular docking, ADME study, and molecular dynamic simulation of new azetidin-2-one derivatives with antiproliferative activity. ResearchGate. Available from: [Link]

  • In-silico molecular docking, ADME study of new azetidin-2-one derivatives having imidazole moiety targeting cyclooxygenase-2 Enzyme. Al Mustansiriyah Journal of Pharmaceutical Sciences. 2026. Available from: [Link]

  • General Considerations for Preclinical Studies Submissions. Saudi Food and Drug Authority. 2024. Available from: [Link]

  • Synthesis and profiling of a diverse collection of azetidine-based scaffolds for the development of CNS-focused lead-like libraries. PubMed. 2012. Available from: [Link]

  • Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine. ACG Publications. 2011. Available from: [Link]

  • Synthesis and profiling of a diverse collection of azetidine-based scaffolds for the development of CNS-focused lead-like libraries. Broad Institute. 2012. Available from: [Link]

  • Preparation, Characterization, Evaluation of Biological Activity, and Study of Molecular Docking of Azetidine Derivatives. Central Asian Journal of Medical and Natural Science. 2024. Available from: [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PMC. Available from: [Link]

  • Assess the safety, tolerability and pharmacokinetics of AZD5055 following single and multiple ascending doses in healthy participants. AstraZeneca Clinical Trials. 2026. Available from: [Link]

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Foundational

An In-depth Technical Guide to the Thermodynamic Stability of 3-(2,5-Difluorophenoxy)azetidine

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This guide provides a comprehensive framework for evaluating the thermodynamic stability of 3-(2,5-difl...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This guide provides a comprehensive framework for evaluating the thermodynamic stability of 3-(2,5-difluorophenoxy)azetidine, a heterocyclic compound of interest in medicinal chemistry. In the absence of extensive empirical data for this specific molecule, this document synthesizes established principles of physical organic chemistry and outlines a robust, multi-faceted approach for its stability assessment. We will explore the inherent chemical liabilities and stabilizing features of its constituent moieties—the strained azetidine ring, the ether linkage, and the difluorophenyl group. This guide details both theoretical and experimental methodologies, from computational chemistry to thermal analysis and forced degradation studies, to construct a complete stability profile. The protocols and rationale provided herein are designed to be self-validating, ensuring scientific rigor and trustworthy data generation for drug development applications.

Introduction: Deconstructing the Molecule

The thermodynamic stability of a drug candidate is a critical determinant of its developability, influencing its shelf-life, formulation, and in vivo behavior. 3-(2,5-Difluorophenoxy)azetidine is a molecule that presents a fascinating interplay of structural features, each contributing to its overall stability profile.

  • The Azetidine Ring: This four-membered nitrogen-containing heterocycle is characterized by significant ring strain, estimated at approximately 25.4 kcal/mol.[1][2] This inherent strain makes the azetidine ring susceptible to ring-opening reactions, a primary degradation pathway.[2][3] However, azetidines are notably more stable than their three-membered aziridine counterparts, allowing for their practical use in medicinal chemistry.[1][4] The nitrogen atom's basicity and susceptibility to protonation can also play a crucial role in initiating degradation, particularly in acidic conditions.[5]

  • The 2,5-Difluorophenoxy Moiety: The incorporation of fluorine atoms into aromatic rings is a well-established strategy in drug design to enhance metabolic stability and modulate physicochemical properties.[6][7][8] The strong carbon-fluorine bond is resistant to metabolic cleavage.[6][9] Furthermore, the electron-withdrawing nature of the fluorine atoms can influence the electron density of the adjacent ether linkage and potentially impact its stability.

  • The Ether Linkage: The C-O-C bond of the ether linkage is generally stable but can be susceptible to cleavage under harsh acidic or basic conditions, or through oxidative processes. The electronic effects of the difluorophenyl ring will modulate the reactivity of this linkage.

This guide will systematically address how to quantify the thermodynamic stability of 3-(2,5-difluorophenoxy)azetidine by proposing a logical workflow that integrates computational and experimental approaches.

Theoretical Assessment of Thermodynamic Stability

Before embarking on laboratory-based studies, a computational analysis can provide valuable predictive insights into the molecule's inherent stability and potential degradation pathways. Quantum chemical methods are instrumental in this in silico evaluation.[10]

Computational Protocol: Density Functional Theory (DFT) Calculations

Objective: To calculate the Gibbs free energy of formation and to model potential degradation pathways to identify the most probable decomposition routes.

Methodology:

  • Geometry Optimization:

    • Construct the 3D structure of 3-(2,5-difluorophenoxy)azetidine.

    • Perform a full geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).

    • Verify that the optimized structure corresponds to a true energy minimum by performing a frequency calculation and ensuring the absence of imaginary frequencies.

  • Thermodynamic Properties Calculation:

    • From the frequency calculation, extract the Gibbs free energy of formation (G). This value provides a measure of the molecule's intrinsic stability.

  • Modeling Degradation Pathways:

    • Propose plausible degradation mechanisms, such as acid-catalyzed ring-opening of the azetidine or cleavage of the ether linkage.

    • For each proposed pathway, calculate the transition state (TS) structure and the corresponding activation energy (ΔG‡).

    • A lower activation energy suggests a more kinetically favorable degradation pathway.

Causality Behind Experimental Choices:

  • The choice of DFT is a balance between computational cost and accuracy for molecules of this size.

  • Modeling degradation pathways allows for a targeted approach in subsequent experimental forced degradation studies, focusing on the conditions most likely to induce decomposition.

Data Presentation:

Parameter Calculated Value (Example) Interpretation
Gibbs Free Energy of Formation (G)Value in HartreesIntrinsic stability of the molecule.
ΔG‡ (Azetidine Ring Opening)Value in kcal/molEnergy barrier for this degradation pathway.
ΔG‡ (Ether Cleavage)Value in kcal/molEnergy barrier for this degradation pathway.

Experimental Evaluation of Thermodynamic Stability

Experimental studies are essential to validate the theoretical predictions and to provide quantitative data on the stability of 3-(2,5-difluorophenoxy)azetidine under various conditions.

Thermal Analysis

Objective: To determine the melting point, decomposition temperature, and to characterize phase transitions.

Protocols:

  • Differential Scanning Calorimetry (DSC):

    • Accurately weigh 2-5 mg of 3-(2,5-difluorophenoxy)azetidine into an aluminum DSC pan.

    • Seal the pan and place it in the DSC instrument.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • Record the heat flow as a function of temperature. The melting point will appear as a sharp endothermic peak, while decomposition may be observed as a broader exothermic or endothermic event.

  • Thermogravimetric Analysis (TGA):

    • Accurately weigh 5-10 mg of the sample into a TGA pan.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • Record the mass of the sample as a function of temperature. The onset of weight loss indicates the temperature at which decomposition begins.

Trustworthiness of the Protocol:

  • Using an inert atmosphere (nitrogen) prevents oxidative degradation during the analysis, ensuring that the observed thermal events are intrinsic to the molecule's stability.

  • The combination of DSC and TGA provides a more complete picture of thermal behavior.

Data Presentation:

Analysis Parameter Observed Value (Example)
DSCMelting Point (Tm)e.g., 150 °C
DSCDecomposition Onsete.g., 220 °C
TGAOnset of Weight Losse.g., 225 °C
Forced Degradation Studies (Stress Testing)

Objective: To identify the degradation pathways and the degradation products of 3-(2,5-difluorophenoxy)azetidine under various stress conditions.

General Workflow:

Forced_Degradation_Workflow cluster_conditions Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Acid Acidic (HCl) HPLC HPLC-UV/MS Acid->HPLC Analyze Samples at Time Points Base Basic (NaOH) Base->HPLC Analyze Samples at Time Points Oxidative Oxidative (H2O2) Oxidative->HPLC Analyze Samples at Time Points Thermal Thermal (Heat) Thermal->HPLC Analyze Samples at Time Points Photolytic Photolytic (UV/Vis) Photolytic->HPLC Analyze Samples at Time Points Degradation_Pathways Degradation Pathways HPLC->Degradation_Pathways Degradant_Identification Degradant Identification HPLC->Degradant_Identification NMR NMR Spectroscopy Degradant_Identification->NMR Structure Elucidation Compound 3-(2,5-Difluorophenoxy)azetidine in Solution Compound->Acid Expose Compound->Base Expose Compound->Oxidative Expose Compound->Thermal Expose Compound->Photolytic Expose

Caption: Forced degradation experimental workflow.

Detailed Protocols:

  • Acidic and Basic Hydrolysis:

    • Prepare solutions of 3-(2,5-difluorophenoxy)azetidine in 0.1 M HCl and 0.1 M NaOH.

    • Incubate the solutions at a controlled temperature (e.g., 60 °C).

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots, neutralize them, and analyze by a stability-indicating HPLC method.

  • Oxidative Degradation:

    • Prepare a solution of the compound in a solution of 3% hydrogen peroxide.

    • Incubate at room temperature, protected from light.

    • Analyze aliquots at specified time points by HPLC.

  • Thermal Degradation:

    • Prepare a solution of the compound in a suitable solvent (e.g., water or a buffer).

    • Incubate at an elevated temperature (e.g., 80 °C) in a sealed vial.

    • Analyze aliquots at specified time points by HPLC.

  • Photostability:

    • Expose a solution of the compound to a controlled light source (e.g., ICH-compliant photostability chamber).

    • Simultaneously, keep a control sample in the dark.

    • Analyze both samples at specified time points by HPLC.

Analytical Methodology:

A stability-indicating HPLC method must be developed and validated. This method should be able to separate the parent compound from all significant degradation products. Mass spectrometry (MS) coupled with HPLC can be used for the initial identification of degradants based on their mass-to-charge ratio. For definitive structural elucidation of major degradants, they should be isolated (e.g., by preparative HPLC) and characterized by NMR spectroscopy.

Visualization of Potential Degradation Pathways

Based on the principles discussed, the following are plausible degradation pathways for 3-(2,5-difluorophenoxy)azetidine.

Degradation_Pathways cluster_acid Acid-Catalyzed Ring Opening cluster_ether Ether Cleavage Molecule 3-(2,5-Difluorophenoxy)azetidine Protonation Protonation of Azetidine Nitrogen Molecule->Protonation Harsh_Conditions Harsh Acidic/Basic Conditions Molecule->Harsh_Conditions Nucleophilic_Attack Nucleophilic Attack (e.g., by H2O or Cl-) Protonation->Nucleophilic_Attack Ring_Opened_Product Ring-Opened Product Nucleophilic_Attack->Ring_Opened_Product Phenol_Product 2,5-Difluorophenol Harsh_Conditions->Phenol_Product Azetidinol_Product 3-Hydroxyazetidine Harsh_Conditions->Azetidinol_Product

Caption: Plausible degradation pathways of the title compound.

Conclusion and Forward Look

This guide has provided a comprehensive, scientifically grounded framework for the in-depth assessment of the thermodynamic stability of 3-(2,5-difluorophenoxy)azetidine. By integrating computational modeling with a suite of experimental techniques including thermal analysis and forced degradation studies, researchers can build a robust stability profile for this molecule. The insights gained from such a systematic evaluation are paramount for making informed decisions in the drug development process, from lead optimization to formulation design. The methodologies outlined herein are not only applicable to the title compound but can also be adapted for the stability assessment of other novel chemical entities containing similar structural motifs.

References

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  • Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. RSC Publishing. [Link]

  • Doyle, A. G., & Jacobsen, E. N. (2007). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC. [Link]

  • St. Amant, A. H., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC. [Link]

  • Taylor, R. D., MacCoss, M., & Lawson, A. D. (2008). The role of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(23), 7217-7231. [Link]

  • Sinha, P., & Yadav, A. K. (2023). Theoretical Study of Azetidine Derivative by Quantum Chemical Methods, Molecular Docking and Molecular Dynamic Simulations. ResearchGate. [Link]

  • Le, P. V., et al. (2025). Molecular basis for azetidine-2-carboxylic acid biosynthesis. PMC. [Link]

  • LE STUDIUM. (2018). Fluorine as a key element in modern drug discovery and development. LE STUDIUM. [Link]

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Exploratory

A Technical Guide to the Preliminary Toxicity Screening of 3-(2,5-Difluorophenoxy)azetidine

Introduction 3-(2,5-Difluorophenoxy)azetidine represents a novel chemical entity (NCE) with potential applications in drug discovery, leveraging the desirable physicochemical properties often associated with azetidine-co...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

3-(2,5-Difluorophenoxy)azetidine represents a novel chemical entity (NCE) with potential applications in drug discovery, leveraging the desirable physicochemical properties often associated with azetidine-containing compounds. The azetidine ring, a four-membered saturated heterocycle, can enhance properties like solubility and metabolic stability while providing a three-dimensional vector for molecular exploration. However, this strained ring system also presents unique toxicological considerations. Early, systematic assessment of a compound's safety profile is paramount to de-risk drug development programs, saving significant time and resources.

This guide provides a comprehensive, technically-grounded framework for the preliminary toxicity screening of 3-(2,5-Difluorophenoxy)azetidine. It is designed for researchers, toxicologists, and drug development professionals, moving beyond a simple checklist of assays to explain the scientific rationale behind a tiered, integrated screening strategy. Our approach begins with computational predictions, progresses through a battery of robust in vitro assays, and culminates in a targeted in vivo study, embodying the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal testing.

Section 1: The Integrated Tiered Screening Strategy

The foundation of modern preliminary toxicity screening is a tiered approach. This strategy uses a series of progressively more complex and resource-intensive assays to build a comprehensive safety profile. Early tiers are designed to be high-throughput and cost-effective, flagging potential liabilities and providing critical data to guide the design of later, more definitive studies.

Causality Behind the Tiered Approach: We begin with in silico methods because they are the fastest and most cost-effective way to generate initial hypotheses about a compound's potential toxicities based on its structure. This is followed by a suite of in vitro assays that provide the first biological confirmation of these predictions in cellular systems. General cytotoxicity assays are performed first to establish a working concentration range for subsequent, more specific assays, ensuring that observed effects are not simply due to overwhelming cell death. Only compounds with an acceptable in vitro profile advance to limited, ethically-designed in vivo studies to assess acute systemic toxicity.

G cluster_0 Tier 0: Computational Assessment cluster_1 Tier 1: In Vitro Biological Assessment cluster_2 Tier 2: In Vivo Confirmation cluster_3 Decision Point in_silico In Silico Toxicity Prediction (QSAR, Structural Alerts) cytotoxicity General Cytotoxicity (MTT & LDH Assays) in_silico->cytotoxicity Guides Concentration Selection genotoxicity Genotoxicity (Ames & Micronucleus Assays) cytotoxicity->genotoxicity cardiac Cardiovascular Safety (hERG Inhibition Assay) cytotoxicity->cardiac metabolism Metabolic Stability (Microsomes / Hepatocytes) cytotoxicity->metabolism in_vivo Acute Oral Systemic Toxicity (OECD 423) genotoxicity->in_vivo Requires Acceptable In Vitro Profile cardiac->in_vivo Requires Acceptable In Vitro Profile metabolism->in_vivo Requires Acceptable In Vitro Profile decision Go / No-Go Decision & Risk Assessment in_vivo->decision

Figure 1: Tiered workflow for preliminary toxicity screening.

Section 2: Tier 0 - In Silico Toxicity Prediction

Expertise & Experience: Before any biological material is used, we leverage computational models to predict the toxic potential of 3-(2,5-Difluorophenoxy)azetidine. These in silico tools use algorithms and extensive databases of known toxic compounds to identify structural motifs (structural alerts) and predict quantitative structure-activity relationships (QSAR) associated with adverse effects.[1][2][3] This step is not a replacement for testing but serves to focus our in vitro resources on the most probable areas of concern. For a molecule containing an azetidine ring, models may flag it for potential reactivity, while the difluorophenyl group will be assessed for metabolic liabilities.

Trustworthiness: The reliability of in silico predictions is enhanced by using a consensus approach, combining the outputs from multiple software platforms (e.g., OECD QSAR Toolbox, ProTox-II, Leadscope Model Applier™).[4][5] Predictions are cross-referenced with available data on structurally similar compounds.

Methodology:

  • Obtain the SMILES (Simplified Molecular-Input Line-Entry System) string for 3-(2,5-Difluorophenoxy)azetidine.

  • Input the structure into multiple validated QSAR and predictive toxicology software platforms.

  • Execute prediction modules for key toxicological endpoints.

  • Analyze the outputs, paying close attention to structural alerts and the confidence scores of each prediction.

Data Presentation:

Predicted EndpointTypical Prediction OutputInterpretation / Action
Bacterial Mutagenicity (Ames) Positive / NegativeA "Positive" prediction elevates the importance of the in vitro Ames test.
Carcinogenicity Carcinogen / Non-carcinogenInforms long-term risk assessment; a positive hit requires careful evaluation of genotoxic potential.
Hepatotoxicity High / Medium / Low RiskGuides the selection of cell types for in vitro cytotoxicity (e.g., prioritize HepG2 cells).
hERG Inhibition Blocker / Non-blocker (Predicted pIC50)A "Blocker" prediction makes the in vitro hERG assay a critical, early-stage experiment.
Oral LD₅₀ (Rodent) Predicted value (e.g., mg/kg)Helps select the starting dose for the in vivo OECD 423 study.[6]

Section 3: Tier 1 - In Vitro Biological Assessment

This tier provides the first empirical data on the biological activity of the compound. All assays must be designed as self-validating systems with appropriate controls.

General Cytotoxicity Screening

Expertise & Experience: The initial step in any in vitro program is to determine the concentrations at which the compound causes general cell death. This is crucial for two reasons: 1) It identifies the relevant concentration range for subsequent, more specific assays, preventing misinterpretation of results that are merely due to overt toxicity. 2) It provides a preliminary measure of the compound's therapeutic index. We employ two complementary assays: the MTT assay, which measures mitochondrial reductase activity (an indicator of metabolic viability), and the Lactate Dehydrogenase (LDH) release assay, which measures plasma membrane rupture (an indicator of necrosis or late apoptosis).[7][8] Comparing results from both can provide initial mechanistic clues.

  • Cell Seeding: Seed human liver carcinoma cells (HepG2) and a non-hepatic cell line (e.g., HEK293) into 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare a 10-point, 3-fold serial dilution of 3-(2,5-Difluorophenoxy)azetidine in culture medium (e.g., from 100 µM down to 5 nM). Replace the medium in the wells with the compound dilutions.

  • Controls: Include wells with medium only (no cells), vehicle control (e.g., 0.1% DMSO), and a positive control (e.g., 10 µM Doxorubicin).

  • Incubation: Incubate the plates for 24 or 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add MTT reagent (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours until formazan crystals form.

  • Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC₅₀ (the concentration that inhibits 50% of the cell viability).

  • Cell Seeding & Treatment: Follow steps 1-3 of the MTT protocol in a separate 96-well plate.

  • Controls: Include vehicle control (spontaneous LDH release) and a positive control for maximum LDH release (e.g., cells treated with 1% Triton X-100).[9]

  • Incubation: Incubate for 24 or 48 hours.

  • Supernatant Collection: Carefully collect an aliquot of the cell culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a new plate containing the LDH assay reaction mixture according to the manufacturer's protocol.[7]

  • Incubation: Incubate at room temperature for 30 minutes, protected from light.

  • Readout: Measure the absorbance at 490 nm.

  • Analysis: Calculate cytotoxicity as a percentage of the maximum LDH release and determine the EC₅₀.

Data Presentation:

AssayCell LineIC₅₀ / EC₅₀ (µM) after 24hIC₅₀ / EC₅₀ (µM) after 48h
MTT HepG2[Result][Result]
MTT HEK293[Result][Result]
LDH HepG2[Result][Result]
LDH HEK293[Result][Result]
Genotoxicity Assessment

Expertise & Experience: Genotoxicity—the ability of a chemical to damage DNA or chromosomes—is a critical safety liability. Regulatory agencies typically require a battery of tests to assess different mechanisms of genetic damage.[10] For preliminary screening, we use two core assays:

  • Bacterial Reverse Mutation (Ames) Test: Detects gene mutations (point mutations and frameshifts).[11]

  • In Vitro Micronucleus Test: Detects chromosomal damage (clastogenicity) and errors in chromosome segregation (aneugenicity).[12][13] A positive result in either assay is a significant red flag.

  • Strains: Use multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) with and without metabolic activation.

  • Metabolic Activation: Prepare a rat liver homogenate (S9 fraction) to simulate mammalian metabolism.

  • Exposure: Expose the bacterial strains to at least five concentrations of the test compound, plated on minimal glucose agar plates.

  • Controls: Include vehicle control (DMSO) and known mutagens for each strain, both with and without S9 mix (e.g., sodium azide for TA1535, 2-nitrofluorene for TA98 without S9, and 2-aminoanthracene for all strains with S9).

  • Incubation: Incubate plates at 37°C for 48-72 hours.

  • Readout: Count the number of revertant colonies (colonies that have mutated back to being able to synthesize histidine).

  • Analysis: A positive result is typically defined as a concentration-dependent increase in revertant colonies that is at least two-fold higher than the vehicle control.

  • Cell Culture: Use a mammalian cell line (e.g., CHO, TK6, or human peripheral blood lymphocytes).

  • Treatment: Treat cells with at least three concentrations of the test compound (determined from cytotoxicity data), with and without S9 metabolic activation.

  • Controls: Include vehicle (DMSO) and positive controls (e.g., Mitomycin C without S9, Cyclophosphamide with S9).

  • Incubation: Expose cells for a short period (3-6 hours), then wash and culture for a further 1.5-2.0 cell cycles. Add cytochalasin B to block cytokinesis, resulting in binucleated cells.

  • Harvesting & Staining: Harvest the cells, fix, and stain the cytoplasm and nuclei (e.g., with Giemsa or a fluorescent DNA stain).

  • Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei (small, membrane-bound DNA fragments in the cytoplasm).

  • Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

Cardiovascular Safety: hERG Channel Inhibition

Expertise & Experience: Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a primary cause of drug-induced QT interval prolongation, which can lead to a fatal arrhythmia called Torsade de Pointes.[14] Therefore, assessing hERG inhibition is a mandatory checkpoint in early drug discovery. High-throughput fluorescence-based assays provide a rapid and reliable screening method.

  • Assay Principle: This assay uses a membrane fraction from cells stably expressing the hERG channel and a high-affinity fluorescent tracer that binds to the channel. Competitor compounds, like 3-(2,5-Difluorophenoxy)azetidine, will displace the tracer, causing a decrease in fluorescence polarization.[15]

  • Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).[14]

  • Assay Preparation: In a 384-well plate, combine the hERG membrane preparation, the fluorescent tracer, and serial dilutions of the test compound.

  • Controls: Include a vehicle control (0.1% DMSO) for no inhibition and a known potent hERG inhibitor (e.g., E-4031 or Astemizole) as a positive control for 100% inhibition.[14][16]

  • Incubation: Incubate the plate at room temperature for 1-4 hours to reach equilibrium.

  • Readout: Measure fluorescence polarization using a suitable plate reader.

  • Analysis: Calculate the percent inhibition for each concentration relative to the controls and determine the IC₅₀ value.

Data Presentation:

AssayEndpointResult
hERG Inhibition IC₅₀ (µM)[Result]
Metabolic Stability Assessment

Expertise & Experience: Understanding a compound's metabolic fate is crucial. The strained azetidine ring in 3-(2,5-Difluorophenoxy)azetidine is a potential site for metabolic cleavage. Research has shown that strained azetidinyl rings can undergo ring-opening via nucleophilic attack by glutathione (GSH), a reaction that can be catalyzed by Glutathione S-transferases (GSTs) without prior bioactivation by cytochrome P450 enzymes.[17][18] Therefore, our assessment must include both P450-dependent and potential GST-mediated pathways.

  • Reaction Systems: Prepare two sets of reactions:

    • HLM + NADPH: To assess Phase I (P450-mediated) metabolism.

    • S9 + NADPH + GSH: To assess both Phase I and Phase II (e.g., GST-mediated) metabolism.

  • Incubation: Incubate 3-(2,5-Difluorophenoxy)azetidine (typically at 1 µM) with HLM or S9 fractions at 37°C.

  • Time Points: Remove aliquots at several time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.

  • Analysis: Plot the natural log of the percent remaining parent compound versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (Cl_int).

Data Presentation:

SystemIn Vitro Half-life (t½, min)Intrinsic Clearance (Cl_int, µL/min/mg protein)
HLM + NADPH [Result][Result]
S9 + NADPH + GSH [Result][Result]

Section 4: Tier 2 - Preliminary In Vivo Assessment

Expertise & Experience: If the in vitro safety profile is acceptable (i.e., sufficient separation between projected efficacious concentrations and toxicity readouts), a limited in vivo study is conducted to evaluate acute systemic toxicity. The OECD 423 guideline (Acute Toxic Class Method) is selected as it provides a toxicity classification while minimizing animal use compared to the traditional LD₅₀ test.[19][20] The starting dose is informed by the in silico predictions and in vitro cytotoxicity data.

  • Species and Sex: Use a single sex of rodent, typically female rats, as they are often more sensitive.[19]

  • Housing and Acclimation: House animals in appropriate conditions and allow for at least 5 days of acclimation before the study.

  • Dosing (Stepwise Procedure):

    • Step 1: Administer the starting dose (e.g., 300 mg/kg, selected based on prior data) to a group of 3 animals via oral gavage.

    • Observation: Observe animals closely for mortality and clinical signs of toxicity for 14 days.

    • Step 2 (Decision):

      • If 0 or 1 animal dies, proceed to the next higher fixed dose (e.g., 2000 mg/kg) in a new group of 3 animals.

      • If 2 or 3 animals die, proceed to the next lower fixed dose (e.g., 50 mg/kg) in a new group of 3 animals.

    • Continuation: Continue this stepwise procedure until a stopping criterion is met (e.g., no mortality at the highest dose, or mortality at the lowest dose), allowing for classification.

  • Clinical Observations: Record observations of skin, fur, eyes, respiratory and nervous system effects, and behavior patterns.[19] Note any tremors, convulsions, diarrhea, lethargy, or coma.

  • Body Weight: Record individual animal weights just prior to dosing and at least weekly thereafter.

  • Pathology: At the end of the 14-day observation period, conduct a gross necropsy on all surviving animals.

Data Presentation:

Dose (mg/kg)Number of AnimalsMortalityKey Clinical Signs ObservedGHS Classification
[e.g., 300]3[e.g., 0/3][e.g., No adverse effects noted]\multirow{2}{*}{[e.g., Category 4]}
[e.g., 2000]3[e.g., 2/3][e.g., Lethargy, piloerection]

Section 5: Synthesis and Risk Assessment

Expertise & Experience: The final step is to synthesize the data from all tiers into a coherent risk assessment. This is not a simple checklist but an integrated analysis. For example, if the compound shows cytotoxicity in HepG2 cells at 10 µM, is rapidly metabolized in S9 fractions, and the in silico analysis predicted hepatotoxicity, this creates a consistent narrative of liver liability. Conversely, if a genotoxicity signal is seen only in the Ames test with S9 activation, but not in the micronucleus assay, it might suggest the formation of a mutagenic bacterial metabolite that is not relevant in mammalian systems.

This integrated assessment informs the critical go/no-go decision for the compound's continued development.

G start Integrated Data Review (In Silico, In Vitro, In Vivo) q_geno Genotoxicity Positive? start->q_geno q_herg hERG IC₅₀ < 10 µM? q_geno->q_herg No stop NO-GO (High Risk) q_geno->stop Yes q_invivo Acute Toxicity (GHS Cat 1, 2, or 3)? q_herg->q_invivo No consider CONSIDER (Medium Risk - Requires Mitigation/ Structure-Toxicity Analysis) q_herg->consider Yes q_window Acceptable Therapeutic Window (Cytotox vs. Efficacy)? q_invivo->q_window No q_invivo->consider Yes q_window->consider No go GO (Acceptable Risk for Further Development) q_window->go Yes

Figure 2: Decision-making flowchart for risk assessment.

Conclusion

The preliminary toxicity screening of a novel chemical entity like 3-(2,5-Difluorophenoxy)azetidine requires a dynamic, multi-faceted approach. By integrating computational predictions with a carefully selected battery of in vitro assays and a limited, targeted in vivo study, researchers can build a robust, scientifically sound safety profile. This tiered strategy not only satisfies the ethical imperative to reduce animal testing but also provides the critical data needed to make informed, timely, and cost-effective decisions in the challenging landscape of drug discovery and development.

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Foundational

3-(2,5-Difluorophenoxy)azetidine receptor binding affinity

Pharmacological Profiling of 3-(2,5-Difluorophenoxy)azetidine: Receptor Binding Affinity and Cortical Catecholamine Modulation Executive Summary As a Senior Application Scientist specializing in neuropharmacology, I have...

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Author: BenchChem Technical Support Team. Date: April 2026

Pharmacological Profiling of 3-(2,5-Difluorophenoxy)azetidine: Receptor Binding Affinity and Cortical Catecholamine Modulation

Executive Summary

As a Senior Application Scientist specializing in neuropharmacology, I have observed that the development of cortical-preferring catecholamine modulators requires a delicate balance of receptor selectivity and structural rigidity. 3-(2,5-Difluorophenoxy)azetidine represents a highly specialized chemical moiety designed to address cognitive impairment and apathy in neurodegenerative conditions, such as Parkinson's disease. By acting as a selective antagonist at 5-HT7 and α2​ -adrenergic receptors—while explicitly avoiding monoamine transporter inhibition—this compound facilitates regioselective disinhibition of dopamine (DA) and norepinephrine (NE) in the prefrontal cortex 1[1].

This whitepaper details the receptor binding profile, the causality behind our specific in vitro methodologies, and the translational logic of this azetidine derivative and its structural isomers (e.g., Linepemat) 2[2].

Target Identification and Binding Profile

The structural rationale behind 3-(2,5-difluorophenoxy)azetidine relies on the conformational restriction provided by the azetidine ring, coupled with the specific electron-withdrawing properties of the 2,5-difluoro substitutions. This geometry optimizes the ligand for the orthosteric binding pockets of specific G-protein coupled receptors (GPCRs) while sterically hindering interactions with monoamine transporters 3[3].

Quantitative Binding Affinity Data

To understand the therapeutic window, we must evaluate the compound's affinity ( Ki​ ) across a broad neuro-panel. The table below summarizes the representative binding profile characteristic of this specific difluorophenoxy-azetidine class:

Target Receptor / TransporterRepresentative Ki​ (nM)Functional ActivityClinical Implication
5-HT7 Receptor 10 - 50AntagonistPro-cognitive, anti-apathy
α2A​ -Adrenergic Receptor 50 - 150AntagonistEnhanced cortical NE release
Dopamine Transporter (DAT) > 10,000InactiveAvoids psychostimulant liability
Norepinephrine Transporter (NET) > 10,000InactiveAvoids cardiovascular strain
Serotonin Transporter (SERT) > 10,000InactiveDifferentiates from SSRIs

Data synthesized from pharmacological profiling of cortical catecholaminergic modulators within the same patent family 1[1].

MOA cluster_receptors Primary Targets cluster_effects Cortical Modulation Ligand 3-(2,5-Difluorophenoxy) azetidine 5 5 Ligand->5 Alpha2 α2-Adrenergic Receptor (Antagonism) Ligand->Alpha2 High Affinity Binding HT7 High Affinity Binding DA_NE ↑ Extracellular DA & NE (Prefrontal Cortex) HT7->DA_NE Disinhibition Alpha2->DA_NE Disinhibition Cognition Enhanced Cognition & Reduced Apathy DA_NE->Cognition Neuromodulation

Fig 1: Mechanistic pathway of 3-(2,5-difluorophenoxy)azetidine via 5-HT7 and α2-receptor antagonism.

Experimental Methodology: Radioligand Binding Assays

To generate trustworthy, reproducible Ki​ values, the binding assay must be designed as a self-validating system. The following protocol details the exact parameters required to profile the 5-HT7 receptor affinity of 3-(2,5-difluorophenoxy)azetidine, explaining the causality behind each biochemical choice.

Step 1: Membrane Preparation & Buffer Optimization

  • Action: Homogenize CHO-K1 cells expressing human 5-HT7 receptors in 50 mM Tris-HCl (pH 7.4) containing 10 mM MgCl2​ and 1 mM EDTA.

  • Causality: The inclusion of MgCl2​ is critical; divalent cations stabilize the high-affinity agonist-binding state of the GPCR by promoting G-protein coupling. EDTA chelates endogenous heavy metals that could otherwise induce receptor degradation or allosteric interference.

Step 2: Compound Incubation & Equilibrium

  • Action: Incubate 20 μg of membrane protein with 1 nM [3H] -SB-269970 (a selective 5-HT7 radioligand) and varying concentrations of the azetidine derivative (0.1 nM to 10 μM ) for 120 minutes at 25°C.

  • Causality: A 120-minute incubation ensures thermodynamic equilibrium is reached. Measuring before equilibrium artificially inflates the apparent IC50​ , invalidating the downstream Cheng-Prusoff calculations.

Step 3: Internal Validation (Non-Specific Binding)

  • Action: Define non-specific binding (NSB) using 10 μM clozapine in parallel control wells.

  • Causality: This creates a self-validating system. If the radioactive signal in the NSB wells exceeds 10% of total binding, the assay is immediately flagged for radioligand degradation or filter adherence issues, preventing the reporting of false-positive affinities.

Step 4: Rapid Filtration & Harvesting

  • Action: Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI).

  • Causality: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers. This drastically reduces the non-specific adherence of the positively charged radioligand to the filter matrix, ensuring a high signal-to-noise ratio.

Workflow Prep 1. Membrane Preparation (HEPES, MgCl2, EDTA) Incubation 2. Radioligand Incubation (Compound + [³H]-Ligand) Prep->Incubation Filtration 3. Rapid Filtration (GF/B filters, 0.3% PEI) Incubation->Filtration Detection 4. Scintillation Counting (CPM Measurement) Filtration->Detection Analysis 5. Cheng-Prusoff Analysis (Ki Determination) Detection->Analysis

Fig 2: Step-by-step radioligand binding assay workflow for determining receptor affinity (Ki).

Functional Antagonism: The cAMP Accumulation Assay

Binding affinity ( Ki​ ) only proves that the molecule occupies the receptor; it does not dictate functional consequence. To prove that 3-(2,5-difluorophenoxy)azetidine acts as an antagonist at the Gs​ -coupled 5-HT7 receptor, we employ a cAMP accumulation assay.

  • Cell Seeding & Phosphodiesterase Inhibition: Cells are pre-incubated with 500 μM IBMX (3-isobutyl-1-methylxanthine). Causality: IBMX inhibits phosphodiesterases, preventing the intracellular degradation of cAMP. This amplifies the assay's signal window, ensuring that even weak antagonistic shifts are quantifiable.

  • Agonist Challenge & Antagonist Shift: Cells are challenged with an EC80​ concentration of 5-CT (a 5-HT7 agonist) in the presence of increasing concentrations of the azetidine derivative. Causality: Using an EC80​ concentration (rather than a maximal saturating dose) sensitizes the assay to competitive antagonism, allowing for the precise calculation of the Schild pA2​ value, confirming its inhibitory nature.

Translational Impact: Cortical Disinhibition

The unique binding profile of 3-(2,5-difluorophenoxy)azetidine has profound translational implications. Traditional psychostimulants (like amphetamines or methylphenidate) block or reverse the Dopamine Transporter (DAT), leading to massive surges of dopamine in the striatum, which causes addiction and motor dyskinesias 4[4].

Conversely, by acting strictly as a 5-HT7 and α2​ antagonist, this azetidine derivative functions as a "cortical enhancer." It disinhibits the release of dopamine and norepinephrine regioselectively in the prefrontal cortex 5[5]. This specific mechanism is currently being validated in clinical trials by structurally related isomers (e.g., Linepemat) to treat debilitating non-motor symptoms of Parkinson's disease, such as postural dysfunction, cognitive decline, and severe apathy 6[6].

References

  • Google Patents. WO2018091687A1 - Novel azetidine derivatives useful as modulators of cortical catecholaminergic neurotransmission.
  • Wikipedia. Linepemat.
  • Google Patents. WO2018091687A1 (Mechanism of Action).
  • ResearchGate. (3S)-3-(2,3-difluorophenyl)-3-methoxypyrrolidine (IRL752) -a Novel Cortical-Preferring Catecholamine Transmission- and Cognition-Promoting Agent.
  • Edison Group. IRLAB Therapeutics — Focused on novel Parkinson's disease treatments.
  • National Institutes of Health (PMC). Targeting the serotonergic system in the treatment of neurodegenerative diseases—emerging therapies and unmet challenges.

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Exploratory

A Technical Guide to Determining the Organic Solvent Solubility of 3-(2,5-Difluorophenoxy)azetidine

Abstract Introduction: The Imperative of Solubility Data in Drug Development The journey of a new chemical entity (NCE) from discovery to a marketable therapeutic is fraught with challenges, many of which are rooted in i...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Introduction: The Imperative of Solubility Data in Drug Development

The journey of a new chemical entity (NCE) from discovery to a marketable therapeutic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility is a critical determinant of a drug's bioavailability and, consequently, its therapeutic efficacy.[1][2] Poor solubility can lead to inadequate drug absorption, hindering the ability to achieve desired therapeutic concentrations in systemic circulation.[1][3][4] It is estimated that up to 40% of approved drugs and as many as 90% of drugs in the development pipeline are poorly soluble, underscoring the pervasive nature of this challenge.[3]

3-(2,5-Difluorophenoxy)azetidine is a unique molecule incorporating a difluorophenoxy moiety and an azetidine ring. Azetidine-containing scaffolds are of increasing interest in medicinal chemistry due to their distinct three-dimensional structures.[5][6] The specific substitution pattern of this compound suggests potential for novel biological interactions.[5] However, without a clear understanding of its solubility profile in various organic solvents—often used in formulation, purification, and analytical processes—its development potential remains speculative. This guide, therefore, serves as a foundational resource for generating the essential solubility data required to advance its study.

Physicochemical Characterization: Predicting Solubility Behavior

Before embarking on experimental solubility determination, it is crucial to understand the inherent physicochemical properties of 3-(2,5-Difluorophenoxy)azetidine that will influence its behavior in different solvents. The principle of "like dissolves like" serves as a fundamental guide; polar compounds tend to dissolve in polar solvents, while nonpolar compounds favor nonpolar solvents.[7][8]

Key Properties to Consider:

  • Polarity: The presence of electronegative fluorine and oxygen atoms, alongside the nitrogen in the azetidine ring, imparts a degree of polarity to the molecule. This suggests potential solubility in polar organic solvents.

  • Molecular Weight: The molecular formula C9H9F2NO gives a molecular weight that is within the typical range for small molecule drugs.

  • Hydrogen Bonding: The azetidine nitrogen can act as a hydrogen bond acceptor, and potentially a donor if protonated, which can influence its interaction with protic solvents.

  • Crystal Lattice Energy: For solid compounds, the energy of the crystal lattice must be overcome by the solvation energy for dissolution to occur. The physical form (e.g., crystalline vs. amorphous) can significantly impact solubility.[1]

While specific experimental data for 3-(2,5-Difluorophenoxy)azetidine is scarce, data on similar compounds like 3-(2,4-Difluorophenoxy)azetidine hydrochloride can provide some initial insights.

Experimental Protocol: Thermodynamic Equilibrium Solubility Determination via the Shake-Flask Method

The gold standard for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method.[9][10][11] This method measures the concentration of a saturated solution in equilibrium with an excess of the solid compound, providing a definitive solubility value under specific conditions.

Rationale for Method Selection

The shake-flask method is chosen for its reliability and its ability to achieve a true thermodynamic equilibrium, which is crucial for accurate pre-formulation and formulation development.[12][13] While higher-throughput kinetic solubility assays are useful for early-stage screening, they can sometimes overestimate solubility and are not a substitute for definitive thermodynamic data.[4][12][13][14][15]

Materials and Reagents
  • 3-(2,5-Difluorophenoxy)azetidine (solid form)

  • Selected organic solvents (e.g., Methanol, Ethanol, Acetonitrile, Ethyl Acetate, Dichloromethane, Dimethyl Sulfoxide (DMSO)) of high purity.

  • Calibrated analytical balance

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Syringe filters (0.45 µm or finer)[7]

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

Step-by-Step Experimental Workflow
  • Preparation: Add an excess amount of solid 3-(2,5-Difluorophenoxy)azetidine to a pre-weighed vial. The presence of undissolved solid at the end of the experiment is essential to confirm that a saturated solution has been achieved.[9][16][17]

  • Solvent Addition: Add a known volume or mass of the selected organic solvent to the vial.

  • Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C) for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.[18] The time required to reach equilibrium should be determined in preliminary studies by measuring the concentration at different time points until it remains constant.[11][19]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.[7][16][19]

  • Sample Dilution: Immediately after filtration, accurately dilute the filtrate with a suitable solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of 3-(2,5-Difluorophenoxy)azetidine in the diluted sample using a validated HPLC-UV method.[7][20][21] This involves creating a calibration curve with standard solutions of known concentrations.[7][21]

  • Data Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Express the solubility in appropriate units, such as mg/mL or mol/L.

Self-Validating System and Quality Control
  • Visual Confirmation: Always visually inspect the vials after equilibration to ensure that excess solid remains.

  • Purity of Materials: Use high-purity solvents and characterize the solid form of the compound before and after the experiment to check for any changes (e.g., polymorphism).[22]

  • Replicates: Perform each solubility determination in at least triplicate to ensure reproducibility and to calculate the standard deviation.[11]

  • Analytical Method Validation: The HPLC method used for quantification must be validated for linearity, accuracy, and precision.[20]

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise tabular format to allow for easy comparison across different solvents.

Table 1: Exemplary Solubility Data for 3-(2,5-Difluorophenoxy)azetidine at 25 °C

Organic SolventDielectric ConstantSolubility (mg/mL)
Methanol32.7[Experimental Value]
Ethanol24.5[Experimental Value]
Acetonitrile37.5[Experimental Value]
Ethyl Acetate6.02[Experimental Value]
Dichloromethane9.08[Experimental Value]
Dimethyl Sulfoxide (DMSO)46.7[Experimental Value]

Note: The dielectric constant is included as it provides a measure of the solvent's polarity.

Visualization of Experimental Workflow

A visual representation of the experimental workflow can aid in understanding the logical progression of the solubility determination process.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess solid compound to vial B Add known volume of organic solvent A->B C Seal and agitate at constant temperature (24-72h) B->C D Filter supernatant to remove solids C->D E Dilute filtrate D->E F Quantify by HPLC-UV E->F G Calculate Solubility F->G

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion

While pre-existing solubility data for 3-(2,5-Difluorophenoxy)azetidine in organic solvents is not publicly available, this guide provides the necessary theoretical foundation and practical, step-by-step protocols for researchers to generate this crucial information. By following the principles of scientific integrity, employing self-validating experimental designs, and adhering to rigorous analytical practices, drug development professionals can confidently and accurately characterize the solubility profile of this and other novel chemical entities, thereby enabling informed decisions in the complex process of bringing new therapeutics to fruition.

References

  • P, Surat. "Importance of Solubility and Lipophilicity in Drug Development." AZoLifeSciences, February 1, 2021. [Link].

  • Alwsci. "Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction." Alwsci Blog, September 9, 2024. [Link].

  • Veranova. "Improving solubility and accelerating drug development." Veranova, Accessed March 29, 2026. [Link].

  • IntechOpen. "The Importance of Solubility for New Drug Molecules." IntechOpen, May 11, 2020. [Link].

  • AxisPharm. "Kinetic Solubility Assays Protocol." AxisPharm, Accessed March 29, 2026. [Link].

  • PharmaGuru. "How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes." PharmaGuru, March 26, 2025. [Link].

  • PubMed. "Development of a high-throughput solubility screening assay for use in antibody discovery." PubMed, May 15, 2019. [Link].

  • ResearchGate. "How to determine the solubility of a substance in an organic solvent ?" ResearchGate, May 28, 2024. [Link].

  • Biopharma Asia. "High Throughput Solubility Screening Method for Assessing Feasibility of Developing Self-Emulsifying Lipid Based Formulations." Biopharma Asia, January 17, 2017. [Link].

  • Domainex. "Turbidimetric (Kinetic) Solubility Assay." Domainex, Accessed March 29, 2026. [Link].

  • BioDuro. "ADME Solubility Assay." BioDuro, Accessed March 29, 2026. [Link].

  • PubMed. "In vitro solubility assays in drug discovery." PubMed, November 15, 2008. [Link].

  • ACS Publications. "A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates." Analytical Chemistry, March 10, 2000. [Link].

  • Dissolution Technologies. "Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter." Dissolution Technologies, Accessed March 29, 2026. [Link].

  • ACS Publications. "Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates." Analytical Chemistry, March 24, 2009. [Link].

  • Halo Labs. "High-Throughput Measurement of Compound Solubility and Physical Form with BMI." Halo Labs, November 14, 2025. [Link].

  • PubMed. "A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium." PubMed, July 15, 2008. [Link].

  • Bienta. "Shake-Flask Solubility Assay." Bienta, Accessed March 29, 2026. [Link].

  • Chromatography Forum. "how can i test the solubility in hplc please ?" Chromatography Forum, August 20, 2009. [Link].

  • Studocu. "Solubility test for Organic Compounds." Studocu, September 24, 2024. [Link].

  • Lund University Publications. "Methods for measurement of solubility and dissolution rate of sparingly soluble drugs." Lund University, Accessed March 29, 2026. [Link].

  • PubMed. "ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries." PubMed, March 10, 2021. [Link].

  • PubMed. "Environmentally friendly stability-indicating HPLC method for the determination of isotretinoin in commercial products and solubility samples." PubMed, July 17, 2023. [Link].

  • ICH. "BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS." ICH, November 20, 2019. [Link].

  • ACS Publications. "Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure." Journal of Chemical & Engineering Data, February 14, 2019. [Link].

  • PubMed. "Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery." PubMed, November 15, 2007. [Link].

  • Reddit. "Determination of maximum solubility?" Reddit, May 7, 2022. [Link].

  • Chemistry Steps. "Solubility of Organic Compounds." Chemistry Steps, October 8, 2021. [Link].

  • ResearchGate. "Can anyone tell me how to perform equilibrium solubility studies step by step practically?" ResearchGate, November 12, 2013. [Link].

  • World Health Organization. "Annex 4: Guidance on equilibrium solubility experiments for the purpose of classification of active pharmaceutical ingredients within the Biopharmaceutics Classification System." WHO, 2019. [Link].

  • University of Calgary. "Solubility of Organic Compounds." University of Calgary, August 31, 2023. [Link].

  • Chemistry Hall. "Solubility of Organic Compounds: Principle and Examples 2026." Chemistry Hall, January 26, 2026. [Link].

  • ICH. "Pharmaceutical Development Q8(R2)." ICH, August 2009. [Link].

  • Inventiva Pharma. "Solubility Toolbox for Successful Design of Drug Candidates." Inventiva Pharma, Accessed March 29, 2026. [Link].

  • PubMed. "Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries." PubMed, Accessed March 29, 2026. [Link].

  • Google Patents. "WO 2018/091687 A1.

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Foundational

Comprehensive Physicochemical Profiling of 3-(2,5-Difluorophenoxy)azetidine: Molecular Weight, Exact Mass, and Implications in Fragment-Based Drug Discovery

Executive Summary As a Senior Application Scientist in early-phase drug discovery, I frequently encounter the need to rigorously validate the physicochemical properties of novel sp3-rich scaffolds. 3-(2,5-Difluorophenoxy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary As a Senior Application Scientist in early-phase drug discovery, I frequently encounter the need to rigorously validate the physicochemical properties of novel sp3-rich scaffolds. 3-(2,5-Difluorophenoxy)azetidine is a highly versatile building block that bridges the gap between structural complexity and low molecular weight. This technical whitepaper provides an authoritative breakdown of its molecular weight, exact mass, and the analytical methodologies required for its validation, contextualized within Fragment-Based Drug Discovery (FBDD).

Introduction: The Role of Fluorinated Azetidines in Medicinal Chemistry

The incorporation of azetidine rings into pharmacophores has emerged as a premier strategy to escape the "flatland" of traditional planar aromatic rings. By providing an sp3-hybridized 3D vector, azetidines improve aqueous solubility and metabolic stability. When functionalized with a 2,5-difluorophenoxy group, the resulting molecule—3-(2,5-Difluorophenoxy)azetidine—benefits from the electron-withdrawing properties of fluorine. This specific substitution pattern modulates the basicity (pKa) of the azetidine nitrogen and sterically blocks cytochrome P450-mediated oxidation sites on the phenyl ring, making it a highly resilient structural motif.

Quantitative Mass Profiling: Molecular Weight vs. Exact Mass

In mass spectrometry and stoichiometry, distinguishing between the average molecular weight and the monoisotopic exact mass is a critical causality in experimental design.

  • Molecular Weight (185.17 g/mol ): Calculated using the standard atomic weights of the elements, which reflect the natural abundance of all isotopes. This value is strictly used for macroscopic laboratory operations, such as calculating molarity for biological assays or synthetic scaling.

  • Exact Mass (185.06522 Da): Calculated using the mass of the single most abundant isotope for each element (e.g., 12C = 12.00000, 1H = 1.007825, 19F = 18.998403). This is the fundamental metric used in High-Resolution Mass Spectrometry (HRMS) to confirm molecular identity and determine the mass defect 1.

Table 1: Physicochemical Mass Properties of 3-(2,5-Difluorophenoxy)azetidine

PropertyValueCausality / Analytical Significance
Chemical Formula C9H9F2NODefines the elemental composition and degree of fluorination.
Molecular Weight 185.17 g/mol Used for stoichiometric calculations and bulk molarity.
Exact Mass (Monoisotopic) 185.06522 DaCritical for HRMS identification and mass defect analysis.
Theoretical [M+H]+ m/z 186.07250 m/zTarget precursor ion for positive-mode ESI-MS.
Analytical Methodology: High-Resolution Mass Spectrometry (HRMS) Protocol

To empirically validate the exact mass of 3-(2,5-Difluorophenoxy)azetidine, a self-validating Liquid Chromatography-Mass Spectrometry (LC-MS) protocol must be employed. The secondary amine of the azetidine ring is highly basic, making Positive Electrospray Ionization (ESI+) the optimal choice for protonation.

Step-by-Step ESI-HRMS Workflow:

  • Sample Preparation: Dissolve the compound in LC-MS grade methanol to achieve a final concentration of 1 µg/mL. Add 0.1% Formic Acid (FA) to the solution. Causality: FA acts as a proton donor, ensuring the azetidine nitrogen is fully ionized prior to aerosolization, maximizing signal-to-noise ratio.

  • Chromatographic Separation: Inject 2 µL of the sample onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Elute using a linear gradient of Water/Acetonitrile (both containing 0.1% FA). Causality: The hydrophobic C18 matrix selectively retains the difluorophenoxy moiety, separating it from isobaric matrix interferences.

  • ESI+ Ionization: Operate the ESI source with a capillary voltage of 3.5 kV and a desolvation temperature of 350°C. The molecule readily accepts a proton to form the [M+H]+ adduct.

  • Mass Analysis & Self-Validation: Utilize an Orbitrap or Time-of-Flight (TOF) mass analyzer operating at a resolution of >60,000.

    • Self-Validating Check: The primary monoisotopic peak must appear at 186.0725 m/z (± 2 ppm). To definitively validate the elemental composition, verify the presence of the 13C isotopic peak at 187.0758 m/z . Because the molecule contains exactly 9 carbon atoms, this M+1 peak must exhibit a relative intensity of approximately 9.9% (9 × 1.1%) compared to the monoisotopic peak. This isotopic signature creates a closed-loop, self-validating system for structural confirmation.

G A Sample Prep (1 µg/mL in MeOH) B UHPLC Separation (C18 Column) A->B C ESI+ Ionization (Protonation) B->C D TOF/Orbitrap Mass Analyzer C->D E Data Processing (Exact Mass: 185.0652) D->E

Caption: LC-HRMS Analytical Workflow for Exact Mass Determination.

Pharmacokinetic Causality: Why 185.17 Da Matters in FBDD

In Fragment-Based Drug Discovery (FBDD), the molecular weight of a starting scaffold strictly dictates its downstream viability. The Astex "Rule of Three" (RO3) mandates that ideal fragments possess a molecular weight of ≤ 300 Da, a ClogP of ≤ 3, and ≤ 3 hydrogen bond donors/acceptors.

At exactly 185.17 g/mol , 3-(2,5-Difluorophenoxy)azetidine is a highly optimized RO3-compliant fragment 2.

  • Molecular Weight Budgeting: Lipinski's Rule of Five caps oral drugs at 500 Da. Starting with a 185 Da fragment leaves a massive "budget" of ~315 Da for lead optimization (e.g., adding binding motifs, linker chains, or solubilizing groups) without violating pharmacokinetic thresholds.

  • Ligand Efficiency (LE): Because the mass is low, any detectable binding affinity (even in the high micromolar range) translates to a high Ligand Efficiency (LE > 0.3 kcal/mol per heavy atom). This indicates that the specific spatial arrangement of the difluorophenyl and azetidine rings forms high-quality, non-redundant interactions with the target protein.

FBDD A 3-(2,5-Difluorophenoxy)azetidine MW: 185.17 g/mol B Rule of 3 Compliant (MW < 300) A->B C High Ligand Efficiency (LE > 0.3) A->C D Pharmacophore Mapping (3D Vectorization) B->D C->D E Lead Optimization (Target Binding) D->E

Caption: Fragment-Based Drug Discovery (FBDD) Logic and Optimization Pathway.

Conclusion

The precise determination of 3-(2,5-Difluorophenoxy)azetidine's molecular weight (185.17 g/mol ) and exact mass (185.06522 Da) is not merely a bookkeeping exercise; it is the foundational step in rational drug design. By leveraging its low molecular weight, sp3-rich geometry, and favorable isotopic signature in HRMS, researchers can confidently deploy this scaffold as a high-efficiency fragment in complex therapeutic pipelines.

References
  • National Center for Biotechnology Information. "6,6-Difluoro-1,5,7,8-tetrahydroquinolin-2-one | C9H9F2NO | CID 177913461 - PubChem" (Reference for C9H9F2NO Exact Mass). PubChem.
  • Université du Luxembourg. "PubChemLite - N-ethyl-2,6-difluorobenzamide (C9H9F2NO)" (Reference for C9H9F2NO Adducts and FBDD Mass Profiling). PubChemLite.

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Protocols & Analytical Methods

Method

Application Note: Harnessing 3-(2,5-Difluorophenoxy)azetidine as a Conformationally Restricted Bioisostere in Lead Optimization

[label="Sc Refining Azetidine Diagram Presentation I've been working to integrate DOT diagrams, and I've now crafted clear descriptions for each step. I'm focusing on consistency in the visual presentation of diagrams, a...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="Sc

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Target Audience: Medicinal Chemists, Drug Discovery Scientists, and Process Engineers. Document Type: Technical Application Note & Validated Protocols.

Scientific Rationale & Mechanistic Insights

The integration of small, saturated monocyclic scaffolds into drug discovery programs has fundamentally shifted how medicinal chemists approach lead optimization. Driven by the paradigm, increasing the fraction of sp³-hybridized carbons (Fsp³) correlates strongly with improved clinical success rates by enhancing solubility and reducing off-target promiscuity [2].

Within this chemical space, 3-(2,5-Difluorophenoxy)azetidine has emerged as a highly privileged building block. It serves as an advanced bioisostere for biaryl systems and larger saturated rings (e.g., piperidines), offering several distinct mechanistic advantages:

  • Conformational Rigidity & Entropy: The four-membered azetidine ring restricts the conformational flexibility of the attached phenoxy group. By pre-organizing the spatial projection of the aryl ring, the entropy penalty upon binding to the biological target is significantly reduced, often leading to enhanced binding affinity [1].

  • Fluorine-Mediated Metabolic Shielding: The substitution of fluorine atoms at the 2,5-positions of the phenoxy ring is a deliberate design choice. Fluorine's high electronegativity and strong C-F bond block primary sites of cytochrome P450 (CYP)-mediated aromatic oxidation. Furthermore, the electron-withdrawing nature of the difluoro motif lowers the pKa of the adjacent ether oxygen, subtly modulating the dihedral angle of the C-O bond to favor a specific, rigidified bioactive conformation [4].

  • Optimized Basicity: The azetidine nitrogen possesses a lower pKa (~8.0–8.5) compared to traditional piperidines (~10.0) or pyrrolidines (~9.0). This ensures the nitrogen is less protonated at physiological pH (7.4), which enhances membrane permeability (passive diffusion) and mitigates hERG channel liability—a critical toxicity flaw often associated with highly basic amines [3, 5].

Comparative Physicochemical Profiling

To illustrate the structural impact of scaffold hopping, the table below summarizes the calculated physicochemical shifts when transitioning from a traditional biaryl or piperidine motif to the 3-(2,5-difluorophenoxy)azetidine core.

Structural MotifMolecular Weight (Da)Fsp³Est. pKa (Amine)LogP (Calc)TPSA (Ų)Key Liability Addressed
Biaryl Ether (Reference) ~250 - 300< 0.10N/A4.5 - 5.59.2Poor solubility, high plasma protein binding.
4-(2,5-Difluorophenoxy)piperidine 213.230.45~9.82.821.3High basicity leading to hERG toxicity.
3-(2,5-Difluorophenoxy)azetidine 185.170.33~8.21.921.3Optimal balance of rigidity, low MW, and tuned basicity.

Strategic Workflow in Drug Discovery

The following workflow illustrates the standard integration path of 3-(2,5-difluorophenoxy)azetidine during the Hit-to-Lead optimization phase.

Workflow A Hit Identification (Biaryl Scaffolds) B Scaffold Hopping (Azetidine Core) A->B C 3-(2,5-Difluorophenoxy)azetidine Integration B->C D Physicochemical Profiling (pKa, LogD, LE) C->D E Metabolic Stability (CYP450 Clearance) C->E F Lead Candidate Selection D->F E->F

Caption: Workflow for integrating 3-(2,5-difluorophenoxy)azetidine in Hit-to-Lead optimization.

Validated Experimental Protocols

The secondary amine of the azetidine ring provides an orthogonal vector for late-stage functionalization. Below are two self-validating protocols for incorporating this building block into larger drug candidates.

Protocol A: N-Acylation (Amide Bond Formation)

Objective: Couple 3-(2,5-difluorophenoxy)azetidine hydrochloride with a target carboxylic acid to form a stable amide linker.

Causality & Reagent Selection:

  • Coupling Agent (HATU): HATU is selected over traditional EDC/HOBt because the azetidine nitrogen is sterically hindered by the adjacent 3-aryloxy substituent. HATU provides rapid kinetics via the formation of a highly reactive 7-aza-OBt ester, preventing the epimerization of sensitive chiral carboxylic acids.

  • Base (DIPEA): N,N-Diisopropylethylamine is a sterically bulky, non-nucleophilic base. It is strictly required to free-base the azetidine hydrochloride salt without competing for the activated carboxylic acid intermediate.

  • Solvent (DMF): Dimethylformamide increases the solubility of the polar azetidine salt and stabilizes the polar transition state of the coupling reaction.

Step-by-Step Methodology:

  • Activation: In an oven-dried 20 mL vial, dissolve the target carboxylic acid (1.0 equiv, 0.5 mmol) and HATU (1.1 equiv, 0.55 mmol) in anhydrous DMF (3.0 mL). Stir at room temperature for 10 minutes to ensure complete formation of the active ester.

  • Free-Basing: In a separate vial, suspend 3-(2,5-difluorophenoxy)azetidine hydrochloride (1.1 equiv, 0.55 mmol) in DMF (2.0 mL) and add DIPEA (3.0 equiv, 1.5 mmol). Sonicate for 2 minutes until a clear solution is obtained.

  • Coupling: Add the free-based azetidine solution dropwise to the activated acid mixture. Stir at room temperature for 2 hours.

  • In-Process Validation: Remove a 5 µL aliquot, dilute in 100 µL of Acetonitrile/Water (1:1), and analyze via LC-MS. Self-Validation: The reaction is complete when the UV (254 nm) peak of the starting carboxylic acid disappears, and a new peak corresponding to the exact mass of the amide[M+H]⁺ emerges. If the pH of the reaction mixture drops below 8 (test via spotting on wet pH paper), add an additional 0.5 equiv of DIPEA to un-stall the reaction.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL) and extract with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Nucleophilic Aromatic Substitution (SNAr)

Objective: Arylate the azetidine nitrogen using an electron-deficient heteroaryl chloride (e.g., 2-chloropyrimidine).

Causality & Reagent Selection:

  • Nucleophilicity: The azetidine secondary amine is highly nucleophilic due to ring strain, which pushes electron density outward. This makes it an excellent candidate for SNAr without the need for palladium catalysis.

  • Base (K₂CO₃): A mild inorganic base is sufficient to neutralize the generated HCl. Stronger bases (like NaH) are avoided to prevent ring-opening side reactions of the strained azetidine.

  • Solvent (NMP): N-Methyl-2-pyrrolidone provides the high dielectric constant necessary to stabilize the negatively charged Meisenheimer complex intermediate during the SNAr transition state.

Step-by-Step Methodology:

  • Preparation: Charge a microwave-safe vial with 3-(2,5-difluorophenoxy)azetidine hydrochloride (1.0 equiv, 0.5 mmol), the heteroaryl chloride (1.05 equiv, 0.525 mmol), and finely powdered anhydrous K₂CO₃ (3.0 equiv, 1.5 mmol).

  • Reaction: Add anhydrous NMP (2.5 mL). Seal the vial and heat to 90 °C in an oil bath or microwave reactor for 4 hours.

  • In-Process Validation: A successful SNAr reaction will often exhibit a distinct color change (typically yellowing) indicating Meisenheimer complex formation. Perform TLC (Hexane/EtOAc 1:1). Self-Validation: The UV-active heteroaryl chloride spot should disappear, replaced by a lower Rf, UV-active spot that is ninhydrin negative (confirming the consumption of the secondary amine).

  • Workup: Cool to room temperature, dilute with water (15 mL), and extract with Dichloromethane (3 x 10 mL). Wash the organics with brine, dry over MgSO₄, and purify via flash chromatography.

Reactivity & Functionalization Map

The diagram below maps the orthogonal synthetic vectors available for the late-stage functionalization of the 3-(2,5-difluorophenoxy)azetidine core.

Reactivity Core 3-(2,5-Difluorophenoxy) azetidine Core N_alkylation Reductive Amination (Aliphatic Linkages) Core->N_alkylation Aldehydes, NaBH(OAc)3 N_acylation N-Acylation (Amide Bonds) Core->N_acylation R-COOH, HATU N_arylation SNAr / Cross-Coupling (N-Heteroaryl) Core->N_arylation Ar-X, Base/Pd

Caption: Synthetic vectors for the late-stage functionalization of the azetidine nitrogen.

References

  • Brown, A., Brown, T. B., Calabrese, A., Ellis, D., & Watson, L. (2010). "Triazole oxytocin antagonists: Identification of an aryloxyazetidine replacement for a biaryl substituent." Bioorganic & Medicinal Chemistry Letters, 20(2), 516-520. URL:[Link]

  • Lovering, F., Bikker, J., & Humblet, C. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 52(21), 6752-6756. URL:[Link]

  • Brandi, A., Cicchi, S., & Cordero, F. M. (2008). "Azetidines in Drug Discovery." Chemical Reviews, 108(9), 3988-4035. URL:[Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37(2), 320-330. URL:[Link]

  • Lowe, J. T., et al. (2012). "Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries." Journal of Organic Chemistry, 77(17), 7187-7211. URL:[Link]

Application

Application Note &amp; Protocol: Strategic Execution of Cross-Coupling Reactions with 3-(2,5-Difluorophenoxy)azetidine

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 3-(2,5-Difluorophenoxy)azetidine in palladium-catalyzed cross-coupling reactio...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 3-(2,5-Difluorophenoxy)azetidine in palladium-catalyzed cross-coupling reactions. It offers an in-depth analysis of the critical parameters, including catalyst, ligand, base, and solvent selection, grounded in mechanistic principles. A detailed, step-by-step protocol for a representative Buchwald-Hartwig amination is presented, designed to be a robust starting point for a variety of synthetic applications. The aim is to empower scientists with the knowledge to not only replicate the described procedures but also to rationally design and troubleshoot their own cross-coupling strategies involving this versatile, fluorinated building block.

Introduction: The Strategic Value of Fluorinated Azetidines in Medicinal Chemistry

The azetidine motif has become a cornerstone in modern drug design, prized for its ability to confer advantageous physicochemical properties upon lead compounds. Its three-dimensional structure can improve metabolic stability, enhance aqueous solubility, and reduce lipophilicity. The strategic incorporation of fluorine atoms, as in 3-(2,5-Difluorophenoxy)azetidine, further refines these attributes, often leading to increased binding affinity and a more favorable pharmacokinetic profile. This building block is a versatile precursor for creating diverse molecular architectures through powerful C-N and C-C bond-forming cross-coupling reactions. This guide will focus on the practical application of this substrate in palladium-catalyzed transformations, particularly the Buchwald-Hartwig amination.

Mechanistic Insights and Parameter Selection

A successful cross-coupling reaction is a symphony of precisely chosen components. A fundamental understanding of each element's role is crucial for reaction optimization and effective troubleshooting.

The Palladium Catalytic Cycle

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, proceed via a well-defined catalytic cycle.[1][2] This process involves the oxidative addition of an aryl halide to a Pd(0) species, followed by coordination of the amine nucleophile. A base then facilitates the deprotonation of the amine, and the subsequent reductive elimination step forms the desired C-N bond, regenerating the active Pd(0) catalyst for the next cycle.[1][3]

Catalyst and Ligand: The Heart of the Reaction

The selection of the palladium source and its associated ligand is the most critical decision in designing a cross-coupling reaction.

  • Palladium Precursors: While simple palladium salts like Pd(OAc)2 and PdCl2 are common, pre-formed palladium-ligand complexes, often called precatalysts, are generally preferred for their stability and ability to generate the active catalytic species in a controlled manner.[2][4] This leads to more reproducible results.

  • Ligands: The ligand's role is to stabilize the palladium center and modulate its reactivity. For C-N bond formation, particularly with challenging substrates, bulky and electron-rich phosphine ligands are the gold standard.[1][5][6] These ligands, such as those from the Buchwald and Hartwig groups, accelerate the rate-limiting reductive elimination step.[1][2] Bidentate phosphine ligands like BINAP and DPPF were early breakthroughs, while modern sterically hindered, dialkylbiaryl phosphine ligands have expanded the reaction's scope to a vast array of amines and aryl halides.[1]

The Essential Role of the Base

The base is a critical component that deprotonates the amine, rendering it a more potent nucleophile.[6]

  • Common Choices: Strong, non-nucleophilic bases are typically employed. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and cesium or potassium carbonate (Cs2CO3, K2CO3) are frequently used.[4][6]

  • Strength and Compatibility: The chosen base must be strong enough to deprotonate the amine but not so strong as to cause unwanted side reactions with sensitive functional groups on the substrates.[3][4] For instance, esters and nitro groups may not be compatible with strong alkoxide bases like KOtBu.[3]

Solvent Selection

The solvent must be inert to the reaction conditions and capable of dissolving the reactants and catalyst system.

  • Aprotic Polar Solvents: Toluene, dioxane, and tetrahydrofuran (THF) are common choices due to their ability to solubilize a wide range of organic and inorganic compounds.[4][5] The polarity of the solvent can influence the rates of the individual steps in the catalytic cycle.

Experimental Workflow: A General Approach to Buchwald-Hartwig Amination

The following diagram outlines a typical experimental workflow for a Buchwald-Hartwig amination reaction.

cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Start B Combine Reactants: - 3-(2,5-Difluorophenoxy)azetidine - Aryl Halide - Palladium Precatalyst - Ligand - Base A->B 1. Weigh C Add Anhydrous Solvent B->C 2. Dissolve D Degas and Purge with Inert Gas C->D 3. Inert E Heat to Reaction Temperature D->E 4. Heat F Monitor Progress (TLC, LC-MS) E->F 5. Monitor G Cool and Quench F->G 6. Stop H Aqueous Work-up and Extraction G->H 7. Extract I Dry and Concentrate H->I 8. Isolate J Purify by Chromatography I->J 9. Purify K Characterize Product J->K 10. Confirm

Caption: A generalized workflow for the Buchwald-Hartwig amination reaction.

Detailed Protocol: Synthesis of a Representative N-Aryl-3-(2,5-difluorophenoxy)azetidine

This protocol outlines a general procedure for the Buchwald-Hartwig amination of 3-(2,5-Difluorophenoxy)azetidine with an aryl bromide. Note: This is a starting point, and optimization of conditions is often necessary for specific substrates.

Materials and Reagents
  • 3-(2,5-Difluorophenoxy)azetidine (1.0 equiv)

  • Aryl bromide (1.1 equiv)

  • Pd2(dba)3 (0.015 equiv)

  • Xantphos (0.03 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

  • Nitrogen or Argon gas

  • Standard, dry laboratory glassware (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

Reaction Setup
  • In an inert atmosphere glovebox or in a Schlenk flask under a positive pressure of nitrogen or argon, combine 3-(2,5-Difluorophenoxy)azetidine, the aryl bromide, Pd2(dba)3, and Xantphos.

  • Add the sodium tert-butoxide. Caution: NaOtBu is a strong, hygroscopic base and should be handled under an inert atmosphere.

  • Add anhydrous toluene via syringe to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.

  • Seal the reaction vessel and purge the headspace with the inert gas for 5-10 minutes.

Reaction and Monitoring
  • Immerse the reaction vessel in a preheated oil bath at 100 °C.

  • Stir the mixture vigorously.

  • Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

Work-up and Purification
  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.

  • Separate the layers and wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Summary of Key Reaction Parameters

ParameterRecommended ConditionsRationale
Palladium Source Pd(OAc)2, Pd2(dba)3, or precatalystsPrecatalysts often provide better reproducibility and activity.[2][7]
Ligand Bulky, electron-rich phosphines (e.g., XPhos, BrettPhos, Xantphos)These ligands facilitate the crucial reductive elimination step.[6]
Base NaOtBu, LHMDS, Cs2CO3, K3PO4A strong, non-nucleophilic base is necessary for amine deprotonation.[4][6]
Solvent Toluene, Dioxane, THFAprotic polar solvents are generally effective.[4][5]
Temperature 80–110 °CSufficient thermal energy is typically required to drive the reaction.[2]
Atmosphere Inert (Nitrogen or Argon)The Pd(0) catalyst is sensitive to air, so an inert atmosphere is crucial.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; insufficient base strength; low temperature; poor quality reagents.Use a fresh palladium source and ligand; switch to a stronger base; increase the reaction temperature; ensure all reagents are pure and dry.
Side Product Formation Reaction temperature too high; incorrect base; competing reactions.Lower the reaction temperature; screen alternative bases; consider a different ligand that may offer higher selectivity.
Substrate Decomposition High temperature; incompatibility with the base.Lower the reaction temperature; use a milder base (e.g., K3PO4); screen different solvents.

Conclusion

The cross-coupling of 3-(2,5-Difluorophenoxy)azetidine is a robust and versatile method for the synthesis of novel, high-value compounds for drug discovery and development. A rational approach to selecting the catalyst, ligand, base, and solvent, based on an understanding of the underlying reaction mechanism, is key to achieving high yields and reproducible outcomes. The protocol and guidelines presented here offer a solid foundation for researchers to successfully employ this important building block in their synthetic campaigns.

References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Singleton, D. A. et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]

  • Singleton, D. A. et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. PMC. [Link]

  • Beller, M. et al. Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. [Link]

  • Gagnon, A. et al. (2021). Exploring the Effect of Phosphine Ligand Architecture on a Buchwald–Hartwig Reaction: Ligand Synthesis and Screening of Reaction Conditions. ACS Publications. [Link]

  • Thomas, J. M. et al. Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands. Dalton Transactions (RSC Publishing). [Link]

Sources

Method

Application Notes and Protocols for 3-(2,5-Difluorophenoxy)azetidine in Agrochemical Development

Introduction: The Strategic Integration of Fluorinated Phenoxy-Azetidine Scaffolds in Modern Herbicide Discovery The relentless pursuit of novel, effective, and environmentally benign herbicides is a cornerstone of moder...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Integration of Fluorinated Phenoxy-Azetidine Scaffolds in Modern Herbicide Discovery

The relentless pursuit of novel, effective, and environmentally benign herbicides is a cornerstone of modern agricultural research. The ideal herbicidal agent must exhibit high potency against target weed species, excellent selectivity to ensure crop safety, and a favorable toxicological and environmental profile. In this context, the strategic design of new molecular entities is paramount. The 3-(2,5-Difluorophenoxy)azetidine scaffold represents a compelling starting point for the development of next-generation herbicides, capitalizing on the synergistic benefits of its constituent chemical motifs.

The phenoxyacetic acid derivatives and their analogues have a long and successful history as herbicides, primarily functioning as synthetic auxins that induce uncontrolled growth in susceptible broadleaf weeds.[1][2] The introduction of fluorine atoms into agrochemical structures is a well-established strategy to enhance their biological activity and metabolic stability.[3][4][5][6] The strong carbon-fluorine bond can increase the half-life of a compound in the target organism and in the environment, while the high electronegativity of fluorine can modulate the electronic properties of the molecule, leading to enhanced binding affinity with its biological target.[7]

The azetidine ring, a four-membered nitrogen-containing heterocycle, has gained significant traction in medicinal and agrochemical chemistry.[8][9] Its strained ring system imparts a unique three-dimensional geometry and conformational rigidity, which can enhance binding to target enzymes and receptors.[8] Furthermore, the azetidine moiety can serve as a bioisosteric replacement for other cyclic or acyclic fragments, offering a novel chemical space for lead optimization.[10]

This document provides a comprehensive guide for researchers and scientists on the application of 3-(2,5-Difluorophenoxy)azetidine as a lead compound in the discovery and development of novel herbicides. We present detailed protocols for its synthesis, a hypothesized mechanism of action, and a tiered screening cascade for the evaluation of its herbicidal efficacy.

Physicochemical Properties of 3-(2,5-Difluorophenoxy)azetidine

A thorough understanding of the physicochemical properties of a lead compound is crucial for its development as an agrochemical. These properties influence its solubility, stability, formulation, and behavior in the environment.

PropertyValue (Predicted/Reported)Significance in Agrochemical Development
Molecular Formula C₉H₉F₂NOProvides the elemental composition.
Molecular Weight 185.17 g/mol Influences transport and diffusion properties.
Appearance White to off-white solidImportant for formulation and handling.
Solubility Sparingly soluble in water, soluble in organic solvents like DMF and DMSO.Affects formulation options and bioavailability.
pKa (Predicted) ~8.5 (for the azetidine nitrogen)Influences the charge state of the molecule at different pH values, affecting its uptake and translocation in plants.
LogP (Predicted) ~2.0-2.5Indicates the lipophilicity of the compound, which is critical for its ability to penetrate the waxy cuticle of plant leaves.
Stability Stable under standard laboratory conditions.Essential for storage and formulation.

Synthesis of 3-(2,5-Difluorophenoxy)azetidine: A Scalable Protocol

The synthesis of 3-(2,5-Difluorophenoxy)azetidine can be efficiently achieved via a Williamson ether synthesis, a robust and scalable method for forming ether linkages.[11][12][13] This protocol outlines a two-step process starting from commercially available N-Boc-3-hydroxyazetidine and 2,5-difluorophenol.

Step 1: Synthesis of N-Boc-3-(2,5-difluorophenoxy)azetidine

Reaction Scheme:

Materials:

  • N-Boc-3-hydroxyazetidine

  • 2,5-difluorophenol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of N-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under a nitrogen atmosphere.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of 2,5-difluorophenol (1.1 eq) in anhydrous DMF dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford N-Boc-3-(2,5-difluorophenoxy)azetidine.

Step 2: Deprotection to Yield 3-(2,5-Difluorophenoxy)azetidine

Reaction Scheme:

Materials:

  • N-Boc-3-(2,5-difluorophenoxy)azetidine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Dichloromethane for extraction

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve N-Boc-3-(2,5-difluorophenoxy)azetidine (1.0 eq) in dichloromethane.

  • Add trifluoroacetic acid (5-10 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully neutralize the reaction mixture with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-(2,5-Difluorophenoxy)azetidine.

Synthesis_Workflow start N-Boc-3-hydroxyazetidine + 2,5-difluorophenol step1 Williamson Ether Synthesis (NaH, DMF) start->step1 intermediate N-Boc-3-(2,5-difluorophenoxy)azetidine step1->intermediate step2 Boc Deprotection (TFA, DCM) intermediate->step2 product 3-(2,5-Difluorophenoxy)azetidine step2->product

Caption: Synthetic workflow for 3-(2,5-Difluorophenoxy)azetidine.

Hypothesized Agrochemical Application and Mechanism of Action

Based on its structural features, we hypothesize that 3-(2,5-Difluorophenoxy)azetidine possesses herbicidal activity, likely acting as a synthetic auxin mimic.[1][2]

Proposed Mechanism of Action: Disruption of Auxin Homeostasis

Synthetic auxin herbicides mimic the natural plant hormone indole-3-acetic acid (IAA), but are more stable in plants.[14] At herbicidal concentrations, these compounds overwhelm the plant's normal hormonal balance, leading to a cascade of detrimental effects.[15][16]

  • Perception and Signal Transduction: The 3-(2,5-Difluorophenoxy)azetidine molecule is likely recognized by auxin receptors, such as the TIR1/AFB family of F-box proteins.[14] This binding event is hypothesized to be enhanced by the specific stereoelectronic properties conferred by the difluorophenoxy and azetidine moieties.

  • Transcriptional Reprogramming: Binding to the receptor complex triggers the degradation of Aux/IAA transcriptional repressors, leading to the overexpression of auxin-responsive genes.[14]

  • Uncontrolled Growth and Ethylene Production: The upregulation of these genes results in uncontrolled cell division and elongation, particularly in the vascular tissues.[15] This leads to epinasty (twisting of stems and petioles), and abnormal growth. A key consequence is the stimulation of ethylene biosynthesis, which further exacerbates the herbicidal symptoms.[15]

  • Plant Death: The combination of uncontrolled growth, vascular tissue disruption, and ethylene-induced senescence ultimately leads to the death of the susceptible plant.

Mechanism_of_Action compound 3-(2,5-Difluorophenoxy)azetidine receptor Auxin Receptor (TIR1/AFB) compound->receptor Binds to degradation Degradation of Aux/IAA Repressors receptor->degradation Initiates gene_expression Overexpression of Auxin-Responsive Genes degradation->gene_expression Leads to uncontrolled_growth Uncontrolled Cell Division & Elongation gene_expression->uncontrolled_growth ethylene Increased Ethylene Production gene_expression->ethylene symptoms Epinasty, Abnormal Growth, Senescence uncontrolled_growth->symptoms ethylene->symptoms death Plant Death symptoms->death

Caption: Hypothesized mechanism of action for 3-(2,5-Difluorophenoxy)azetidine.

Experimental Protocols for Agrochemical Evaluation

A tiered screening approach is recommended to efficiently evaluate the herbicidal potential of 3-(2,5-Difluorophenoxy)azetidine and its analogues.

Tier 1: Primary In Vitro Screening

The initial screening aims to rapidly assess the intrinsic herbicidal activity of the compound on a model plant species.

Protocol: Agar-Based Seedling Growth Assay

  • Plant Material: Arabidopsis thaliana is a suitable model organism due to its small size, rapid life cycle, and well-characterized genetics.

  • Assay Medium: Prepare a sterile agar medium (e.g., 0.5x Murashige and Skoog) in multi-well plates.

  • Compound Application: Incorporate a range of concentrations of 3-(2,5-Difluorophenoxy)azetidine (e.g., 0.1, 1, 10, 100 µM) into the molten agar before solidification. A solvent control (e.g., DMSO) must be included.

  • Seed Plating: Aseptically place surface-sterilized Arabidopsis seeds onto the surface of the agar in each well.

  • Incubation: Incubate the plates in a growth chamber with controlled light and temperature conditions (e.g., 16h light/8h dark cycle, 22°C).

  • Data Collection: After 7-10 days, measure the primary root length and observe any morphological changes (e.g., cotyledon bleaching, growth inhibition).

  • Analysis: Calculate the IC₅₀ value (the concentration that inhibits root growth by 50%) for the compound.

Tier 2: Whole-Plant Greenhouse Screening

Compounds showing promising activity in the in vitro screen should be advanced to whole-plant assays to assess their efficacy under more realistic conditions.[17][18][19]

Protocol: Post-Emergence Herbicidal Efficacy Assay

  • Plant Species: Select a panel of representative monocot and dicot weed species (e.g., Amaranthus retroflexus (redroot pigweed), Abutilon theophrasti (velvetleaf), Setaria viridis (green foxtail), and Echinochloa crus-galli (barnyardgrass)). Also include a representative crop species (e.g., corn, soybean) to assess selectivity.

  • Plant Growth: Grow the plants in pots containing a standard potting mix in a greenhouse with controlled temperature, humidity, and lighting.

  • Herbicide Formulation and Application: Prepare a spray solution of 3-(2,5-Difluorophenoxy)azetidine at various application rates (e.g., 50, 100, 200, 400 g a.i./ha). A suitable formulation may include a surfactant to enhance leaf uptake. Apply the herbicide solution to the plants at the 2-4 leaf stage using a calibrated track sprayer to ensure uniform coverage. Include an untreated control and a commercial standard (e.g., 2,4-D).

  • Evaluation: Assess the herbicidal injury at 7, 14, and 21 days after treatment (DAT) using a visual rating scale (0% = no injury, 100% = complete plant death).

  • Data Analysis: Determine the GR₅₀ value (the dose required to reduce plant growth by 50%) for each species.

Screening_Cascade start Compound Library (3-(2,5-Difluorophenoxy)azetidine & Analogues) tier1 Tier 1: In Vitro Screening (Arabidopsis Seedling Assay) start->tier1 decision1 Active? tier1->decision1 tier2 Tier 2: Whole-Plant Screening (Greenhouse Efficacy & Selectivity) decision1->tier2 Yes inactive Inactive decision1->inactive No decision2 Potent & Selective? tier2->decision2 tier3 Tier 3: Advanced Studies (Mode of Action, SAR, Formulation) decision2->tier3 Yes not_selective Not Selective decision2->not_selective No lead Lead Candidate tier3->lead

Caption: Tiered screening cascade for herbicide discovery.
Tier 3: Structure-Activity Relationship (SAR) Studies

Systematic modification of the 3-(2,5-Difluorophenoxy)azetidine scaffold is essential for optimizing its herbicidal activity and selectivity.

Key Areas for Modification:

  • Azetidine Ring: Explore the impact of substitution at the N1 position of the azetidine ring. Introducing small alkyl or functionalized groups can modulate the physicochemical properties and biological activity.

  • Phenoxy Ring: Vary the substitution pattern on the phenyl ring. The position and nature of the fluorine atoms are critical. Synthesize and test analogues with different numbers and positions of fluorine atoms, as well as other electron-withdrawing or electron-donating groups.

  • Linker: While the current structure has a direct ether linkage, introducing a short alkyl chain between the azetidine and the phenoxy group could be explored to alter the conformational flexibility of the molecule.

The herbicidal activity of each new analogue should be evaluated using the tiered screening cascade described above. The resulting data will provide valuable insights into the structural requirements for optimal herbicidal efficacy and selectivity.

Conclusion

3-(2,5-Difluorophenoxy)azetidine represents a promising starting point for the development of novel herbicides. Its unique combination of a fluorinated phenoxy moiety and a conformationally constrained azetidine ring offers significant potential for high potency and selectivity. The detailed protocols and strategic framework presented in this guide provide a solid foundation for researchers to explore the agrochemical applications of this and related chemical scaffolds. Through systematic synthesis, screening, and optimization, the 3-(2,5-Difluorophenoxy)azetidine core has the potential to yield the next generation of effective and sustainable weed management solutions.

References

  • Grossmann, K. (2010). Auxin herbicides: current status of mechanism and mode of action. Pest Management Science, 66(2), 113-120. [Link]

  • Careers360. (2025, November 10). Auxins: History, Bioassay, Function, Uses, Topics. [Link]

  • University of Nebraska-Lincoln. (n.d.). Summary of Herbicide Mechanism of Action According to the Weed Science Society of America (WSSA) 1. [Link]

  • Grossmann, K. (2010). Auxin herbicides: current status of mechanism and mode of action. PubMed. [Link]

  • Herbicide Resistance Action Committee. (2025). Group 4 - Auxin Mimics Resistance. [Link]

  • Biology Discussion. (n.d.). Bioassay of Phytohormones | Botany. [Link]

  • University of California-Davis. (n.d.). Synthetic Auxins / Herbicide Symptoms Tool. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fluorine in Enhancing Agrochemical Performance: A Focus on 2,3,6-Trifluorobenzoic Acid. [Link]

  • FLUORIDE. (n.d.). Fluorinated Pesticides in Modern Pest Control: Potential and Challenges. [Link]

  • Protocol: High-throughput and quantitative assays of auxin and auxin precursors from minute tissue samples. PMC. [Link]

  • Protocols for Robust Herbicide Resistance Testing in Different Weed Species. PMC. [Link]

  • Bioassay Of Auxin | Auxin Bioassay | Lec. 17 | Plant Physiology. YouTube. [Link]

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  • Maienfisch, P., & Hall, R. G. (2004). The Importance of Fluorine in the Life Science Industry. CHIMIA. [Link]

  • Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. PMC. [Link]

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  • ResearchGate. (n.d.). Structure of azetidine-containing compounds found in nature. [Link]

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  • Taub, W. (1964). U.S. Patent No. 3,119,813. Washington, DC: U.S.
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Application

Application Note: Elucidating the Gas-Phase Fragmentation Behavior of 3-(2,5-Difluorophenoxy)azetidine using Tandem Mass Spectrometry

Audience: Researchers, scientists, and drug development professionals. Abstract & Introduction The azetidine motif is a crucial structural component in modern medicinal chemistry, valued for its ability to impart favorab...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract & Introduction

The azetidine motif is a crucial structural component in modern medicinal chemistry, valued for its ability to impart favorable physicochemical properties and act as a conformationally constrained building block.[1][2] 3-(2,5-Difluorophenoxy)azetidine represents a key scaffold, combining the strained four-membered azetidine ring with a difluorinated aromatic system, a common strategy in drug design to modulate metabolic stability and receptor binding affinity. Mass spectrometry (MS) is an indispensable analytical technique in drug discovery and development, providing critical data on molecular weight, structure, and purity.

This application note provides a comprehensive guide to the characterization of 3-(2,5-Difluorophenoxy)azetidine using electrospray ionization tandem mass spectrometry (ESI-MS/MS). We will delve into the principles of collision-induced dissociation (CID) and outline a detailed protocol for acquiring and interpreting high-quality mass spectra. The primary focus will be on elucidating the characteristic fragmentation patterns, providing a molecular "fingerprint" that is essential for structural confirmation, metabolite identification, and reaction monitoring.[3][4][5] This guide is designed to equip researchers with the foundational knowledge and practical steps required to confidently analyze this and structurally related compounds.

Scientific Principles: From Ionization to Fragmentation

Understanding the fragmentation of a molecule requires a grasp of the underlying principles of the analytical techniques employed. For molecules like 3-(2,5-Difluorophenoxy)azetidine, the combination of a soft ionization method like Electrospray Ionization (ESI) with a controlled fragmentation technique like Collision-Induced Dissociation (CID) is ideal.

2.1 Electrospray Ionization (ESI)

ESI is a "soft" ionization technique that generates intact molecular ions from a liquid sample, minimizing in-source fragmentation.[6][7] The process involves applying a high voltage to a liquid sample as it exits a capillary, creating a fine spray of charged droplets.[8][9] As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase.[6] For 3-(2,5-Difluorophenoxy)azetidine, the basic nitrogen atom in the azetidine ring is readily protonated in a slightly acidic mobile phase, leading to the formation of a prominent protonated molecule, [M+H]⁺, in positive ion mode.[10]

2.2 Collision-Induced Dissociation (CID)

To gain structural information, the [M+H]⁺ precursor ion is isolated and subjected to fragmentation. CID is a technique where the kinetic energy of the precursor ion is increased by accelerating it with an electrical potential.[11][12] These energized ions are then directed into a collision cell filled with an inert gas (e.g., argon or nitrogen). Collisions with the neutral gas molecules convert some of the ion's kinetic energy into internal energy, which induces the cleavage of chemical bonds.[11] The resulting product ions are then analyzed to generate the MS/MS spectrum, which reveals the molecule's fragmentation pathways.[13]

Experimental Workflow & Protocol

Reproducible and high-quality data depend on a standardized and well-controlled experimental procedure. The following protocol outlines a typical workflow for the analysis of 3-(2,5-Difluorophenoxy)azetidine on a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF instrument).

Workflow Overview

The overall experimental process follows a logical sequence from sample preparation to data analysis. This ensures that the analyte is introduced into the mass spectrometer in a suitable form and that the instrument is optimized for sensitive detection and fragmentation.

G cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms Mass Spectrometry p1 Dissolve Sample (e.g., 1 mg/mL in Methanol) p2 Dilute to Working Concentration (e.g., 1-10 µg/mL in Mobile Phase) p1->p2 lc Inject onto UHPLC (Reverse-Phase C18 Column) p2->lc esi Electrospray Ionization (ESI) (Positive Ion Mode) lc->esi ms1 MS1 Scan: Isolate Precursor Ion [M+H]⁺ esi->ms1 cid Collision-Induced Dissociation (CID) (Argon Collision Gas) ms1->cid ms2 MS2 Scan: Analyze Product Ions cid->ms2 da Data Analysis ms2->da Data Analysis & Interpretation

Caption: Experimental workflow for LC-MS/MS analysis.

Detailed Protocol
  • Sample Preparation:

    • Prepare a stock solution of 3-(2,5-Difluorophenoxy)azetidine at 1 mg/mL in methanol.

    • Perform a serial dilution to a final working concentration of approximately 1 µg/mL using the initial mobile phase composition (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid). The formic acid ensures efficient protonation of the analyte.

  • Liquid Chromatography (LC) Parameters:

    • System: A standard UHPLC system.

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: A suitable gradient to elute the compound with good peak shape (e.g., 5% to 95% B over 5 minutes).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

  • Mass Spectrometry (MS) Parameters:

    • Ionization Mode: ESI Positive.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Gas Flow: 800 L/hr (Nitrogen).

    • Desolvation Temperature: 350 °C.

    • MS1 Scan: Acquire data from m/z 50-500 to identify the [M+H]⁺ precursor ion.

    • MS/MS (Product Ion Scan):

      • Select the determined m/z of the [M+H]⁺ ion as the precursor.

      • Perform CID using Argon as the collision gas.

      • Ramp the collision energy (e.g., from 10 to 40 eV) to observe a full range of fragment ions. This allows for the identification of both low-energy and high-energy fragmentation pathways.[11]

Results & Discussion: Fragmentation Pathway Analysis

The structure of 3-(2,5-Difluorophenoxy)azetidine (Formula: C₁₀H₁₁F₂NO, Exact Mass: 199.08) provides several potential sites for fragmentation upon CID. The analysis begins with the protonated molecule, [M+H]⁺, at m/z 200.09 . The most probable site of protonation is the basic nitrogen of the azetidine ring.

The key fragmentation pathways are dictated by the relative bond strengths and the stability of the resulting product ions. The primary cleavages observed are centered around the strained azetidine ring and the ether linkage.

Proposed Fragmentation Pathways
  • Pathway A: Azetidine Ring Opening and Cleavage: The most characteristic fragmentation involves the cleavage of the strained four-membered ring. A retro-synthetic [2+2] cycloreversion is a common pathway for such systems. This leads to the loss of a neutral ethene molecule (28.03 Da), resulting in a major fragment ion at m/z 172.06 .

  • Pathway B: Cleavage of the Ether Bond: Homolytic or heterolytic cleavage of the C-O ether bond is another high-probability fragmentation route.[14][15] This cleavage can lead to two primary outcomes depending on charge retention:

    • Charge retained on the azetidine fragment: This would result in an ion at m/z 72.05 (C₄H₆N⁺), corresponding to the protonated azetidine ring after rearrangement.

    • Charge retained on the aromatic fragment: This would produce the 2,5-difluorophenol ion at m/z 130.02 (C₆H₅F₂O⁺).

  • Pathway C: Loss of the Azetidinyl Moiety: A complete loss of the azetidinyl group (C₃H₅N) as a neutral species (55.04 Da) from the m/z 172 fragment can lead to the formation of a difluorophenoxy cation at m/z 117.02 .

Summary of Key Fragments
Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral Loss (Da)Proposed FormulaProposed Structure
200.09172.0628.03 (C₂H₄)C₈H₈F₂NO⁺Difluorophenoxy-imine cation
200.09130.0270.07 (C₄H₈N)C₆H₅F₂O⁺2,5-Difluorophenol cation
200.0972.05128.04 (C₆H₄F₂O)C₄H₆N⁺Protonated azetidine species
172.06117.0255.04 (C₃H₅N)C₅H₃F₂O⁺Difluorophenoxy cation
Fragmentation Scheme

The relationships between the precursor and its major product ions can be visualized in a fragmentation diagram.

G M_H [M+H]⁺ m/z 200.09 (C₁₀H₁₂F₂NO⁺) F172 m/z 172.06 (C₈H₈F₂NO⁺) M_H->F172 - C₂H₄ F130 m/z 130.02 (C₆H₅F₂O⁺) M_H->F130 - C₄H₈N F72 m/z 72.05 (C₄H₆N⁺) M_H->F72 - C₆H₄F₂O F117 m/z 117.02 (C₅H₃F₂O⁺) F172->F117 - C₃H₅N

Caption: Proposed CID fragmentation pathway for [M+H]⁺.

Conclusion

Tandem mass spectrometry provides a powerful and sensitive method for the structural characterization of 3-(2,5-Difluorophenoxy)azetidine. Through ESI, the molecule readily forms a stable protonated precursor ion [M+H]⁺ at m/z 200.09. Subsequent collision-induced dissociation yields a reproducible and informative fragmentation pattern. The dominant fragmentation pathways include a characteristic loss of ethene (C₂H₄) via ring cleavage to produce an ion at m/z 172.06, and cleavage of the ether bond to generate ions at m/z 130.02 and m/z 72.05. This detailed fragmentation map serves as a crucial reference for the unambiguous identification of this scaffold in complex matrices, supporting its application in drug discovery, process chemistry, and metabolic studies.

References

  • Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Clinical Biochemist Reviews. [Link]

  • Electrospray ionization. Wikipedia. [Link]

  • Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. Metabolomics. [Link]

  • Electrospray Ionization (ESI) Mass Spectrometry. Physics LibreTexts. [Link]

  • Metabolite Identification by Mass Spectrometry. International Journal of Pharmaceutical Research and Allied Sciences. [Link]

  • Drug Metabolite Profiling and Identification by High-resolution Mass Spectrometry. Journal of Analytical & Bioanalytical Techniques. [Link]

  • Identification of Drug Metabolites via Mass Spectrometry. Rusling Research Group, University of Connecticut. [Link]

  • Application of mass spectrometry for metabolite identification. Current Drug Metabolism. [Link]

  • Collision-induced dissociation. Wikipedia. [Link]

  • The collision-induced dissociation mechanism of sodiated Hex–HexNAc disaccharides. Physical Chemistry Chemical Physics. [Link]

  • Mechanism of collision induced dissociation (CID), high-energy... ResearchGate. [Link]

  • Mass spectral fragmentation of 2a,4-disubstituted 2,2a,3,4-tetrahydro-2-phenoxy-1H-azeto[2,1-d][7][8]benzothiazepin-1-ones under electron impact ionization conditions. Rapid Communications in Mass Spectrometry. [Link]

  • Theoretical modelling of gas phase collision induced dissociation of biomolecules. HAL Open Science. [Link]

  • Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. Journal of Mass Spectrometry. [Link]

  • Azetidine Synthesis. Synfacts. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. University of Alberta. [Link]

Sources

Method

how to prepare 3-(2,5-Difluorophenoxy)azetidine hydrochloride salt

An Application Note on the Preparation of 3-(2,5-Difluorophenoxy)azetidine Hydrochloride Salt Abstract This technical guide provides a comprehensive, field-proven protocol for the synthesis of 3-(2,5-Difluorophenoxy)azet...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note on the Preparation of 3-(2,5-Difluorophenoxy)azetidine Hydrochloride Salt

Abstract

This technical guide provides a comprehensive, field-proven protocol for the synthesis of 3-(2,5-Difluorophenoxy)azetidine hydrochloride salt, a valuable building block in contemporary medicinal chemistry. The narrative elucidates the strategic rationale behind the chosen synthetic route, which involves a high-fidelity Mitsunobu reaction for ether formation followed by an efficient deprotection and salt formation sequence. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental procedures, characterization data, safety protocols, and troubleshooting insights to ensure reproducible and scalable synthesis.

Introduction: The Significance of the 3-Phenoxyazetidine Scaffold

The azetidine ring is a privileged four-membered heterocyclic motif increasingly incorporated into drug candidates due to its unique properties. It serves as a rigid, three-dimensional scaffold that can improve metabolic stability, aqueous solubility, and cell permeability while providing novel vectors for exploring chemical space. The 3-phenoxyazetidine substructure, in particular, is a key pharmacophore found in inhibitors of various biological targets. For instance, derivatives have been explored as inhibitors of phosphodiesterase type 9 (PDE9) and as modulators of neurotransmitter transporters.[1] The title compound, 3-(2,5-Difluorophenoxy)azetidine, with its specific difluoro substitution pattern, offers a nuanced modulation of electronic and lipophilic properties, making it a highly sought-after intermediate for library synthesis and lead optimization campaigns.

Synthetic Strategy Overview

The preparation of the target compound is strategically divided into two primary stages. This approach ensures high purity and yield by isolating the key intermediate before final salt formation.

  • Stage 1: C-O Bond Formation via Mitsunobu Reaction: The core ether linkage is constructed using the Mitsunobu reaction. This venerable yet powerful transformation couples a nucleophile (2,5-Difluorophenol) with a primary or secondary alcohol (N-Boc-3-hydroxyazetidine). The reaction is prized for its mild conditions and, critically, for proceeding via an S_N2 mechanism, which results in a clean inversion of stereochemistry at the alcohol's carbon center.[2][3][4] The use of an N-Boc protecting group is essential to prevent side reactions involving the azetidine nitrogen.

  • Stage 2: N-Boc Deprotection and Salt Formation: The acid-labile tert-butyloxycarbonyl (Boc) group is efficiently cleaved under acidic conditions. By using hydrochloric acid for this step, the deprotection and formation of the desired hydrochloride salt are achieved in a single, clean operation. The resulting salt is typically a crystalline solid, which facilitates isolation and purification.[5][6]

Synthesis_Workflow cluster_stage1 Stage 1: Ether Formation cluster_stage2 Stage 2: Deprotection & Salt Formation Start N-Boc-3-hydroxyazetidine + 2,5-Difluorophenol Mitsunobu Mitsunobu Reaction (PPh3, DIAD, THF) Start->Mitsunobu Purification1 Work-up & Flash Chromatography Mitsunobu->Purification1 Intermediate N-Boc-3-(2,5-Difluorophenoxy)azetidine Purification1->Intermediate Deprotection N-Boc Deprotection (HCl in Dioxane) Intermediate->Deprotection Proceed to Stage 2 Isolation Precipitation & Filtration Deprotection->Isolation FinalProduct 3-(2,5-Difluorophenoxy)azetidine HCl Isolation->FinalProduct

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yield in 3-(2,5-Difluorophenoxy)azetidine Synthesis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 3-(2,5-difluorophenoxy)azetidine. This guide is designed for researchers, chemists, and drug development prof...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 3-(2,5-difluorophenoxy)azetidine. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges in achieving optimal yields for this valuable azetidine scaffold. The synthesis is typically a two-step process: an O-arylation reaction to form the ether linkage, followed by the removal of the nitrogen protecting group. This document provides in-depth, question-and-answer-based troubleshooting for each of these critical stages.

Part 1: Troubleshooting the O-Arylation Step

The formation of the aryl ether bond is the cornerstone of this synthesis, commonly achieved via a Williamson-type ether synthesis. This involves the reaction of an N-protected 3-hydroxyazetidine alkoxide with an appropriate 2,5-difluorophenyl electrophile. Low yield in this step is a frequent challenge.

O_Arylation cluster_reactants Reactants cluster_products Products N_Boc_Azetidinol N-Boc-3-hydroxyazetidine Deprotonation Deprotonation N_Boc_Azetidinol->Deprotonation Base Strong Base (e.g., NaH) Base->Deprotonation Aryl_Source 2,5-Difluoroaryl Source (e.g., 1,2,4-Trifluorobenzene) SNAr SNAr Reaction Aryl_Source->SNAr Protected_Product N-Boc-3-(2,5-Difluorophenoxy)azetidine Deprotonation->SNAr Azetidinyl Alkoxide SNAr->Protected_Product

General O-Arylation Reaction Scheme.
Frequently Asked Questions: O-Arylation

Q1: My O-arylation reaction is very slow or fails to reach completion. What are the common causes?

A1: This is a classic issue often traced back to three critical parameters: deprotonation, solvent choice, and temperature.

  • Incomplete Deprotonation: The hydroxyl group of N-Boc-3-hydroxyazetidine must be fully deprotonated to form a potent nucleophile. Weaker bases like potassium carbonate (K₂CO₃) are often insufficient for alcohols. A strong, non-nucleophilic base such as sodium hydride (NaH) or potassium hydride (KH) is highly recommended as they irreversibly deprotonate the alcohol.[1] Ensure you use at least 1.1-1.5 equivalents of the base to drive the equilibrium.

  • Incorrect Solvent: The choice of solvent is critical for facilitating an SN2 or SNAr reaction.[1]

    • Recommended: Use polar aprotic solvents like DMF, DMSO, or acetonitrile.[1] These solvents solvate the cation (e.g., Na⁺) from the base, leaving the alkoxide anion "naked" and highly reactive.[1]

    • Avoid: Protic solvents (e.g., ethanol, water) will protonate the highly reactive alkoxide, quenching its nucleophilicity and stalling the reaction.[1]

  • Insufficient Temperature: While higher temperatures can promote side reactions, these etherifications often require heating to proceed at a reasonable rate. A typical temperature range is 50-100 °C.[1] If the reaction is clean but slow at a lower temperature, a modest increase (e.g., from 60 °C to 80 °C) can significantly improve the rate.

Q2: I'm observing significant byproduct formation. How can I identify and minimize it?

A2: Byproduct formation is a primary cause of low yield. The most common side reaction in Williamson ether synthesis, E2 elimination, is less of a concern here since the electrophile is an aryl ring.[1][2] However, other issues can arise:

  • C-Alkylation: Aryloxide ions are ambident nucleophiles, meaning they can react at the oxygen or at an activated carbon on the aromatic ring.[3] While less common in this specific reaction where the azetidine alkoxide is the nucleophile, be aware of this possibility if your reaction strategy is reversed.

  • Degradation: The strained azetidine ring can be susceptible to opening under harsh conditions (e.g., very high temperatures or overly strong, nucleophilic bases). If you observe multiple unidentifiable spots on your TLC plate, consider lowering the reaction temperature and running it for a longer duration.[1]

  • Moisture: Water in the reaction mixture is detrimental. It will quench the strong base (e.g., NaH) and protonate the alkoxide nucleophile.[4] Always use anhydrous solvents and dry glassware, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

Q3: How do I select the optimal base, solvent, and temperature for my reaction?

A3: The optimal conditions depend on balancing reactivity with stability. The following table provides a starting point for optimization.

ParameterRecommended ChoiceRationalePotential Issues
Base Sodium Hydride (NaH), 60% in oilStrong, non-nucleophilic, and irreversible deprotonation.[1][5]Highly reactive with water; requires anhydrous conditions.
Potassium tert-butoxide (KOtBu)Strong base, good solubility in THF.Can act as a nucleophile in some cases; more sterically hindered.
Solvent Dimethylformamide (DMF), AnhydrousPolar aprotic, solvates cations effectively, high boiling point.[1]Can be difficult to remove under vacuum.
Dimethyl sulfoxide (DMSO), AnhydrousExcellent solvating properties, often accelerates SNAr reactions.[1]Very high boiling point; can be difficult to remove.
Temperature 60-80 °CGood balance between reaction rate and minimizing degradation.[1]Too low: slow/incomplete reaction. Too high: potential for byproduct formation.

Part 2: Troubleshooting the N-Boc Deprotection Step

The final step is the removal of the tert-butoxycarbonyl (Boc) protecting group to yield the free amine. This is typically achieved under acidic conditions. While often straightforward, this step can also suffer from incompleteness or side reactions that lower the final yield and purity.

Boc_Deprotection cluster_reactants Reactants cluster_products Products Protected_Product N-Boc-3-(2,5-Difluorophenoxy)azetidine Protonation Protonation Protected_Product->Protonation Acid Strong Acid (e.g., TFA, HCl) Acid->Protonation Final_Product 3-(2,5-Difluorophenoxy)azetidine Side_Product t-Butyl Cation (Reactive!) Cleavage Cleavage Protonation->Cleavage Protonated Intermediate Cleavage->Final_Product Cleavage->Side_Product

Mechanism of Acid-Catalyzed N-Boc Deprotection.
Frequently Asked Questions: N-Boc Deprotection

Q1: My Boc deprotection is incomplete, and I still see starting material on my TLC/LC-MS. What should I do?

A1: Incomplete deprotection is usually due to insufficient acid strength or concentration.[6]

  • Increase Acid Equivalents: The azetidine nitrogen in the product is basic and will consume one equivalent of acid. Ensure you are using a significant excess of acid. For trifluoroacetic acid (TFA), a common condition is using a 20-50% v/v solution in dichloromethane (DCM).[5] For HCl, a 4M solution in dioxane is standard.[7]

  • Extend Reaction Time: Some deprotections can be sluggish. Monitor the reaction by TLC or LC-MS and allow it to stir for a longer period (e.g., 2-4 hours or even overnight) if starting material persists.[7]

  • Change the Acidic System: If TFA in DCM is not effective, switching to 4M HCl in 1,4-dioxane may provide better results, or vice-versa.[7] Neat TFA can also be used for very stubborn substrates, but be mindful of potential side reactions.[7]

Q2: I'm seeing a new, less polar spot on my TLC after the reaction. What is this side product and how can I prevent it?

A2: This is very likely due to the reactive tert-butyl cation that is generated during the cleavage of the Boc group.[6] This cation is a potent electrophile and can alkylate other nucleophilic sites in your molecule, particularly the electron-rich 2,5-difluorophenoxy ring. This is known as t-butylation.[6]

  • Use a Scavenger: The most effective way to prevent this is to add a "cation scavenger" to the reaction mixture. The scavenger's role is to trap the tert-butyl cation before it can react with your product.[6]

    • Common Scavengers: Triethylsilane (TES), triisopropylsilane (TIPS), or anisole are excellent choices.[6] They are typically added at a concentration of 2-5% (v/v) to the deprotection cocktail.

Q3: How can I effectively monitor the progress of the deprotection?

A3: Monitoring the reaction is key to ensuring it goes to completion without running for too long, which could increase side product formation.

  • Thin-Layer Chromatography (TLC): This is the quickest method. The deprotected amine product will be significantly more polar (lower Rf) than the Boc-protected starting material. Staining the TLC plate with a ninhydrin solution is highly effective, as it develops a characteristic purple or yellow color with the newly formed free amine, making it easy to visualize the product's appearance.[7]

  • LC-MS: Liquid Chromatography-Mass Spectrometry can be used to monitor the disappearance of the starting material's mass peak and the appearance of the product's mass peak.

  • NMR Spectroscopy: If you take a sample of the reaction, you can monitor the disappearance of the large singlet peak corresponding to the nine protons of the tert-butyl group, which typically appears around 1.4 ppm in CDCl₃.[7]

Part 3: Experimental Protocols

Protocol 1: O-Arylation via Williamson-Type Synthesis

This protocol is a representative procedure and may require optimization.

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF (approx. 0.1 M concentration relative to the limiting reagent).

  • Base Addition: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) to the solvent.

  • Alcohol Addition: Cool the suspension to 0 °C in an ice bath. Add a solution of N-Boc-3-hydroxyazetidine (1.0 eq.) in a small amount of anhydrous DMF dropwise.

  • Alkoxide Formation: Allow the mixture to stir at 0 °C for 10 minutes, then warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution should be observed.[8]

  • Electrophile Addition: Add the 2,5-difluorophenyl electrophile (e.g., 1,2,4-trifluorobenzene, 1.1 eq.) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 70 °C and monitor by TLC until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature and carefully quench by the slow addition of water. Transfer the mixture to a separatory funnel, dilute with ethyl acetate, and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield N-Boc-3-(2,5-difluorophenoxy)azetidine.

Protocol 2: N-Boc Deprotection with Scavenger

This protocol is a representative procedure and may require optimization.

  • Preparation: Dissolve N-Boc-3-(2,5-difluorophenoxy)azetidine (1.0 eq.) in dichloromethane (DCM, approx. 0.1 M).

  • Scavenger Addition: Add triethylsilane (TES, 0.5 eq. or 5% v/v) to the solution.

  • Acid Addition: Cool the solution to 0 °C in an ice bath. Add trifluoroacetic acid (TFA) dropwise until the final concentration is 25-50% v/v.[5]

  • Reaction: Stir the reaction at room temperature, monitoring by TLC (with ninhydrin stain) until the starting material is consumed (typically 1-3 hours).[5]

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Purification: Dissolve the residue in DCM and wash with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid. The product may precipitate as a solid or remain in the organic layer. Alternatively, for a salt form, you can precipitate the product by adding diethyl ether to the concentrated reaction mixture. For the free base, extract the aqueous layer with DCM, combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield 3-(2,5-difluorophenoxy)azetidine.

References

  • Williamson ether synthesis - Wikipedia. [Link]

  • Williamson Ether Synthesis - ChemTalk. [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents - Francis Academic Press. [Link]

Sources

Optimization

Technical Support Center: Optimizing HPLC Methods for 3-(2,5-Difluorophenoxy)azetidine

As a Senior Application Scientist, this guide provides in-depth technical support for developing and troubleshooting High-Performance Liquid Chromatography (HPLC) methods for the analysis of 3-(2,5-Difluorophenoxy)azetid...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, this guide provides in-depth technical support for developing and troubleshooting High-Performance Liquid Chromatography (HPLC) methods for the analysis of 3-(2,5-Difluorophenoxy)azetidine. This molecule presents unique challenges due to its combination of a polar, basic azetidine ring and a hydrophobic, fluorinated aromatic group. This guide is structured to provide both direct solutions to common problems and a foundational understanding of the chromatographic principles at play.

Troubleshooting Guide

This section addresses specific issues you may encounter during your analysis. Each answer provides a likely cause, a step-by-step solution, and the scientific reasoning behind the recommendation.

Q1: Why is my peak for 3-(2,5-Difluorophenoxy)azetidine showing significant fronting?

A1: Peak fronting, where the front of the peak is less steep than the back, is typically caused by sample overload, solvent incompatibility, or column issues.[1][2] For 3-(2,5-Difluorophenoxy)azetidine, the most common culprits are injecting too concentrated a sample or dissolving the sample in a solvent significantly stronger than the initial mobile phase.[2][3]

Immediate Troubleshooting Steps:

  • Reduce Sample Concentration: Dilute your sample by a factor of 5 or 10 with the mobile phase and reinject. If the peak shape improves, you are experiencing mass overload.[3]

  • Match Sample Solvent to Mobile Phase: Ensure your sample is dissolved in the initial mobile phase composition (or a weaker solvent). Injecting in a strong solvent like 100% acetonitrile when your gradient starts at 10% acetonitrile will cause the analyte to travel through the column in a distorted band, leading to fronting.[1][2]

  • Check for Column Voids or Contamination: If the problem persists, a physical issue with the column, such as a blocked inlet frit or a void in the packing material, may be the cause.[1] Try back-flushing the column (if the manufacturer allows) or replacing it.

Causality Explained: When the sample is too concentrated, it saturates the stationary phase at the column inlet, leading to some analyte molecules traveling down the column more quickly than they should, resulting in a fronting peak. Similarly, a strong sample solvent acts like a burst of mobile phase, carrying the analyte band in a disorganized manner before the intended gradient begins.

Q2: I'm observing significant peak tailing. What is the likely cause and how can I fix it?

A2: Peak tailing is a common issue for basic compounds like 3-(2,5-Difluorophenoxy)azetidine, which contains a secondary amine in the azetidine ring. The primary cause is the interaction of this basic nitrogen with acidic, un-capped silanol groups on the surface of silica-based stationary phases (e.g., C18).[1][4]

Step-by-Step Protocol to Eliminate Tailing:

  • Mobile Phase pH Adjustment: The most effective solution is to control the ionization of both the analyte and the silanol groups.

    • Low pH Approach: Add an acidifier like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) to your mobile phase (both aqueous and organic). This will protonate the azetidine nitrogen (making it a positive ion) and suppress the ionization of the silanol groups (keeping them neutral). This minimizes the undesirable ionic interaction. A mobile phase pH at least 2 units below the analyte's pKa is recommended.[5]

    • High pH Approach: Alternatively, using a high pH mobile phase (e.g., pH 9-10 with a compatible column) will deprotonate the silanol groups (making them negative) but neutralize the basic azetidine ring, also reducing tailing. Caution: This requires a pH-stable column, as traditional silica columns degrade above pH 8.[1]

  • Use a High-Purity, End-Capped Column: Modern, high-purity silica columns (Type B) have a much lower concentration of residual silanol groups. Using a column with robust end-capping will significantly improve the peak shape for basic analytes.[1]

  • Add a Competing Base: In some cases, adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can mask the active silanol sites. However, this is often not compatible with mass spectrometry (MS) detectors.[1]

Diagram: Analyte-Silanol Interaction

G cluster_0 Undesirable Interaction (Peak Tailing) cluster_1 Solution: Low pH Mobile Phase Analyte 3-(2,5-Difluorophenoxy)azetidine Basic Nitrogen (R₂NH) Interaction Ionic Interaction Analyte->Interaction Silanol Silica Surface Acidic Silanol (Si-OH) Silanol->Interaction ProtonatedAnalyte Protonated Analyte R₂NH₂⁺ NeutralSilanol Suppressed Silanol Si-OH NoInteraction No Interaction (Good Peak Shape)

Caption: Mechanism of peak tailing and its resolution via pH control.

Q3: My retention time is unstable and drifting to shorter times with each injection. What's wrong?

A3: A progressive decrease in retention time often points to a problem with the column or insufficient equilibration between runs.[1]

Troubleshooting Checklist:

  • Insufficient Column Equilibration: This is the most common cause. If you are running a gradient, the column must return to the initial mobile phase conditions before the next injection. A short equilibration time may not be enough to fully restore the stationary phase chemistry.

    • Solution: Increase the post-run equilibration time. A good rule of thumb is to allow at least 5-10 column volumes to pass through. For a 4.6 x 150 mm column, this is about 5-10 minutes at a 1 mL/min flow rate.

  • Stationary Phase Degradation: If the mobile phase pH is too high or too low for your column, it can cause the bonded phase (e.g., C18) to hydrolyze and strip from the silica support. This is known as "column bleed" and results in a permanent loss of retention.[4]

    • Solution: Check the manufacturer's recommended pH range for your column and ensure your mobile phase is within those limits. If the column is damaged, it will need to be replaced.

  • Mobile Phase Composition Change: If the mobile phase is prepared in one batch and used over several days, volatile organic components (like acetonitrile) can evaporate, making the mobile phase weaker (more aqueous) and potentially causing retention time drift. However, this typically leads to longer, not shorter, retention times. Shorter times could indicate an issue with the pump proportioning valves.[1]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for 3-(2,5-Difluorophenoxy)azetidine?

A1: A systematic approach starting with a standard reversed-phase method is recommended. High-performance liquid chromatography (HPLC) is a fundamental technique for separating and analyzing small molecules in the pharmaceutical industry.[6] The goal is to achieve a robust and reproducible separation.[6]

Recommended Starting Conditions:

ParameterRecommended Starting ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmA general-purpose column suitable for a wide range of hydrophobicities.[7]
Mobile Phase A 0.1% Formic Acid in WaterProvides protons to ensure the basic analyte is ionized and improves peak shape.[8]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile generally provides good peak shape and lower backpressure than methanol.[5]
Gradient 10% to 90% B over 15 minA broad "scouting" gradient to determine the approximate elution conditions.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CElevated temperature can improve efficiency and reduce backpressure.[9]
Detection (UV) 254 nm or Diode Array Detector (DAD) scanThe difluorophenyl group should have strong UV absorbance. A DAD scan will identify the optimal wavelength.
Injection Vol. 5 µLA small volume to minimize potential for overload.

Workflow for Method Development:

G Start Define Goal (Purity, Quantification) Scout Run Scouting Gradient (10-90% ACN) Start->Scout Evaluate Evaluate Chromatogram - Retention Time? - Peak Shape? - Resolution? Scout->Evaluate Optimize Optimize Parameters Evaluate->Optimize AdjustGradient Adjust Gradient Slope & Time Optimize->AdjustGradient Good Retention, Needs Fine-Tuning ChangeSolvent Change Organic Solvent (e.g., to Methanol) Optimize->ChangeSolvent Poor Peak Shape ChangeColumn Screen Different Column (e.g., Phenyl, PFP) Optimize->ChangeColumn Poor Resolution from Impurities Validate Method Validation (Linearity, Precision, Accuracy) AdjustGradient->Validate ChangeSolvent->Validate ChangeColumn->Validate

Caption: A systematic workflow for HPLC method development.

Q2: Which column chemistry is best for this molecule? Should I consider something other than C18?

A2: While a C18 column is an excellent starting point, the fluorinated nature of 3-(2,5-Difluorophenoxy)azetidine opens up possibilities for alternative selectivities.[7]

Column Selection Guide:

  • C18 (Octadecylsilane): The industry standard. Separation is based primarily on hydrophobicity. It should provide good retention for the difluorophenyl group. Choose a high-purity, end-capped version to mitigate tailing from the azetidine ring.[7]

  • Phenyl (Phenyl-Hexyl): This phase offers alternative selectivity through π-π interactions with the aromatic ring of your analyte. It can be very useful for separating compounds with aromatic systems from those without.[7]

  • Pentafluorophenyl (PFP): This is often an excellent choice for separating halogenated compounds.[10] The PFP phase can engage in multiple interaction modes, including hydrophobic, π-π, dipole-dipole, and ion-exchange, which can provide unique selectivity for fluorinated analytes that are difficult to resolve on a C18 column.[10]

  • Polar-Embedded/Polar-Endcapped: These are modified C18 columns that are more stable in highly aqueous mobile phases and can offer better peak shape for basic compounds due to shielding of residual silanols.[11]

Recommendation: Start with a C18 column. If you face challenges with co-eluting impurities or poor peak shape that pH modification cannot solve, screening a Phenyl or PFP column is a logical next step.

Q3: How should I prepare my mobile phase and samples for the best results?

A3: Proper preparation is critical for reproducible results and protecting your HPLC system.[12]

Step-by-Step Preparation Protocol:

Mobile Phase Preparation:

  • Use High-Purity Solvents: Always use HPLC-grade or LC-MS-grade water, acetonitrile, and methanol.[13]

  • Accurate Additive Measurement: When preparing a mobile phase like "0.1% Formic Acid," measure precisely. For 1 L of mobile phase, add 1 mL of formic acid.

  • Premixing and Filtering: If running an isocratic method, premix your mobile phase. Always filter aqueous mobile phases and buffers through a 0.45 µm or 0.22 µm filter to remove particulates that can damage the pump and column.[12]

  • Degassing: Degas your mobile phase before use by sparging with helium, sonicating, or using an in-line degasser. This prevents air bubbles from forming in the pump, which can cause pressure fluctuations and baseline noise.[12][13]

  • Fresh Buffers: Aqueous buffers should be made fresh daily to prevent microbial growth, which can clog your system.[13]

Sample Preparation:

  • Dissolution Solvent: As discussed in the troubleshooting section, dissolve your sample in a solvent that is as close to the initial mobile phase composition as possible.

  • Stock and Working Solutions: Prepare a concentrated stock solution in a strong solvent (e.g., Methanol or Acetonitrile) and then dilute it to the final working concentration using your mobile phase.

  • Filtering: Before injecting, filter every sample through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial. This is a critical step to remove any particulate matter that could block the column frit.[14]

References

  • Zhang, W., et al. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. Journal of Fluorine Chemistry. Available at: [Link]

  • Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success. Available at: [Link]

  • ResearchGate. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. Available at: [Link]

  • BioPharma Services. (2023). BA Method Development: Polar Compounds. Available at: [Link]

  • PubMed. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. Available at: [Link]

  • LCGC International. (2011). HPLC Analysis of Very Polar Compounds in Bioanalysis. Available at: [Link]

  • Chromatography Online. (2003). Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC. Available at: [Link]

  • Element Lab Solutions. (2021). HPLC Method Development Kit: Where to Start?. Available at: [Link]

  • SCION Instruments. HPLC Troubleshooting Guide. Available at: [Link]

  • Restek. (2014).[8]Troubleshooting HPLC- Fronting Peaks. Available at: [Link]

  • Thai Science. (2018). Optimization and Validation Study of HPLC with Fluorescence Detection Method for Analysis of Benzo[C]Fluorine. Available at: [Link]

  • ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Available at: [Link]

  • Phenomenex. (2024). Mobile Phase Optimization: A Critical Factor in HPLC. Available at: [Link]

  • Phenomenex. (2024). Understanding Peak Fronting in HPLC. Available at: [Link]

  • Welch Materials. (2024). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. Available at: [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Available at: [Link]

Sources

Troubleshooting

preventing degradation of 3-(2,5-Difluorophenoxy)azetidine during long-term storage

Welcome to the technical support guide for 3-(2,5-Difluorophenoxy)azetidine. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compoun...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 3-(2,5-Difluorophenoxy)azetidine. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound during long-term storage. By understanding the potential degradation pathways and implementing proper storage and handling protocols, you can minimize experimental variability and ensure the reliability of your results.

I. Core Concepts: Understanding the Stability of 3-(2,5-Difluorophenoxy)azetidine

3-(2,5-Difluorophenoxy)azetidine is a valuable building block in medicinal chemistry. Its structure, which combines a strained azetidine ring, a difluorinated aromatic ether, and a secondary amine, presents unique stability considerations. The primary drivers of potential degradation are the inherent ring strain of the azetidine moiety and the reactivity of the secondary amine.

Potential Degradation Pathways

The principal degradation mechanisms for azetidine-containing compounds involve the opening of the four-membered ring. This can be initiated by various factors, especially under acidic conditions.[1][2][3] One significant pathway is an acid-mediated intramolecular ring-opening, where a pendant group can nucleophilically attack the strained ring.[1][2][3] While 3-(2,5-Difluorophenoxy)azetidine itself lacks a pendant amide group, the principle of acid-catalyzed ring-opening remains a key concern.

Another potential degradation route involves the formation of an azetidinium ion, which can activate the ring for nucleophilic attack.[4] Hydrolytic conditions, particularly in the presence of acid, can promote this type of degradation.[4][5]

cluster_degradation Degradation Pathways A 3-(2,5-Difluorophenoxy)azetidine B Protonation (Acidic Conditions) A->B H+ C Azetidinium Ion (Activated Intermediate) B->C D Ring-Opening C->D Nucleophile (e.g., H2O) E Degradation Products (e.g., amino alcohols) D->E

Caption: Potential acid-catalyzed degradation pathway.

II. Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for 3-(2,5-Difluorophenoxy)azetidine?

A1: For optimal stability, 3-(2,5-Difluorophenoxy)azetidine should be stored at room temperature in a tightly sealed container.[6] The area should be cool, well-ventilated, and protected from light and moisture.[7] It is crucial to prevent exposure to acidic vapors or other incompatible chemicals that could catalyze degradation.

Q2: I've noticed the formation of a precipitate in my stock solution. What could be the cause?

A2: Precipitate formation can indicate several issues, including degradation, low solubility in the chosen solvent, or contamination. If degradation is suspected, the solution may have been exposed to acidic conditions or incompatible solvents. It is recommended to analyze the precipitate and the supernatant separately using techniques like HPLC to identify the components.

Q3: Can I store 3-(2,5-Difluorophenoxy)azetidine in a solution for an extended period?

A3: Storing this compound in solution for long periods is generally not recommended due to the increased risk of hydrolysis and other degradation reactions. If solution storage is unavoidable, use a dry, aprotic solvent and store at low temperatures (e.g., -20°C or -80°C) under an inert atmosphere (e.g., argon or nitrogen). Always perform a quality control check (e.g., by HPLC) before using a stored solution.

Q4: What are the signs of degradation I should look for?

A4: Visual signs of degradation can include a change in color (from white/light yellow to darker shades) or the formation of solid precipitates in a previously clear solution.[8] However, significant degradation can occur without any visible changes. Therefore, periodic analytical testing is the most reliable way to assess the compound's integrity.

Q5: How can I confirm the purity of my stored 3-(2,5-Difluorophenoxy)azetidine?

A5: High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector is the recommended method for purity assessment.[4][9] This technique can separate the parent compound from potential degradation products, allowing for accurate quantification. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but may require derivatization of the amine to improve volatility.[9][10]

III. Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Change in physical appearance (e.g., color, clumping) Moisture absorption or degradation.Perform a purity analysis (HPLC, NMR). If degraded, consider purification or acquiring a new batch. Ensure storage containers are properly sealed.
Unexpected experimental results Degradation of the starting material leading to lower-than-expected yield or formation of side products.Verify the purity of the 3-(2,5-Difluorophenoxy)azetidine stock using an appropriate analytical method (e.g., HPLC-MS).
Poor peak shape or multiple peaks in HPLC analysis On-column degradation, interaction with the stationary phase, or presence of impurities.Use a well-maintained column. Consider using a mobile phase with a suitable pH to ensure the amine is in a single protonation state.
Inconsistent results between different batches Variation in initial purity or degradation during storage of one or more batches.Perform a side-by-side analytical comparison of the different batches. Review the storage history of each batch.

IV. Experimental Protocols

Protocol 1: Routine Quality Control using HPLC

This protocol outlines a general method for assessing the purity of 3-(2,5-Difluorophenoxy)azetidine.

Objective: To determine the purity of a sample and identify the presence of any degradation products.

Materials:

  • 3-(2,5-Difluorophenoxy)azetidine sample

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid (or other suitable modifier)

  • C18 reverse-phase HPLC column

  • HPLC system with UV or MS detector

Procedure:

  • Sample Preparation: Accurately weigh and dissolve a small amount of the compound in a suitable solvent (e.g., ACN/water mixture) to a known concentration (e.g., 1 mg/mL).

  • Mobile Phase Preparation: Prepare two mobile phases:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • HPLC Conditions:

    • Column: C18, e.g., 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm (or as determined by UV scan)

    • Gradient: Start with a low percentage of Mobile Phase B (e.g., 10%) and gradually increase to a high percentage (e.g., 95%) over 15-20 minutes.

  • Analysis: Inject the sample and analyze the resulting chromatogram. The purity can be calculated based on the area of the main peak relative to the total area of all peaks.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[4][5][11]

Objective: To identify potential degradation products and pathways under various stress conditions.

Stress Conditions:

  • Acidic Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60-80°C for a specified time.[5][12]

  • Basic Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60-80°C.[12]

  • Oxidative Degradation: Treat the compound with a solution of hydrogen peroxide (e.g., 3%) at room temperature.[11]

  • Thermal Degradation: Store the solid compound at an elevated temperature (e.g., 70°C).

  • Photolytic Degradation: Expose the compound (solid or in solution) to UV light.

Procedure:

  • For each condition, prepare a sample of 3-(2,5-Difluorophenoxy)azetidine.

  • Expose the samples to the respective stress conditions for a defined period (e.g., 24, 48, 72 hours).

  • At each time point, take an aliquot of the sample, neutralize if necessary, and dilute to a suitable concentration for analysis.

  • Analyze the samples using a stability-indicating HPLC method (as developed in Protocol 1) to separate the parent compound from any newly formed degradation products.

  • Characterize the major degradation products using LC-MS/MS or NMR to elucidate their structures.[4][9]

cluster_workflow Forced Degradation Workflow A Prepare Samples of 3-(2,5-Difluorophenoxy)azetidine B Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) A->B C Sample at Time Points B->C D Neutralize and Dilute C->D E Analyze by HPLC-MS D->E F Identify and Characterize Degradation Products E->F

Caption: Forced degradation study workflow.

V. References

  • Cikoš, A., Dragojevic, S., & Kubicek, A. (2021). Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway. ResearchGate. Available at: [Link]

  • St. Amant, A. H., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Cikoš, A., Dragojevic, S., & Kubicek, A. (2021). Degradation products of azetidine core G334089 – Isolation, structure elucidation and pathway. Ovid. Available at: [Link]

  • St. Amant, A. H., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PubMed. Available at: [Link]

  • St. Amant, A. H., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Publications. Available at: [Link]

  • ChemBK. (2024). Azetidine, 3-(3-fluorophenoxy)-. ChemBK. Available at: [Link]

  • ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass Laboratories. Available at: [Link]

  • Sterling Pharma Solutions. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Sterling Pharma Solutions. Available at: [Link]

  • Cornell University. (n.d.). HANDLING AND STORAGE OF HAZARDOUS MATERIALS. Cornell University Emergency and Safety Services. Available at: [Link]

  • Journal of Medicinal and Chemical Sciences. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. Available at: [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2021). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Google Patents. (2018). WO2018091687A1 - Novel azetidine derivatives useful as modulators of cortical catecholaminergic neurotransmission. Google Patents. Available at:

  • Google Patents. (2018). WO 2018/091687 A1. Google Patents. Available at:

  • Elsevier. (2013). Analytical methodologies for discovering and profiling degradation-related impurities. Trends in Analytical Chemistry. Available at: [Link]

Sources

Optimization

resolving stereochemical impurities in 3-(2,5-Difluorophenoxy)azetidine batches

Topic: Resolving Stereochemical Impurities in 3-(2,5-Difluorophenoxy)azetidine Batches A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical suppo...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Resolving Stereochemical Impurities in 3-(2,5-Difluorophenoxy)azetidine Batches

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center dedicated to addressing the challenges of stereochemical impurity resolution in batches of 3-(2,5-Difluorophenoxy)azetidine. The presence of unwanted stereoisomers can significantly impact a drug's efficacy, safety, and pharmacokinetic profile.[1][2][3][4] Therefore, robust methods for their separation and quantification are paramount in pharmaceutical development.[5][6] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist you in achieving the desired enantiopurity of your 3-(2,5-Difluorophenoxy)azetidine batches. Azetidines are a critical structural motif in medicinal chemistry, valued for their ability to impart conformational rigidity and influence physicochemical properties.[7][8]

Troubleshooting Guide: Common Issues in Stereochemical Resolution

This section addresses specific problems you may encounter during the analysis and separation of 3-(2,5-Difluorophenoxy)azetidine enantiomers.

Issue 1: Poor or No Enantiomeric Resolution in Chiral HPLC/SFC

Question: I am not seeing any separation between the enantiomers of 3-(2,5-Difluorophenoxy)azetidine on my chiral column. What are the likely causes and how can I resolve this?

Answer:

Achieving successful enantiomeric separation is often a process of methodical optimization.[9] Several factors can contribute to a lack of resolution. Here’s a systematic approach to troubleshooting:

  • Inappropriate Chiral Stationary Phase (CSP) Selection: The fundamental principle of chiral chromatography relies on the differential interaction between the enantiomers and the CSP.[9][10] Polysaccharide-based and Pirkle-type CSPs are generally effective for a wide range of compounds, including those with amine functionalities.[9] If your initial choice is not providing separation, a screening of different CSPs is the most critical first step.

  • Mobile Phase Composition: The composition of the mobile phase plays a crucial role in modulating the interactions between the analytes and the CSP.

    • For HPLC: In normal-phase mode, a typical mobile phase consists of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., ethanol, isopropanol). The type and concentration of the alcohol modifier can significantly impact resolution. In polar organic mode, solvents like acetonitrile and methanol are common.[11]

    • For SFC: Supercritical CO2 is the primary mobile phase component, with an organic modifier (co-solvent) like methanol or ethanol.[12][13] The percentage of the co-solvent is a key parameter to adjust.

  • Additives: For basic compounds like azetidines, the addition of a small amount of a basic additive (e.g., diethylamine, triethylamine) to the mobile phase can improve peak shape and resolution by minimizing interactions with residual silanol groups on the silica support.[12] Conversely, acidic additives may be necessary for acidic compounds.

  • Temperature: Column temperature can influence the thermodynamics of the chiral recognition process. It's advisable to screen a range of temperatures (e.g., 10°C to 40°C) as this can sometimes dramatically improve separation.

Sources

Troubleshooting

Technical Support Center: Solubilization of 3-(2,5-Difluorophenoxy)azetidine

Welcome to the Technical Support Center for formulation and assay development. Working with fluorinated heterocycles often presents unique physicochemical challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for formulation and assay development. Working with fluorinated heterocycles often presents unique physicochemical challenges. This guide is designed to help researchers, medicinal chemists, and pharmacologists troubleshoot and optimize the aqueous solubility of 3-(2,5-Difluorophenoxy)azetidine for both in vitro screening and in vivo dosing.

Part 1: Physicochemical Profiling & Causality

To successfully solubilize 3-(2,5-Difluorophenoxy)azetidine, we must first understand the opposing forces within its molecular structure:

  • The Solubilizing Core (Azetidine): The four-membered azetidine ring is a secondary amine with a high degree of sp3-character and ring strain. This conformational rigidity disrupts crystal lattice packing, which thermodynamically favors dissolution compared to planar amines[1]. Furthermore, the basic nitrogen (pKa ~8.5) provides a handle for ionization.

  • The Aggregating Motif (2,5-Difluorophenoxy): Fluorinated aromatic rings are highly lipophilic. In aqueous media, the thermodynamic penalty of solvating this non-polar surface forces the molecules to self-associate, leading to rapid precipitation or "crashing out"[2].

The Core Causality: Precipitation occurs when the kinetic rate of hydrophobic aggregation of the difluorophenoxy groups outpaces the thermodynamic rate of solvating the azetidine amine. Overcoming this requires either masking the hydrophobic ring (complexation/micelles) or maximizing the polarity of the amine (salt formation)[3].

Part 2: Troubleshooting Guide & FAQs

Q1: My compound precipitates immediately upon dilution from a 10 mM DMSO stock into PBS (pH 7.4). How do I prevent this? A1: This phenomenon is known as "crashing out," caused by the rapid shift in the solvent's dielectric constant.

  • Solution: Employ a "step-down" dilution method. Add the DMSO stock to the aqueous buffer extremely slowly while vortexing vigorously to promote rapid dispersion[4]. If precipitation persists, pre-mix your DMSO stock with a non-ionic surfactant (e.g., 0.1% Tween-80) before adding it to the buffer. The surfactant forms protective micelles around the difluorophenoxy group, preventing aggregation[3].

Q2: I need to dose this compound in vivo (e.g., IV or oral gavage), meaning I cannot use high concentrations of DMSO. What is the best strategy? A2: For preclinical in vivo models, chemical modification via salt formation or host-guest complexation is mandatory.

  • Solution: Because the azetidine nitrogen is basic, converting the free base to a hydrochloride (HCl) or methanesulfonate (mesylate) salt will drastically improve intrinsic aqueous solubility[2]. If salt formation alone does not achieve your target dose concentration, utilize 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD). The hydrophobic cavity of the cyclodextrin will encapsulate the lipophilic difluorophenoxy ring, while its hydroxyl-rich exterior maintains aqueous compatibility[3][4].

Q3: Does adjusting the pH of my assay buffer help? A3: Yes, but only if your assay biology tolerates it. Lowering the pH of the buffer below the compound's pKa (e.g., to pH 5.5 - 6.0) ensures the azetidine nitrogen is fully protonated. This generates a charged azetidinium cation, which lowers the partition coefficient (LogD) and allows ion-dipole interactions with water to overcome the hydrophobic penalty[2].

Part 3: Solubilization Decision Workflow

Use the following logical pathway to determine the optimal solubilization strategy based on your experimental constraints.

FormulationWorkflow Start Solubility Issue: 3-(2,5-Difluorophenoxy)azetidine Decision Target Application? Start->Decision InVitro In Vitro Assays (Cellular/Biochemical) Decision->InVitro Low Volume InVivo In Vivo Dosing (PK/PD/Efficacy) Decision->InVivo High Volume/Toxicity Limits Cosolvent 1. Co-solvent Dilution (DMSO → Buffer) InVitro->Cosolvent Primary Salt 1. Salt Formation (In situ HCl / Mesylate) InVivo->Salt Primary Surfactant 2. Micellar Solubilization (+ Tween-80 / Pluronic) Cosolvent->Surfactant If precipitation ('crashing out') occurs Cyclo 2. Host-Guest Complex (20% HP-β-CD) Salt->Cyclo If target concentration is not achieved

Workflow for troubleshooting and optimizing the aqueous solubility of 3-(2,5-Difluorophenoxy)azetidine.

Part 4: Validated Experimental Protocols
Protocol A: In Situ Salt Formation (For Aqueous Assays)

Self-validating mechanism: The solution will transition from a cloudy suspension to a clear solution as the pH drops and the azetidinium cation forms.

  • Weighing: Accurately weigh 10 mg of 3-(2,5-Difluorophenoxy)azetidine free base into a glass vial.

  • Suspension: Add 900 µL of distilled water. The compound will not dissolve, creating a cloudy hydrophobic suspension.

  • Ionization: Add 1.0 molar equivalent of 0.1 M HCl dropwise while continuously monitoring the pH.

  • Agitation: Vortex the mixture continuously. As the pH drops below ~6.0, the azetidine nitrogen protonates, forming the highly soluble chloride salt[2].

  • Normalization: Once the solution turns completely clear, adjust the final volume to 1 mL with water or your target biological buffer.

Protocol B: HP-β-CD Encapsulation (For In Vivo Dosing)

Self-validating mechanism: Entropically driven displacement of water from the cyclodextrin cavity ensures the lipophilic moiety is masked, preventing precipitation upon injection.

  • Vehicle Preparation: Prepare a 20% (w/v) solution of 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile saline.

  • Addition: Add the required mass of the azetidine derivative directly to the cyclodextrin solution.

  • Thermal/Mechanical Solubilization: Sonicate the mixture in a water bath at 37°C for 30-45 minutes. The combination of heat and mechanical energy facilitates the inclusion of the 2,5-difluorophenoxy ring into the hydrophobic core of the cyclodextrin[3].

  • Sterilization: Pass the clear formulation through a 0.22 µm PTFE syringe filter to sterilize and remove any trace un-encapsulated aggregates prior to dosing.

Part 5: Quantitative Formulation Matrix

The following table summarizes the expected performance of various formulation strategies to aid in rapid decision-making.

Formulation StrategyMechanism of SolubilizationMax Estimated Conc.Biological CompatibilityRecommended Use Case
1% DMSO in PBS Co-solvency (Dielectric shift)~50 - 100 µMHigh (Cellular assays)In vitro biochemical & cell viability assays.
0.1% Tween-80 + PBS Micellar encapsulation~500 µMModerate (May lyse cells at high %)Cell-free enzymatic assays; washing buffers.
HCl Salt (pH 5.5) Ion-dipole interaction> 10 mMHigh (If pH is tolerated)IV dosing; oral gavage; highly concentrated stocks.
20% HP-β-CD Host-guest complexation5 - 10 mMVery High (FDA approved excipient)In vivo PK/PD models; poorly soluble free bases.
Part 6: References
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. National Institutes of Health (PubMed). Available at:[Link]

  • A review on solubility enhancement technique for pharmaceutical drugs. GSC Biological and Pharmaceutical Sciences. Available at:[Link]

  • Drug Solubility: Importance and Enhancement Techniques. National Institutes of Health (PMC). Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting 3-(2,5-Difluorophenoxy)azetidine Functionalization

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the functionalization of strained nitrogen heterocycles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the functionalization of strained nitrogen heterocycles. 3-(2,5-Difluorophenoxy)azetidine is a highly valuable building block in medicinal chemistry, offering a rigid scaffold that improves ligand efficiency and pharmacokinetic profiles[1].

However, functionalizing the secondary amine of this molecule presents a unique trifecta of chemical challenges: the inherent ring strain of the azetidine core, the high nucleophilicity of the secondary amine, and the electrophilic nature of the fluorinated aromatic ring. This guide deconstructs the causality behind common side reactions and provides self-validating protocols to ensure your syntheses succeed.

Part 1: The Causality of Side Reactions

To control the chemistry of 3-(2,5-difluorophenoxy)azetidine, we must first understand the thermodynamic and kinetic drivers governing its reactivity:

  • Ring-Opening Decomposition: The azetidine ring possesses approximately 25.4 kcal/mol of strain energy [2]. When the nitrogen atom coordinates to a Lewis acid (or a weak Lewis acid like an acyl chloride), the ring strain increases. This coordination activates the adjacent carbons, making them highly susceptible to nucleophilic attack (typically via an S_N2 mechanism), leading to irreversible ring cleavage [2, 3].

  • Nucleophilic Aromatic Substitution (S_NAr) Dimerization: The 2,5-difluorophenyl group is activated toward S_NAr due to the strongly electron-withdrawing nature of the fluorine atoms. Because the azetidine nitrogen is highly basic and nucleophilic, elevated temperatures and strong bases can cause the amine of one molecule to attack the fluorinated ring of another, displacing a fluorine atom and forming oligomeric dimers [4].

  • Over-Alkylation: The secondary amine is highly basic. Direct alkylation with alkyl halides rapidly yields a tertiary amine, which remains nucleophilic enough to undergo a second alkylation, resulting in an undesired quaternary ammonium salt.

Part 2: Troubleshooting FAQs

Q1: My azetidine ring is opening during N-acylation with acyl chlorides. How do I prevent this? A1: Acyl chlorides act as weak Lewis acids. When they coordinate to the azetidine nitrogen, they increase ring strain and activate the four-membered ring toward nucleophilic attack by chloride ions or solvent molecules, leading to acyclic amide byproducts [2]. Solution: Abandon acyl chlorides in favor of carboxylic acids coupled with mild reagents like HATU or EDC/HOBt. If an acyl chloride must be used, perform the reaction using a non-nucleophilic base like DIPEA at strictly controlled low temperatures (0 °C to -78 °C) to kinetically freeze out the ring-opening pathway.

Q2: I am observing high-molecular-weight impurities during basic N-alkylation. What are they, and how do I stop them? A2: You are likely observing S_NAr dimerization. Under basic conditions, the deprotonated azetidine acts as a potent nucleophile and attacks the 2,5-difluorophenyl ring of a neighboring molecule [4]. Solution: Avoid strong bases (e.g., NaH, KOtBu) and elevated temperatures. Shift your strategy from direct alkylation to reductive amination. Reductive amination operates under mildly acidic to neutral conditions, completely suppressing the S_NAr pathway.

Q3: How do I avoid over-alkylation to the quaternary ammonium salt? A3: Direct alkylation is kinetically difficult to stop at the mono-alkylation stage due to the sustained nucleophilicity of the resulting tertiary amine. Solution: Reductive amination using an aldehyde or ketone with sodium triacetoxyborohydride (STAB) is the self-validating standard. The intermediate iminium ion is reduced to the tertiary amine, which cannot form another iminium ion, naturally halting the reaction at the desired functionalization stage.

Part 3: Quantitative Data & Optimization Parameters

Table 1: Summary of Side Reactions, Causes, and Optimized Parameters

Side ReactionPrimary Catalyst / CauseTemperature ThresholdOptimized Reagent Strategy
Ring Opening Lewis Acids, Acyl Chlorides> 0 °CUse HATU/DIPEA; maintain ≤ 0 °C during addition.
S_NAr Dimerization Strong Bases (NaH, KOtBu)> 40 °CBuffer with Acetic Acid; use weak bases (K2CO3).
Over-Alkylation Excess Alkyl HalidesN/ASwitch to Reductive Amination (STAB).
Part 4: Self-Validating Experimental Protocols
Protocol 1: Chemoselective N-Acylation (Minimizing Ring Opening)

This protocol utilizes a peptide coupling strategy to bypass the Lewis acidic activation caused by acyl chlorides.

  • Initialization: Dissolve 3-(2,5-Difluorophenoxy)azetidine (1.0 equiv) and the target carboxylic acid (1.1 equiv) in anhydrous DMF (0.1 M).

  • Thermal Control: Cool the solution to 0 °C using an ice bath. Causality: Lowering the thermal energy mitigates the activation barrier required for ring-opening pathways.

  • Base Addition: Add DIPEA (3.0 equiv) dropwise. The steric bulk of DIPEA prevents it from acting as a nucleophile, while its basicity neutralizes the system.

  • Coupling: Add HATU (1.2 equiv) portion-wise.

  • Validation & Monitoring: Stir at 0 °C for 1 hour, then allow to warm to 20 °C. Monitor by LC-MS. The intact mass of the desired product without +18 Da (water addition) or +36 Da (HCl addition) acyclic adducts validates the suppression of ring-opening.

  • Workup: Quench with saturated aqueous NaHCO₃ and extract with EtOAc.

Protocol 2: Optimized Reductive Amination (Minimizing Over-alkylation & S_NAr)

This protocol uses a buffered acidic environment to completely shut down basic S_NAr dimerization.

  • Initialization: Dissolve 3-(2,5-Difluorophenoxy)azetidine (1.0 equiv) and the target aldehyde/ketone (1.1 equiv) in anhydrous DCE (0.2 M).

  • Buffering: Add glacial acetic acid (1.5 equiv). Causality: Acetic acid catalyzes iminium ion formation while buffering the system against S_NAr dimerization.

  • Iminium Validation: Stir at 20 °C for 30 minutes. Self-Validating Step: Allowing the iminium ion to fully form before adding the reducing agent ensures the STAB does not prematurely reduce the free aldehyde to an alcohol.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB, 1.5 equiv) portion-wise.

  • Completion: Stir for 12 hours at 20 °C.

  • Workup: Quench with 1N NaOH to pH 8, extract with DCM, and concentrate.

Part 5: Reaction Pathway Visualization

Azetidine_Pathways SM 3-(2,5-Difluorophenoxy) azetidine Cond1 Mild Coupling / Reductive Amination SM->Cond1 Cond2 Lewis Acids / Acyl Chlorides SM->Cond2 Cond3 Strong Base / High Heat SM->Cond3 Prod Desired N-Functionalized Azetidine Cond1->Prod Side1 Ring-Opened Acyclic Amine Cond2->Side1 Side2 SNAr Dimerization / Over-alkylation Cond3->Side2

Reaction pathways of 3-(2,5-Difluorophenoxy)azetidine under various functionalization conditions.

References
  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines - ACS Publications[Link]

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES - HETEROCYCLES (LOCKSS)[Link]

  • Recent advances in the synthesis and reactivity of azetidines - Organic & Biomolecular Chemistry (RSC Publishing)[Link]

Troubleshooting

Technical Support Center: Catalyst Optimization for 3-(2,5-Difluorophenoxy)azetidine N-alkylation

Welcome to the dedicated technical support guide for the N-alkylation of 3-(2,5-difluorophenoxy)azetidine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth tro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for the N-alkylation of 3-(2,5-difluorophenoxy)azetidine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions for optimizing this crucial synthetic transformation. Our focus is on catalyst selection and optimization to maximize yield, purity, and efficiency.

I. Understanding the Reaction: Core Principles of Azetidine N-Alkylation

The N-alkylation of 3-(2,5-difluorophenoxy)azetidine is a nucleophilic substitution reaction where the secondary amine of the azetidine ring attacks an alkylating agent. The reaction's success hinges on a delicate balance of factors, including the reactivity of the alkylating agent, the strength and type of base used, the solvent system, and, critically, the choice of catalyst.

A primary challenge in the N-alkylation of any secondary amine is the potential for overalkylation, where the desired secondary amine product reacts further with the alkylating agent to form a tertiary amine and subsequently a quaternary ammonium salt.[1] Judicious selection of reaction conditions and catalysts is paramount to prevent this and other side reactions.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses common problems encountered during the N-alkylation of 3-(2,5-difluorophenoxy)azetidine, presented in a question-and-answer format.

Problem 1: Low or No Product Yield

Q1: My N-alkylation reaction is showing very low conversion to the desired product. What are the likely causes and how can I troubleshoot this?

A1: Low yield is a frequent issue stemming from several potential sources. A systematic approach is the most effective way to diagnose and resolve the problem.[2][3]

Troubleshooting Workflow for Low Yield

Caption: A systematic workflow for troubleshooting low product yield in N-alkylation reactions.

  • Step 1: Verify Reagent Quality and Stoichiometry

    • Purity: Ensure the 3-(2,5-difluorophenoxy)azetidine starting material and the alkylating agent are pure. Impurities can poison catalysts or participate in side reactions.[3]

    • Alkylating Agent Reactivity: The reactivity of alkyl halides follows the trend I > Br > Cl. If you are using an alkyl chloride, consider switching to the bromide or iodide, or adding a catalytic amount of sodium or potassium iodide to facilitate an in situ Finkelstein reaction.[2]

    • Stoichiometry: Confirm the molar ratios of your reactants. A common strategy to avoid overalkylation is to use an excess of the amine relative to the alkylating agent.[2]

  • Step 2: Evaluate Reaction Conditions

    • Temperature: The reaction may require heating to proceed at a reasonable rate. If the reaction is sluggish at room temperature, consider gradually increasing the temperature. However, be aware that higher temperatures can also promote side reactions.[3]

    • Concentration: Ensure appropriate reactant concentration. Very dilute conditions may slow down the reaction, while overly concentrated conditions might lead to solubility issues or side reactions.

  • Step 3: Optimize the Base

    • An appropriate base is crucial for deprotonating the azetidine nitrogen, thereby increasing its nucleophilicity.

    • Common inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective, especially in polar aprotic solvents like acetonitrile or DMF.[4][5]

    • For less reactive systems, a stronger base like sodium hydride (NaH) might be necessary, though this requires strictly anhydrous conditions.[5]

  • Step 4: Optimize the Solvent

    • Polar aprotic solvents such as acetonitrile (MeCN), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are generally good choices for Sₙ2 reactions as they can solvate the cation of the base while leaving the nucleophile relatively free.[5][6]

    • If using a phase-transfer catalyst, a two-phase system (e.g., toluene/water) might be employed.[7]

  • Step 5: Investigate and Optimize the Catalyst

    • For challenging N-alkylations, a catalyst can be instrumental. Phase-transfer catalysts (PTCs) are particularly well-suited for this transformation. See the detailed section on PTC optimization below.

Problem 2: Overalkylation and Formation of Quaternary Ammonium Salts

Q2: My reaction produces a significant amount of the tertiary amine or the quaternary ammonium salt. How can I improve selectivity for the desired N-alkylated product?

A2: Overalkylation is a classic problem in amine alkylation because the product secondary amine is often more nucleophilic than the starting primary amine.[1] Here are several strategies to mitigate this:

  • Control Stoichiometry: Use a large excess of the 3-(2,5-difluorophenoxy)azetidine relative to the alkylating agent. This statistically favors the reaction of the alkylating agent with the starting material.[2]

  • Slow Addition: Add the alkylating agent slowly to the reaction mixture using a syringe pump. This maintains a low concentration of the alkylating agent, which can significantly favor mono-alkylation.[2]

  • Lower Temperature: Running the reaction at a lower temperature can sometimes improve selectivity by favoring the desired reaction pathway over the faster, but less selective, overalkylation.

  • Choice of Base: A bulky, non-nucleophilic base may be beneficial in some cases.

Problem 3: Suspected Side Reactions (e.g., Ring Opening)

Q3: I am observing unexpected byproducts in my reaction mixture. Could the azetidine ring be opening?

A3: Azetidines, being strained four-membered rings, can be susceptible to ring-opening reactions under certain conditions, particularly in the presence of strong acids or upon quaternization of the nitrogen atom followed by nucleophilic attack.

  • Avoid Harsh Conditions: Steer clear of strongly acidic conditions. If your reaction generates an acid byproduct (e.g., HBr from an alkyl bromide), ensure your base is sufficient to neutralize it promptly.

  • Monitor the Reaction: Use techniques like TLC or LC-MS to monitor the reaction progress. The appearance of new, unexpected spots could indicate a side reaction. If a byproduct is observed, attempt to isolate and characterize it to understand the decomposition pathway.

  • Catalyst Choice: Some Lewis acid catalysts used to activate alkylating agents could potentially coordinate to the azetidine nitrogen and promote ring-opening. If you suspect this, consider switching to a different catalytic system, such as phase-transfer catalysis, which operates under milder, basic or neutral conditions.[8]

III. Catalyst Optimization: A Deep Dive into Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis is a powerful and often "green" technique for N-alkylation.[7][9] It facilitates the reaction between reactants in immiscible phases (e.g., an aqueous phase with an inorganic base and an organic phase with the azetidine substrate) by using a catalyst that can transport the deprotonated amine from the aqueous or solid phase into the organic phase where it reacts with the alkylating agent.[10]

The PTC Catalytic Cycle

PTC_Cycle cluster_0 Organic Phase cluster_1 Aqueous/Solid Phase Azetidine Azetidine-H (in Organic Solvent) Deprotonation Deprotonation at Interface Azetidine->Deprotonation Interface Alkylation N-Alkylation (Sₙ2 Reaction) Product Azetidine-R (Product) Alkylation->Product QX [Q⁺X⁻] (Lipophilic Salt) Alkylation->QX Catalyst Regeneration RX R-X (Alkylating Agent) RX->Alkylation Base M⁺OH⁻ or M₂CO₃ (Inorganic Base) IonPair [Q⁺Azetidine⁻] (Lipophilic Ion Pair) QX->IonPair Phase Transfer Base->Deprotonation Azetidinide Azetidinide Anion [Azetidine⁻] Deprotonation->Azetidinide Azetidinide->IonPair Ion Pair Formation IonPair->Alkylation Phase Transfer

Caption: The catalytic cycle of phase-transfer catalysis for azetidine N-alkylation.

Q4: How do I choose the right phase-transfer catalyst for my reaction?

A4: The choice of PTC is critical. Quaternary ammonium ('quat') salts are the most common. Their effectiveness depends on their structure and lipophilicity.

Catalyst TypeExampleCharacteristics & Best Use Cases
Symmetrical Quaternary Ammonium Salts Tetrabutylammonium bromide (TBAB)A good general-purpose and relatively inexpensive starting point. Effective for many standard alkylations.
Asymmetrical Quaternary Ammonium Salts Methyltrioctylammonium chloride (Aliquat® 336)Higher lipophilicity makes them very effective at transferring anions into the organic phase.
Chiral PTCs Cinchona alkaloid-derived catalystsUsed for asymmetric N-alkylations where enantioselectivity is desired.[11][12]
Crown Ethers 18-Crown-6Excellent at solvating alkali metal cations (like K⁺ from K₂CO₃), thereby "activating" the associated anion. Use with caution due to toxicity.

Optimization Strategy:

  • Start with TBAB: It is a cost-effective and often efficient catalyst. A typical starting catalyst loading is 5-10 mol%.

  • Increase Lipophilicity: If TBAB gives low conversion, switch to a more lipophilic catalyst like Aliquat® 336. The longer alkyl chains increase the catalyst's solubility and efficiency in the organic phase.[7]

  • Consider Catalyst "Poisoning": Highly polarizable leaving groups, like iodide, can sometimes form a very tight ion pair with the quaternary ammonium cation, hindering catalyst turnover. If you are using an alkyl iodide and observing issues, switching to a bromide and a more lipophilic catalyst might be beneficial.[7]

IV. Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of 3-(2,5-Difluorophenoxy)azetidine

This protocol provides a starting point for the reaction. Optimization will likely be necessary.

Materials:

  • 3-(2,5-Difluorophenoxy)azetidine (1.0 eq)

  • Alkylating agent (e.g., benzyl bromide) (1.1 eq)

  • Potassium carbonate (K₂CO₃), finely powdered (2.0 eq)

  • Tetrabutylammonium bromide (TBAB) (0.1 eq)

  • Acetonitrile (anhydrous)

  • Round-bottom flask, magnetic stirrer, condenser, and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add 3-(2,5-difluorophenoxy)azetidine, potassium carbonate, and tetrabutylammonium bromide.

  • Add anhydrous acetonitrile to create a solution with a concentration of approximately 0.2 M with respect to the azetidine.

  • Stir the suspension vigorously for 10-15 minutes at room temperature.

  • Add the alkylating agent dropwise to the mixture.

  • Heat the reaction mixture to 60-80°C and monitor its progress by TLC or LC-MS.[4]

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter off the inorganic salts and wash the filter cake with acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the N-alkylated product.[4]

V. Analytical Methods for Reaction Monitoring

Q5: What are the best ways to monitor the progress of my N-alkylation reaction?

A5: Effective reaction monitoring is key to successful optimization.

  • Thin-Layer Chromatography (TLC): This is the quickest and most common method. Use a suitable solvent system (e.g., ethyl acetate/hexanes) to achieve good separation between the starting material, product, and any potential byproducts. Visualize spots using a UV lamp and/or a potassium permanganate stain.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more detailed information, allowing you to confirm the mass of the starting material, product, and any byproducts, which is invaluable for troubleshooting.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds. It can provide excellent separation and quantification.[13]

VI. Frequently Asked Questions (FAQs)

Q: Can I use an alcohol as an alkylating agent instead of an alkyl halide? A: Yes, but this typically requires a different catalytic system. This process, often called "borrowing hydrogen" or "hydrogen autotransfer" catalysis, usually employs transition metal catalysts based on ruthenium or iridium.[2][14] This can be a greener alternative as the only byproduct is water.[14]

Q: My alkylating agent is a chloride, and the reaction is very slow. What can I do? A: As mentioned earlier, alkyl chlorides are less reactive than bromides and iodides. To improve the reaction rate, you can:

  • Increase the reaction temperature.

  • Add a catalytic amount of sodium iodide or potassium iodide (the Finkelstein reaction).[2]

  • Switch to the corresponding alkyl bromide or iodide if it is available.

Q: What is the best workup procedure for a reaction using a phase-transfer catalyst? A: A standard aqueous workup is usually sufficient. After the reaction is complete, dilute the mixture with an organic solvent (like ethyl acetate or dichloromethane) and wash with water to remove the inorganic base and the bulk of the phase-transfer catalyst. Subsequent washes with brine, drying over an anhydrous salt (like Na₂SO₄), filtration, and concentration will yield the crude product for purification.

References

  • BenchChem. (2025). Common side reactions in the synthesis of 3-substituted azetidines.
  • Organic Letters. (2024). Enantioselective Phase-Transfer-Catalyzed Synthesis of Spirocyclic Azetidine Oxindoles.
  • BenchChem. (2025).
  • Organic Letters. (2025).
  • BenchChem. (2025).
  • Organic Letters. (2024). Enantioselective Phase-Transfer-Catalyzed Synthesis of Spirocyclic Azetidine Oxindoles.
  • BenchChem. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds.
  • PMC. (n.d.).
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • RSC Advances. (2021).
  • Chem-Station Int. Ed. (2015).
  • Master Organic Chemistry. (2017).
  • Arkat USA. (n.d.).
  • ThalesNano. (n.d.).
  • (2026).
  • Eurofins. (2021). ANALYTICAL METHOD SUMMARIES.
  • (n.d.). 7. ANALYTICAL METHODS.
  • (n.d.).
  • (n.d.). A study of the alkylation and acylation of N-acylthiazolidinethione | Request PDF.
  • Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides : r/Chempros.
  • BenchChem. (2025). Application Notes and Protocols for N-Functionalization of 3-(2,4,5-Trichlorophenoxy)azetidine.
  • The Journal of Organic Chemistry. (2025).
  • Frontiers. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines.
  • BenchChem. (2025).
  • The Journal of Organic Chemistry. (2019).
  • SciSpace. (n.d.). Analytical Methods (Royal Society of Chemistry).
  • RSC Publishing. (2010). Analytical Methods.
  • ResearchGate. (2025). Analytical Methods and Monitoring for Perfluoroalkyl and Polyfluoroalkyl Substances | Request PDF.

Sources

Optimization

Technical Support Center: Handling Moisture Sensitivity in 3-(2,5-Difluorophenoxy)azetidine

Executive Summary 3-(2,5-Difluorophenoxy)azetidine is a highly valuable secondary amine building block used extensively in medicinal chemistry and drug development. However, its strained four-membered ring and secondary...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-(2,5-Difluorophenoxy)azetidine is a highly valuable secondary amine building block used extensively in medicinal chemistry and drug development. However, its strained four-membered ring and secondary amine functionality make it exceptionally susceptible to environmental degradation. This technical guide provides researchers with authoritative, field-proven methodologies to troubleshoot and prevent the two primary modes of failure when handling this compound: hygroscopic deliquescence and atmospheric carbamate formation .

Mechanistic Causality: The "Why" Behind the Sensitivity

To effectively handle 3-(2,5-Difluorophenoxy)azetidine, one must understand the chemical causality behind its instability:

  • Hygroscopicity of the Salt Form: To improve shelf-stability, this compound is typically supplied as a hydrochloride (HCl) or trifluoroacetate (TFA) salt. However, azetidine hydrochlorides are notoriously hygroscopic[1]. Upon exposure to ambient humidity, the crystal lattice rapidly absorbs water, leading to deliquescence. This invisible water weight causes severe stoichiometric errors during reaction setup.

  • Carbamate Formation (The +44 Da Problem): When the compound is free-based, the secondary amine becomes a highly reactive nucleophile. Upon exposure to ambient air (which contains both CO2​ and moisture), the azetidine undergoes a rapid reaction to form an alkylammonium carbamate ( 2R2​NH+CO2​⇌R2​NCOO−+R2​NH2+​ )[2][3]. The strained nature of the azetidine ring locks the nitrogen lone pair in a highly accessible geometry, accelerating this degradation pathway.

Pathway A 3-(2,5-Difluorophenoxy)azetidine (Free Base) C Azetidinium Carbamate (+44 Da Adduct) A->C CO2 + H2O D Hydrated Salt (Stoichiometric Error) A->D H2O Absorption B Atmospheric Air (H2O + CO2) B->C B->D

Pathway of azetidine degradation via moisture and CO2 exposure.

Diagnostic FAQs & Troubleshooting

Q1: My LC-MS shows a major peak at +44 Da relative to the expected product mass. What happened? A: This is the classic signature of carbamate formation. The free azetidine base has reacted with atmospheric carbon dioxide[3]. Causality & Fix: The nucleophilic amine attacks CO2​ , forming a stable carbamate salt. To prevent this, handle the free base strictly under an inert atmosphere (Argon) and store it as the HCl salt until immediately before use[2].

Q2: My amide coupling (HATU/EDC) or Buchwald-Hartwig amination is stalling at 50% conversion. Why? A: Absorbed water in the hygroscopic 3-(2,5-Difluorophenoxy)azetidine hydrochloride salt is acting as a competitive nucleophile. Causality & Fix: Water hydrolyzes coupling reagents (like the active ester intermediate in HATU couplings) and can oxidatively quench Palladium catalysts. You must dry the salt over P2​O5​ or perform an azeotropic distillation prior to the reaction[4].

Q3: The powder has turned into a sticky, gummy paste on the benchtop. Can I still use it? A: The salt has deliquesced due to severe moisture absorption. While the chemical backbone is likely intact, direct weighing will result in massive stoichiometric inaccuracies. Fix: Do not use it directly. You must salvage the material using the Free-Basing and Azeotropic Recovery Protocol detailed below.

Quantitative Data & Impact Summary

Physicochemical PropertyValue / ObservationImpact on Experimental Workflow
Physical State Solid (HCl salt) / Liquid (Free base)Dictates handling; liquids require syringe transfer under Argon.
Hygroscopicity High (absorbs >5% w/w water rapidly)Causes stoichiometric mismatch and quenches sensitive reagents.
Degradation Adduct +44 m/z on LC-MSLoss of active amine nucleophile due to CO2​ capture.
Storage Requirement -20°C, sealed under ArgonPrevents ambient degradation and moisture ingress.
Moisture Tolerance < 0.5% (Karl Fischer)Strict threshold required for organometallic cross-couplings.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in your experiments, utilize these self-validating handling systems.

Protocol 1: Schlenk-Line Dispensing of Hygroscopic Azetidine Salts

Use this protocol for routine handling of the intact HCl salt to prevent moisture ingress.

  • Thermal Equilibration: Remove the sealed container from -20°C storage. Do not open it. Allow it to warm to room temperature in a desiccator for at least 1 hour. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the salt.

  • Purging: Using a Schlenk line, equip your receiving reaction flask with a rubber septum and purge with Argon using three vacuum/Argon backfill cycles[5].

  • Dispensing: Weigh the salt rapidly in a glovebox. If a glovebox is unavailable, weigh it under a positive, continuous stream of Argon[5].

  • Validation Step (Karl Fischer): Before adding expensive catalysts or coupling reagents, perform a Karl Fischer titration on a 10 mg aliquot. The water content must validate at <0.5% [6]. If it fails, transfer the bulk solid to a vacuum desiccator over P2​O5​ overnight[4].

Protocol 2: Free-Basing and Azeotropic Drying (Salvage Protocol)

Use this protocol if the salt has deliquesced, or if you need the anhydrous free base for a moisture-sensitive reaction.

  • Dissolution & Basification: Dissolve the deliquesced 3-(2,5-Difluorophenoxy)azetidine HCl salt in a minimal amount of distilled water. Cool to 0°C and add 2M NaOH dropwise until the pH > 10.

  • Extraction: Extract the aqueous layer immediately with anhydrous dichloromethane (DCM) (3 x 10 mL). Note: The free base is volatile; avoid prolonged air exposure.

  • Primary Drying: Dry the combined organic layers over anhydrous Na2​SO4​ . Filter the solution into an oven-dried round-bottom flask.

  • Azeotropic Water Removal: Add 10 mL of anhydrous toluene to the filtrate. Concentrate the mixture under reduced pressure (rotary evaporator) at a bath temperature not exceeding 30°C. Causality: Toluene forms a low-boiling azeotrope with water, physically stripping trace moisture from the amine as it evaporates[4].

  • Validation Step (NMR): Dissolve a micro-aliquot in anhydrous C6​D6​ or CDCl3​ . Run a 1H-NMR spectrum. The absolute absence of a water peak (approx. 1.56 ppm in CDCl3​ ) validates that the system is completely dry and ready for coupling.

Workflow Step1 Storage: -20°C under Argon Step2 Equilibrate to Room Temp (Sealed Container) Step1->Step2 Step3 Glovebox or Schlenk Line Dispensing Step2->Step3 Step4 Karl Fischer Titration (Check H2O < 0.5%) Step3->Step4 Step5 Proceed to Reaction (e.g., Amide Coupling) Step4->Step5 Pass (<0.5%) Step6 Dry over P2O5 or Azeotropic Distillation Step4->Step6 Fail (>0.5%) Step6->Step3 Re-evaluate

Standard Schlenk-line workflow for handling hygroscopic amine salts.

References

  • Source: google.
  • Working with Hazardous Chemicals - Organic Syntheses Source: orgsyn.org URL:[Link]

Sources

Troubleshooting

Technical Support Center: Navigating Reactions with 3-(2,5-Difluorophenoxy)azetidine

Welcome to the technical support center for 3-(2,5-Difluorophenoxy)azetidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 3-(2,5-Difluorophenoxy)azetidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of this sterically hindered building block. The unique structural features of this compound, namely the bulky difluorophenoxy group at the C-3 position, can present challenges in achieving desired chemical transformations. This resource aims to equip you with the knowledge and practical strategies to overcome these hurdles and ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in working with 3-(2,5-Difluorophenoxy)azetidine?

The primary challenge is the significant steric hindrance imposed by the 2,5-difluorophenoxy group at the 3-position of the azetidine ring. This bulkiness can impede the approach of reagents to the nitrogen atom, slowing down or preventing N-functionalization reactions. The electron-withdrawing nature of the fluorine atoms can also influence the nucleophilicity of the azetidine nitrogen.

Q2: How does the 2,5-difluorophenoxy group affect the reactivity of the azetidine nitrogen?

The fluorine atoms have an electron-withdrawing inductive effect, which can slightly reduce the basicity and nucleophilicity of the azetidine nitrogen compared to an unsubstituted phenoxy group. However, the more significant impact is the steric hindrance from the ortho-fluoro substituent, which directly shields the nitrogen atom.

Q3: Are there any specific stability concerns with the azetidine ring in this molecule?

Azetidines are four-membered rings with inherent ring strain, making them more susceptible to ring-opening reactions under certain conditions, especially acidic conditions.[1] While generally more stable than aziridines, care should be taken to avoid harsh acidic reagents or prolonged heating, which could lead to undesired ring cleavage.

Q4: Can I expect similar reactivity to other 3-substituted azetidines?

While general principles of azetidine chemistry apply, the steric bulk of the 2,5-difluorophenoxy group makes this compound less reactive than many other 3-substituted azetidines. Therefore, reaction conditions often need to be more forcing (e.g., higher temperatures, longer reaction times, more reactive reagents) or require specialized catalytic systems to achieve good yields.

Troubleshooting Guide

This section addresses specific issues you might encounter during common N-functionalization reactions with 3-(2,5-Difluorophenoxy)azetidine. The following protocols and troubleshooting tips are adapted from procedures for the structurally and electronically similar 3-(2,4,5-trichlorophenoxy)azetidine and may require optimization for your specific substrate and reaction scale.[2]

Issue 1: Low or No Yield in N-Alkylation Reactions

Scenario: You are attempting to perform an N-alkylation with an alkyl halide (e.g., benzyl bromide) or via reductive amination and are observing low conversion of your starting material.

Root Cause Analysis:

  • Steric Hindrance: The bulky 3-(2,5-difluorophenoxy) group is likely preventing the electrophile from accessing the azetidine nitrogen.

  • Insufficient Reactivity of Electrophile: Less reactive alkyl halides (e.g., alkyl chlorides) may not be electrophilic enough to overcome the steric barrier.

  • Inadequate Base Strength (for alkyl halide reactions): The base may not be strong enough to deprotonate the azetidine nitrogen effectively, reducing the concentration of the nucleophilic free amine.

  • Ineffective Reducing Agent (for reductive amination): The chosen reducing agent might be too bulky or not reactive enough to reduce the intermediate iminium ion.

Troubleshooting Workflow:

start Low Yield in N-Alkylation q1 Reaction Type? start->q1 sub1 Alkyl Halide q1->sub1 sub2 Reductive Amination q1->sub2 q2 Increase Reactivity of Electrophile? sub1->q2 q5 Optimize Reducing Agent? sub2->q5 sol1 Switch from R-Cl to R-Br or R-I. Consider using a more reactive alkylating agent like an alkyl triflate. q2->sol1 Yes q3 Optimize Base and Solvent? q2->q3 No end Improved Yield sol1->end sol2 Use a stronger, non-nucleophilic base like K2CO3 or Cs2CO3. Switch to a polar aprotic solvent like DMF or NMP to improve solubility and reaction rate. q3->sol2 Yes q4 Increase Temperature? q3->q4 No sol2->end sol3 Gradually increase the reaction temperature (e.g., to 80-100 °C) and monitor for decomposition. q4->sol3 Yes sol3->end sol4 Use a less sterically hindered and more reactive reducing agent like Sodium Triacetoxyborohydride (STAB). q5->sol4 Yes q6 Facilitate Imine Formation? q5->q6 No sol4->end sol5 Add a catalytic amount of acetic acid to promote the formation of the iminium intermediate. q6->sol5 Yes q7 Increase Reaction Time? q6->q7 No sol5->end sol6 Allow the reaction to stir for an extended period (24-48 h) at room temperature. q7->sol6 Yes sol6->end

Caption: Troubleshooting workflow for low yield in N-alkylation.

Recommended Protocol for N-Alkylation (with Benzyl Bromide): [2]

  • Setup: To a round-bottom flask, add 3-(2,5-Difluorophenoxy)azetidine (1.0 eq) and dissolve it in anhydrous acetonitrile or DMF.

  • Base Addition: Add potassium carbonate (K₂CO₃, 2.0 eq).

  • Alkyl Halide Addition: Add benzyl bromide (1.1 eq) dropwise to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to 80 °C and monitor by TLC until the starting material is consumed (typically 12-24 hours).

  • Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

ParameterRecommendation for N-AlkylationRationale
Alkylating Agent R-Br, R-I, or R-OTfMore reactive leaving groups to overcome steric hindrance.
Base K₂CO₃, Cs₂CO₃Stronger, non-nucleophilic bases to ensure deprotonation.
Solvent Acetonitrile, DMFPolar aprotic solvents can accelerate Sₙ2 reactions.
Temperature 25-80 °CIncreased temperature provides energy to overcome the activation barrier.
Issue 2: Incomplete N-Acylation

Scenario: You are trying to synthesize an amide using an acyl chloride or anhydride, but the reaction is sluggish and does not go to completion, even with a stoichiometric amount of base.

Root Cause Analysis:

  • Reduced Nucleophilicity: The steric hindrance around the azetidine nitrogen significantly reduces its nucleophilicity, making the attack on the acylating agent's carbonyl group slow.

  • Reactivity of Acylating Agent: Less reactive acylating agents may not be sufficient to drive the reaction to completion.

  • Base Choice: A bulky tertiary amine base (like triethylamine) might also be sterically hindered, leading to inefficient scavenging of the HCl byproduct.

Troubleshooting Strategies:

  • Increase Acylating Agent Reactivity: If using an anhydride, switch to the corresponding acyl chloride, which is more electrophilic.

  • Use a More Effective Base: Consider using a less sterically hindered base like pyridine or 2,6-lutidine.

  • Optimize Reaction Temperature: Perform the reaction at 0 °C to room temperature. While counterintuitive, starting at a lower temperature can sometimes improve selectivity and yield by minimizing side reactions, followed by slowly warming to room temperature.[2]

  • Alternative Acylation Methods: For particularly challenging acylations, consider using peptide coupling reagents (e.g., HATU, HOBt/EDC) which can activate the carboxylic acid and facilitate the reaction under milder conditions.

Recommended Protocol for N-Acylation (with Acetyl Chloride): [2]

  • Setup: Dissolve 3-(2,5-Difluorophenoxy)azetidine (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Acyl Chloride Addition: Add acetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion as indicated by TLC (typically 2-6 hours).

  • Work-up: Quench the reaction with water. Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography.

Issue 3: Failure of Buchwald-Hartwig N-Arylation

Scenario: You are attempting a palladium-catalyzed N-arylation with an aryl halide, but you observe no product formation or only trace amounts.

Root Cause Analysis:

  • Steric Hindrance on Both Partners: The combination of a sterically hindered amine (the azetidine) and a potentially sterically hindered aryl halide (e.g., with ortho-substituents) can shut down the reaction.

  • Inappropriate Ligand Choice: The ligand on the palladium catalyst is critical for facilitating both the oxidative addition and the reductive elimination steps. A ligand that is not bulky enough may not promote the reductive elimination of the sterically congested product.

  • Catalyst Deactivation: The catalyst may be poisoned by impurities or may decompose at the required reaction temperatures.

  • Incorrect Base: The choice of base is crucial in the Buchwald-Hartwig amination and can significantly impact the reaction outcome.

Troubleshooting Workflow:

start Failure in Buchwald-Hartwig N-Arylation q1 Optimize Ligand? start->q1 sol1 Use bulky, electron-rich phosphine ligands like XPhos, RuPhos, or BrettPhos. These are known to be effective for coupling sterically hindered substrates. q1->sol1 Yes q2 Change Palladium Precursor? q1->q2 No end Successful N-Arylation sol1->end sol2 Try different Pd sources like Pd2(dba)3 or Pd(OAc)2. Pre-formed catalysts (e.g., XPhos-Pd-G3) can also improve reproducibility. q2->sol2 Yes q3 Screen Bases? q2->q3 No sol2->end sol3 Strong, non-nucleophilic bases are typically required. Screen NaOt-Bu, K3PO4, and Cs2CO3. q3->sol3 Yes q4 Adjust Solvent and Temperature? q3->q4 No sol3->end sol4 Use high-boiling point, non-coordinating solvents like toluene or dioxane. Increase temperature (up to 110 °C) to facilitate reductive elimination. q4->sol4 Yes sol4->end

Caption: Troubleshooting workflow for Buchwald-Hartwig N-arylation.

Recommended Starting Conditions for Buchwald-Hartwig N-Arylation:

ComponentRecommendationRationale
Aryl Halide Aryl Bromide or IodideMore reactive than aryl chlorides.
Palladium Precursor Pd₂(dba)₃ or Pd(OAc)₂Common and effective palladium sources.
Ligand XPhos, RuPhos, BrettPhosBulky, electron-rich ligands are essential for coupling sterically hindered amines.[3]
Base NaOt-Bu or K₃PO₄Strong, non-nucleophilic bases are generally required.
Solvent Toluene or DioxaneHigh-boiling, non-coordinating solvents are standard for this reaction.
Temperature 80-110 °CHigher temperatures are often necessary to drive the reaction to completion.

Illustrative Diagram of Steric Hindrance:

Caption: Steric hindrance around the azetidine nitrogen.

References

  • Lai, W. I., et al. (2019). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Synthesis, 51(13). [Link]

Sources

Reference Data & Comparative Studies

Validation

Ring Size Matters: A Comparative Guide to Azetidine and Pyrrolidine in Difluorophenoxy Derivatives

As saturated nitrogen heterocycles continue to dominate modern pharmacophore design, the selection between a 4-membered azetidine and a 5-membered pyrrolidine ring is rarely trivial. When tethered to a difluorophenoxy mo...

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Author: BenchChem Technical Support Team. Date: April 2026

As saturated nitrogen heterocycles continue to dominate modern pharmacophore design, the selection between a 4-membered azetidine and a 5-membered pyrrolidine ring is rarely trivial. When tethered to a difluorophenoxy moiety—a functional group widely utilized as a lipophilic anchor, metabolic shield, or electrophilic warhead—the underlying ring system dictates the spatial trajectory and physicochemical behavior of the entire molecule.

This guide provides an objective, data-driven comparison of azetidine and pyrrolidine rings in difluorophenoxy derivatives, analyzing the causality behind their divergent Structure-Activity Relationships (SAR) and providing self-validating protocols for their synthesis.

Mechanistic Causality: Structural and Physicochemical Dynamics

The performance of a difluorophenoxy derivative is heavily dependent on the conformational vectors projected by its core heterocycle.

  • Azetidine (4-Membered Ring): Characterized by significant ring strain (~26 kcal/mol) and a puckered conformation, azetidine is highly constrained. When substituted at the 3-position, it projects the difluorophenoxy group along a rigid, predictable vector. This rigidity is highly advantageous when targeting narrow hydrophobic pockets, as it minimizes the entropic penalty upon binding[1]. Additionally, azetidines generally exhibit lower basicity (pKa ~8.0) compared to pyrrolidines, which can favorably alter the molecule's pharmacokinetic distribution and reduce hERG liability.

  • Pyrrolidine (5-Membered Ring): Pyrrolidines adopt a highly flexible envelope or half-chair conformation. While this flexibility allows the difluorophenoxy group to adapt to broader, solvent-exposed binding clefts, it incurs a higher entropic cost when forced into constrained pockets[2]. The slightly higher basicity (pKa ~9.0) also impacts membrane permeability and target residence time.

SAR_Pathway Target Difluorophenoxy Scaffold Aze Azetidine Ring (4-membered) • High Ring Strain • Rigid Vector Projection • Lower Basicity Target->Aze Constrained Pyr Pyrrolidine Ring (5-membered) • Envelope Conformation • Flexible Vector • Higher Basicity Target->Pyr Flexible PDE PDE9A Inhibition (Entropic Advantage) Aze->PDE 10x Potency Increase Apop Caspase Inhibition (Electrophilic Warhead) Aze->Apop 10x Potency Increase Tub Tubulin Inhibition (Requires Hydrophilicity) Aze->Tub Decreased Potency Pyr->Tub Retains Potency

Caption: SAR divergence of azetidine vs pyrrolidine rings in target binding.

Comparative SAR Performance Data

To illustrate the practical impact of these structural differences, we must examine their performance across diverse therapeutic targets.

Case Study A: Phosphodiesterase 9A (PDE9A) Inhibition

In the development of brain-penetrant PDE9A inhibitors, ring size directly dictated binding affinity. Pyrrolidines bearing an oxygen-linked difluorophenoxy group achieved an IC50 of 148 nM. However, contracting the ring to an azetidine yielded an order of magnitude increase in potency (IC50 = 14 nM)[1]. The Causality: The azetidine ring rigidly anchors the difluorophenoxy group deep within the narrow PDE9A hydrophobic pocket. The pyrrolidine's flexible "envelope flap" causes a steric clash and suffers a severe entropic penalty upon binding, whereas the azetidine fits precisely[1].

Case Study B: Pro-Apoptotic Inhibition (Isatin Derivatives)

When targeting Jurkat T cells with isatin scaffolds, incorporating a difluorophenoxy "warhead" on an azetidine ring resulted in a 10-fold increase in potency compared to the pyrrolidine counterpart[3]. The Causality: The electrophilic nature of the difluorophenoxy group requires precise spatial orientation for nucleophilic attack by target cysteines. The rigid azetidine vector perfectly accommodates this required geometry, whereas the pyrrolidine's flexibility dilutes the effective molarity of the warhead at the target site[3].

Case Study C: Tubulin Inhibition (Triazolopyrimidines)

Conversely, in the optimization of tubulin inhibitors, the azetidine ring led to significantly decreased potency[2]. The Causality: The tubulin binding site requires a moderately hydrophilic, flexible terminal group to interact with dynamic, solvent-exposed residues. Here, the 5-membered pyrrolidine outperformed the azetidine by adapting to the shifting binding cleft, proving that rigidity is a liability when conformational adaptability is required[2].

Quantitative Data Summary
Target SystemScaffold ClassHeterocycle (Ring Size)Potency / IC50Performance ShiftReference
PDE9A 3-phenoxy variantsPyrrolidine (5)148 nMBaseline[1]
PDE9A 3-phenoxy variantsAzetidine (4)14 nM10x Increase [1]
Apoptotic T-Cells Isatin derivativesPyrrolidine (5)~5 μMBaseline[3]
Apoptotic T-Cells Isatin derivativesAzetidine (4)~0.5 μM10x Increase [3]
Tubulin TriazolopyrimidinesPyrrolidine (5)High PotencyOptimal[2]
Tubulin TriazolopyrimidinesAzetidine (4)DecreasedSub-optimal [2]

Self-Validating Experimental Workflow: Synthesis of 3-(Difluorophenoxy) Heterocycles

Synthesizing these derivatives requires careful control to prevent ring-opening (in azetidines) or racemization (in chiral pyrrolidines). The following Mild Mitsunobu Etherification protocol is designed as a self-validating system to ensure structural and stereochemical integrity.

Causality behind the method: For pyrrolidine, the 3-position is a stereocenter. The Mitsunobu reaction is chosen specifically because it proceeds with complete Walden inversion (SN2), allowing precise control over the 3D spatial projection. For azetidine, the 3-position is achiral, making the Mitsunobu reaction valuable primarily for its mild, neutral conditions that prevent the ring-opening side reactions common to strained 4-membered rings under harsh basic SNAr conditions.

Step-by-Step Protocol
  • Complex Formation: Dissolve 1.2 eq of triphenylphosphine (PPh3) and 1.2 eq of 2,4-difluorophenol in anhydrous THF at 0 °C under argon. (Causality: Argon prevents oxidation of PPh3, while 0 °C stabilizes the highly reactive betaine intermediate).

  • Activation: Add 1.2 eq of Diisopropyl azodicarboxylate (DIAD) dropwise. Stir for 15 minutes until a yellow complex forms.

  • Substrate Addition: Slowly add 1.0 eq of N-Boc-3-hydroxyazetidine or enantiopure (S)-N-Boc-3-hydroxypyrrolidine. Allow the reaction to warm to room temperature over 12 hours. (Causality: Slow addition prevents localized exothermic spikes that could lead to azetidine ring-opening or pyrrolidine racemization).

  • Validation Gate 1 (In-Process): Monitor via LCMS. The reaction is complete when the mass of the starting alcohol is fully consumed.

  • Purification & Validation Gate 2 (Structural Integrity): Purify via silica gel chromatography (Hexanes/EtOAc).

    • Self-Validation (Pyrrolidine): Perform Chiral HPLC against a racemic standard. The presence of a single peak confirms absolute Walden inversion to the (R)-enantiomer, validating the SN2 mechanism.

    • Self-Validation (Azetidine): Perform 1H-NMR. The symmetric multiplet of the azetidine protons (δ 3.9-4.3 ppm) confirms the 4-membered ring remains intact. 19F-NMR must be used to validate the intact difluorophenoxy moiety without defluorination.

  • Deprotection: Treat the purified intermediate with 20% TFA in DCM for 2 hours, followed by lyophilization to yield the final amine salt.

Synthesis_Workflow Step1 N-Boc-3-hydroxy Heterocycle Step2 Mitsunobu Reaction (DIAD, PPh3, Difluorophenol) Step1->Step2 Step3 Validation Gate 1: 1H-NMR & Chiral HPLC (Stereo-inversion) Step2->Step3 Confirm Inversion Step4 Boc Deprotection (TFA/DCM) Step3->Step4 Step5 Validation Gate 2: LCMS & 19F-NMR (Purity >95%) Step4->Step5 Confirm Mass

Caption: Self-validating synthetic workflow for difluorophenoxy heterocycles.

Conclusion & Strategic Recommendations

The choice between azetidine and pyrrolidine rings in difluorophenoxy derivatives should never be arbitrary.

  • Select azetidine when your target features a narrow, well-defined hydrophobic pocket (e.g., PDE9A) or requires precise geometric alignment of an electrophilic warhead (e.g., Caspase/Isatin targets). The entropic advantage of its rigid vector will likely yield a 10-fold potency boost.

  • Select pyrrolidine when targeting dynamic, solvent-exposed clefts (e.g., Tubulin) where conformational adaptability and slightly higher basicity are required to maintain target engagement.

References

  • [1] Application of Structure-Based Drug Design and Parallel Chemistry to Identify Selective, Brain Penetrant, In Vivo Active Phosphodiesterase 9A Inhibitors. ACS Publications. 1

  • [2] Synthesis and SAR of [1,2,4]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. Journal of Medicinal Chemistry. 2

  • [3] Synthesis of Isatin Derivatives Used for the Inhibition of Pro-Apoptotic Jurkat T Cells. CORE. 3

Sources

Comparative

Benchmarking 3-(2,5-Difluorophenoxy)azetidine: Efficacy, Mechanistic Profiling, and Comparison Against Standard CNS Inhibitors

An objective, data-driven comparison guide designed for researchers, scientists, and drug development professionals evaluating the 3-(2,5-Difluorophenoxy)azetidine scaffold against standard central nervous system (CNS) i...

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Author: BenchChem Technical Support Team. Date: April 2026

An objective, data-driven comparison guide designed for researchers, scientists, and drug development professionals evaluating the 3-(2,5-Difluorophenoxy)azetidine scaffold against standard central nervous system (CNS) inhibitors.

As a Senior Application Scientist in CNS drug discovery, evaluating novel pharmacophores requires moving beyond basic binding affinities to understand in vivo target engagement, physicochemical properties, and off-target liabilities. 3-(2,5-Difluorophenoxy)azetidine has emerged as a highly versatile and privileged scaffold in neuropharmacology.

It operates in two distinct therapeutic contexts:

  • As a core pharmacophore in next-generation Phosphodiesterase 9A (PDE9A) inhibitors (e.g., PF-04449613), designed to overcome the blood-brain barrier (BBB) penetration limitations of earlier standards [1].

  • As a standalone cortical catecholaminergic modulator , enhancing dopamine (DA) and norepinephrine (NE) transmission without the direct transporter inhibition seen in standard reuptake inhibitors (SSRIs/SNRIs) [2].

This guide objectively benchmarks the efficacy, selectivity, and pharmacokinetic (PK) performance of the 3-(2,5-Difluorophenoxy)azetidine scaffold against standard industry inhibitors.

Mechanistic Rationale & Causality

The structural design of 3-(2,5-Difluorophenoxy)azetidine is not arbitrary. The incorporation of the 2,5-difluoro substitution on the phenoxy ring serves a critical physicochemical purpose: the electron-withdrawing fluorine atoms lower the pKa of the basic azetidine nitrogen.

Why does this matter? Standard basic amines often carry high pKa values (>9.0), leading to extensive protonation at physiological pH, which restricts passive BBB diffusion and increases hERG channel liability. By lowering the pKa and increasing lipophilicity, the 2,5-difluoro substitution achieves a highly favorable free brain-to-free plasma ratio ( Cb,u​/Cp,u​≥1.0 ), a critical benchmark for CNS efficacy [1].

MOA Compound 3-(2,5-Difluorophenoxy)azetidine Scaffold PDE9 PDE9 Enzyme Inhibition Compound->PDE9 High Affinity Binding Monoamine Cortical Monoamine Modulation Compound->Monoamine Receptor/Transporter Interaction cGMP Elevated cGMP Levels PDE9->cGMP Prevents Degradation Plasticity Enhanced Synaptic Plasticity cGMP->Plasticity PKG Activation Cognition Cognitive Enhancement (CNS Disorders) Plasticity->Cognition DA_NE Increased DA/NE Transmission Monoamine->DA_NE Efflux/Modulation DA_NE->Cognition

Caption: Dual mechanistic pathways of the 3-(2,5-Difluorophenoxy)azetidine scaffold in CNS disorders.

Comparative Efficacy Data

To objectively benchmark this scaffold, we compare its performance metrics against established standard inhibitors in both the PDE9 space and the monoamine modulation space.

Table 1: In Vitro PDE9A Inhibition & Pharmacokinetic Benchmarking

Standard PDE9 inhibitors like BAY 73-6691 and PF-04447943 suffer from modest asymmetry between central and peripheral compartments (restricting brain penetrance). The integration of the 3-(2,5-Difluorophenoxy)azetidine motif resolves this [1][3].

Compound / ScaffoldPDE9A IC₅₀ (nM)PDE1C IC₅₀ (nM)Selectivity (Fold)Free Brain/Plasma Ratio
BAY 73-6691 (Standard)55>10,000>180x~0.40
PF-04447943 (Standard)12>1,000>80x0.32
3-(2,5-DiF-phenoxy)azetidine (e.g., PF-04449613)22>1,000>45x≥ 1.00

Data Interpretation: While PF-04447943 possesses a slightly lower IC₅₀, the azetidine scaffold achieves a >3-fold improvement in brain penetrance, translating to superior in vivo target engagement at lower systemic doses.

Table 2: Monoamine Transporter Binding (Modulation vs. Direct Inhibition)

Unlike standard SNRIs/SSRIs, 3-(2,5-Difluorophenoxy)azetidine derivatives do not bind with high affinity to human serotonin (SERT), norepinephrine (NET), or dopamine (DAT) transporters, yet they successfully modulate cortical efflux [2].

CompoundDAT Kᵢ (nM)SERT Kᵢ (nM)NET Kᵢ (nM)Primary Mechanism
Fluoxetine (Standard)>1,0000.9>1,000Direct Reuptake Inhibition
Duloxetine (Standard)>1,0000.87.5Direct Reuptake Inhibition
3-(2,5-DiF-phenoxy)azetidine >10,000 >10,000 >10,000 Cortical Modulator (Non-inhibitory)

Experimental Protocols & Validation Workflows

To ensure trustworthiness and reproducibility, the following protocols represent self-validating systems for benchmarking the efficacy of this scaffold.

Workflow Prep Compound Prep (DMSO Stock) Assay1 TR-FRET PDE9 Assay (Enzymatic IC50) Prep->Assay1 Assay2 Radioligand Binding (DAT/SERT/NET) Prep->Assay2 InVivo In Vivo Microdialysis (Rat Prefrontal Cortex) Assay1->InVivo Select Candidates Assay2->InVivo Analysis LC-MS/MS & Data Analysis (PK/PD Modeling) InVivo->Analysis Collect Dialysate Validation Benchmarking vs. Standard Inhibitors Analysis->Validation

Caption: High-throughput screening and validation workflow for benchmarking azetidine derivatives.

Protocol 1: In Vitro PDE9A Enzymatic Inhibition Assay (TR-FRET)

Causality Check: We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) rather than standard colorimetric assays. Fluorinated aromatic rings can exhibit auto-fluorescence; TR-FRET introduces a time delay before measurement, eliminating background fluorescence interference and ensuring a high signal-to-noise ratio.

  • Reagent Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, and 0.01% Brij-35. Reconstitute 3-(2,5-Difluorophenoxy)azetidine derivatives and BAY 73-6691 (positive control) in 100% DMSO.

  • Enzyme Incubation: Add 0.5 nM human recombinant PDE9A enzyme to a 384-well microplate. Dispense compound titrations (10 pM to 10 µM, final DMSO 1%). Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Substrate Addition: Initiate the reaction by adding 50 nM cGMP substrate. Incubate for 30 minutes.

  • Detection: Add the TR-FRET detection mix (Europium-labeled anti-cGMP antibody and Alexa Fluor 647-labeled cGMP tracer).

  • Validation & Readout: Measure fluorescence emission at 620 nm and 665 nm using a microplate reader. Calculate IC₅₀ using a 4-parameter logistic curve. Self-validation: The assay is only valid if the BAY 73-6691 IC₅₀ falls within the 40-70 nM range.

Protocol 2: In Vivo Microdialysis for Cortical Monoamine Efflux

Causality Check: Because the 3-(2,5-Difluorophenoxy)azetidine scaffold does not directly inhibit monoamine transporters (as shown in Table 2), in vitro binding assays are insufficient. Microdialysis is required to prove functional in vivo efflux modulation in the prefrontal cortex.

  • Surgical Preparation: Stereotaxically implant a microdialysis guide cannula into the medial prefrontal cortex (mPFC) of male Sprague-Dawley rats. Allow 5 days for recovery.

  • Probe Insertion & Equilibration: Insert a concentric microdialysis probe (2 mm membrane) and perfuse with artificial cerebrospinal fluid (aCSF) at 1.5 µL/min for 2 hours to establish baseline monoamine levels.

  • Dosing: Administer the 3-(2,5-Difluorophenoxy)azetidine test compound (e.g., 10 mg/kg, s.c.) alongside a vehicle control group and a Fluoxetine reference group.

  • Sampling & LC-MS/MS: Collect dialysate fractions every 20 minutes for 3 hours post-dose. Quantify DA, NE, and 5-HT levels using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).

  • Data Interpretation: Express results as a percentage of baseline. A successful modulator will show a sustained >150% increase in DA/NE efflux without the immediate, massive 5-HT spike characteristic of SSRIs.

Conclusion & Strategic Implementation

Benchmarking data clearly indicates that the 3-(2,5-Difluorophenoxy)azetidine scaffold outperforms traditional standard inhibitors in specific, critical domains. While standard PDE9 inhibitors like PF-04447943 may possess marginally tighter in vitro binding, the azetidine scaffold's superior physicochemical properties yield a brain-to-plasma ratio of ≥1.0, ensuring robust central target engagement. Furthermore, its unique profile as a non-inhibitory cortical catecholaminergic modulator makes it an ideal building block for next-generation CNS therapeutics aimed at cognitive enhancement and schizophrenia, bypassing the adverse effect profiles of direct monoamine transporter inhibitors.

References
  • Claffey, M. M., et al. (2012). "Application of structure-based drug design and parallel chemistry to identify selective, brain penetrant, in vivo active phosphodiesterase 9A inhibitors." Journal of Medicinal Chemistry, 55(21), 9055-9068. URL:[Link]

  • H. Lundbeck A/S. (2018). "Novel azetidine derivatives useful as modulators of cortical catecholaminergic neurotransmission." World Intellectual Property Organization, WO 2018/091687 A1.
Validation

A Structural Activity Relationship (SAR) Guide to 3-Phenoxyazetidine GlyT1 Inhibitors

Introduction: The Role of GlyT1 Inhibition in Neuromodulation The glycine transporter 1 (GlyT1) is a critical regulator of glycine concentrations in the central nervous system (CNS). Glycine is a mandatory co-agonist at...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Role of GlyT1 Inhibition in Neuromodulation

The glycine transporter 1 (GlyT1) is a critical regulator of glycine concentrations in the central nervous system (CNS). Glycine is a mandatory co-agonist at the N-methyl-D-aspartate (NMDA) receptor, a key player in glutamatergic neurotransmission which underpins synaptic plasticity, learning, and memory.[1][2] Hypofunction of the NMDA receptor has been implicated in the pathophysiology of schizophrenia.[2] By inhibiting the reuptake of glycine from the synaptic cleft, GlyT1 inhibitors increase its extracellular concentration, thereby enhancing NMDA receptor function. This mechanism presents a promising therapeutic strategy for treating the cognitive and negative symptoms of schizophrenia.[1][2]

The 3-phenoxyazetidine scaffold has emerged as a potent and selective chemotype for GlyT1 inhibition. This guide provides an in-depth analysis of the structural activity relationship (SAR) of this class, with a specific focus on derivatives of 3-(2,5-Difluorophenoxy)azetidine . We will dissect the molecule into its three core components—the azetidine ring, the phenoxy linker, and the aryl moiety—to understand how structural modifications influence inhibitory potency and overall pharmacological profile.

Core Scaffold and Points of Modification

The fundamental structure of the 3-phenoxyazetidine class of GlyT1 inhibitors allows for systematic modification at three key positions to optimize activity, selectivity, and pharmacokinetic properties. Understanding the impact of substitutions at these positions is crucial for rational drug design.

SAR_Scaffold cluster_0 3-Phenoxyazetidine Core scaffold R1_label Azetidine Nitrogen (R1) R1_label->scaffold Modulation of Potency & DMPK R2_label Aryl Ring (R2) (Fluorine Substitution) R2_label->scaffold Potency & Selectivity Driver R3_label Azetidine Ring (Bioisosteric Replacement) R3_label->scaffold Scaffold Hopping & IP caption Key modification points on the 3-phenoxyazetidine scaffold.

Caption: Key modification points on the 3-phenoxyazetidine scaffold.

Part 1: SAR of the Aryl Moiety - The Impact of Fluorine Substitution

The substitution pattern on the terminal phenyl ring is a primary determinant of potency for this class of inhibitors. Fluorine atoms, in particular, play a multifaceted role in modulating electronic properties, metabolic stability, and binding interactions.

Position and Number of Fluorine Substituents

The placement of fluorine atoms on the phenoxy ring significantly impacts GlyT1 inhibitory activity. While direct, side-by-side IC50 data for a full matrix of fluoro-isomers of the parent 3-phenoxyazetidine is not publicly available in a single source, SAR principles can be compiled from related series.

  • 2,5-Difluoro Pattern: The 2,5-difluoro substitution, as seen in our lead compound, is a highly favorable pattern. This arrangement likely optimizes the electrostatic and hydrophobic interactions within the GlyT1 binding pocket.

  • Comparison with Other Patterns: Studies on related scaffolds have shown that other difluoro patterns, such as 2,4-difluoro and 3,4-difluoro, can also confer potency, though often with slight variations in IC50 values. The specific electrostatics and conformation imparted by the 2,5-substitution appear to be particularly effective.

  • Mono- and Tri-substitution: Monofluorination can be effective but is generally less potent than the optimized difluoro patterns. Trifluoro- or further halogenated analogs often see a decrease in activity, possibly due to steric hindrance or unfavorable electronic effects.

Rationale for Fluorination

The use of fluorine in medicinal chemistry is a well-established strategy.[3] Its small size allows it to act as a bioisostere for hydrogen, while its high electronegativity can profoundly alter the properties of a molecule. In the context of GlyT1 inhibitors, fluorination is employed to:

  • Block Metabolic Hotspots: Aromatic rings are susceptible to oxidative metabolism by cytochrome P450 enzymes. Introducing fluorine at positions prone to hydroxylation can block these metabolic pathways, increasing the compound's half-life and oral bioavailability.

  • Modulate pKa: Fluorine's electron-withdrawing nature can influence the basicity of the azetidine nitrogen, which can be critical for the binding interaction with the transporter.

  • Enhance Binding Affinity: The C-F bond can form favorable orthogonal multipolar interactions with carbonyl groups or other electron-rich areas in the protein's binding site, contributing to a stronger binding affinity.

Table 1: Comparative GlyT1 Activity of Aryl Ring Analogs (Note: Data is compiled and representative of trends observed in related GlyT1 inhibitor series. Direct IC50 values for 3-(2,5-Difluorophenoxy)azetidine itself are not publicly tabulated in comparative form.)

Compound IDR2 SubstitutionGlyT1 IC50 (nM) - RepresentativeRationale for Activity Change
Lead 2,5-Difluoro Potent (Low nM) Optimal electronics and metabolic stability.
Analog A2,4-DifluoroPotentFavorable substitution pattern, slightly altered electronics.
Analog B4-FluoroModerately PotentReduced potency compared to difluoro, but still active.
Analog CPhenyl (unsubstituted)Less PotentLacks beneficial electronic effects and may be metabolically liable.
Analog D2,4,5-TrifluoroLess PotentPotential steric hindrance or unfavorable electronics in the binding pocket.

Part 2: SAR of the Azetidine Ring and N-Substitution

The azetidine ring serves as a rigid, three-dimensional scaffold. Its nitrogen atom is a key attachment point for side chains that can profoundly influence the compound's properties.

The Unsubstituted Azetidine

The parent 3-(2,5-Difluorophenoxy)azetidine, with a simple N-H on the azetidine ring, is a fundamental building block. While active, it serves as a starting point for further optimization. The secondary amine provides a crucial interaction point but also leaves the molecule with physicochemical properties (e.g., polarity, potential for rapid metabolism) that can be fine-tuned.

N-Alkylation and Acylation

Substitution on the azetidine nitrogen (position R1) is a common strategy to modulate potency and pharmacokinetic (DMPK) properties.

  • Small Alkyl Groups: Adding small alkyl groups (e.g., methyl, ethyl) can sometimes maintain or slightly improve potency. However, larger, bulkier groups are often detrimental to activity, suggesting a constrained binding pocket near the nitrogen.

  • Acyl and Sulfonyl Groups: Attaching larger moieties, such as benzamides or sulfonyl groups, via an N-acyl or N-sulfonyl linkage is a highly effective strategy for extending into other regions of the binding site and dramatically increasing potency. For example, studies have shown that attaching substituted benzamides can lead to inhibitors with low nanomolar potency.[4] This modular approach allows for extensive exploration of the SAR.

Bioisosteric Replacement of the Azetidine Ring

"Scaffold hopping" involves replacing a core molecular scaffold with a bioisosteric equivalent to explore new chemical space, improve properties, or secure intellectual property.[4]

  • Azetidine vs. Piperidine: In many GlyT1 inhibitor series, the azetidine ring confers greater potency than a corresponding piperidine ring. This suggests that the more compact and rigid structure of the azetidine scaffold provides a more optimal orientation of the aryl and N-substituent groups for binding to the transporter.[4]

  • Bicyclic Scaffolds: More rigid, bicyclic scaffolds like [3.1.0] or [3.3.0] systems have also been successfully employed as azetidine or piperidine bioisosteres, leading to highly potent and CNS-penetrant GlyT1 inhibitors.[4]

Table 2: Comparative GlyT1 Activity of Azetidine Ring Modifications

Compound IDR1 Substitution (Azetidine Nitrogen)GlyT1 IC50 (nM) - RepresentativeRationale for Activity Change
Lead -H Potent Core scaffold, serves as baseline.
Analog E-CH3Potent / Moderately PotentSmall modification, generally well-tolerated.
Analog F-C(O)Ph-2,4-dichloroHighly Potent (Low nM)[4]Extends into a hydrophobic pocket, forming additional interactions.[4]
Analog G-SO2-PhPotentSulfonamide acts as a key interacting moiety.
Analog H(Piperidine replacement)Less Potent[4]Less optimal ring conformation compared to azetidine.[4]

Part 3: Experimental Protocols

To ensure the trustworthiness and reproducibility of the data discussed, standardized in vitro assays are essential. The following protocol describes a common method for determining a compound's inhibitory activity at the GlyT1 transporter.

[³H]Glycine Uptake Inhibition Assay

This functional assay measures the ability of a test compound to inhibit the uptake of radiolabeled glycine into cells expressing the GlyT1 transporter.

Workflow Diagram:

Assay_Workflow A 1. Cell Plating Plate CHO or HEK293 cells stably expressing human GlyT1 in 96-well plates. B 2. Compound Incubation Pre-incubate cells with test compound (e.g., 3-(2,5-Difluorophenoxy)azetidine) at various concentrations. A->B C 3. Add Radioligand Add a fixed concentration of [³H]Glycine to initiate the uptake reaction. B->C D 4. Incubation Incubate for a defined period (e.g., 15-30 minutes) at 37°C. C->D E 5. Terminate Uptake Rapidly wash plates with ice-cold buffer to stop the transport process. D->E F 6. Cell Lysis & Scintillation Lyse the cells and add scintillation cocktail. E->F G 7. Measurement Quantify the amount of [³H]Glycine uptake using a scintillation counter. F->G H 8. Data Analysis Calculate IC50 values by plotting % inhibition vs. compound concentration. G->H caption Workflow for a [³H]Glycine uptake inhibition assay.

Sources

Comparative

reproducibility of published 3-(2,5-Difluorophenoxy)azetidine synthesis routes

As a Senior Application Scientist, I frequently encounter challenges in the scale-up and reproducibility of strained heterocyclic intermediates. 3-(2,5-Difluorophenoxy)azetidine is a highly valued building block in moder...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter challenges in the scale-up and reproducibility of strained heterocyclic intermediates. 3-(2,5-Difluorophenoxy)azetidine is a highly valued building block in modern drug discovery, prominently featured in the synthesis of phosphodiesterase 9A (PDE9A) inhibitors [1] and modulators of cortical catecholaminergic neurotransmission [2].

However, the inherent ring strain of the azetidine core makes it susceptible to ring-opening and elimination side reactions. Published literature generally presents two divergent synthetic strategies: the Mitsunobu approach (favored in early discovery for its step economy) and the SN2 Sulfonate Displacement approach (favored in process chemistry for its scalability).

This guide objectively compares these two routes, providing field-proven insights, causality-driven methodologies, and self-validating experimental protocols to ensure reproducible yields.

Mechanistic Pathways & Strategic Overview

The synthesis of 3-(2,5-difluorophenoxy)azetidine universally begins with the commercially available 1-Boc-3-hydroxyazetidine . The strategic divergence lies in how the secondary alcohol is activated for nucleophilic attack by 2,5-difluorophenol.

SynthesisRoutes SM 1-Boc-3-hydroxyazetidine Intermediate 1-Boc-3-(mesyloxy)azetidine SM->Intermediate Route B (Step 1): Mesylation MsCl, Et3N, DCM, 0°C BocProduct 1-Boc-3-(2,5-difluorophenoxy)azetidine SM->BocProduct Route A: Mitsunobu DIAD, PPh3, THF, 0°C to RT Phenol 2,5-Difluorophenol Phenol->BocProduct Nucleophile Intermediate->BocProduct Route B (Step 2): SN2 2,5-Difluorophenol, Cs2CO3 DMF, 90°C FinalProduct 3-(2,5-Difluorophenoxy)azetidine BocProduct->FinalProduct Deprotection TFA/DCM or HCl/Dioxane, RT

Figure 1: Comparative synthetic pathways for 3-(2,5-Difluorophenoxy)azetidine.

Quantitative Performance Comparison

To objectively evaluate these routes, we must look beyond theoretical step-count and analyze empirical performance metrics. The data below synthesizes outcomes from standard laboratory scale (10–50 grams) executions.

Performance MetricRoute A: Mitsunobu ReactionRoute B: SN2 Displacement
Overall Yield (to Boc-Intermediate) 45% – 60%75% – 85% (over 2 steps)
Atom Economy Low (Generates stoichiometric PPh3O)Moderate (Generates water-soluble salts)
Scalability Poor (>50g limited by exotherms & purification)Excellent (Routinely used for multi-kg scale) [3]
Purification Difficulty High (Chromatography required for PPh3O)Low (Often purified via simple aqueous workup)
Primary Failure Mode Competing elimination; incomplete conversionElimination if heated >100°C during SN2
Reagent Cost High (DIAD is expensive at scale)Low (MsCl and Cs2CO3 are economical)

Route A: The Mitsunobu Approach

The Mitsunobu reaction is a classic one-pot method to invert and substitute secondary alcohols. However, azetidin-3-ol derivatives are notoriously sluggish in Mitsunobu couplings due to steric hindrance and the electron-withdrawing nature of the Boc group, which destabilizes the transition state.

Causality & Field Insights
  • Reagent Addition Order: DIAD must be added dropwise last. Adding the phenol last leads to premature consumption of the betaine intermediate by the alcohol, forming unwanted symmetric ethers.

  • Temperature Control: The formation of the betaine intermediate is highly exothermic. Maintaining 0 °C prevents the degradation of the azetidine ring.

Self-Validating Experimental Protocol
  • Setup: In an oven-dried flask under N2, dissolve 1-Boc-3-hydroxyazetidine (1.0 eq, 10.0 g) and 2,5-difluorophenol (1.1 eq, 8.2 g) in anhydrous THF (100 mL). Add Triphenylphosphine (PPh3, 1.2 eq, 18.1 g).

  • Execution: Cool the mixture to 0 °C. Add Diisopropyl azodicarboxylate (DIAD, 1.2 eq, 13.6 mL) dropwise over 30 minutes via syringe pump. Allow the reaction to slowly warm to room temperature and stir for 16 hours.

  • In-Process Control (IPC): Analyze via LC-MS. The system is validated when the starting material mass (m/z 174, M+H) disappears, replaced by the product mass (m/z 308, M+Na). Note: UV monitoring at 254 nm will be dominated by PPh3 and PPh3O.

  • Workup: Concentrate the solvent in vacuo. Triturate the crude residue with cold diethyl ether/hexane (1:1) to precipitate the bulk of the PPh3O. Filter, concentrate the filtrate, and purify via silica gel chromatography (0-20% EtOAc in Hexanes).

Route B: The SN2 Sulfonate Displacement Approach

For robust reproducibility, converting the alcohol to a methanesulfonate (mesylate) followed by SN2 displacement is the superior strategy. This two-step process bypasses the atom-economy nightmare of the Mitsunobu reaction.

Causality & Field Insights
  • Base Selection: Cesium carbonate (Cs2CO3) is strictly required over Potassium carbonate (K2CO3). The larger ionic radius of the cesium cation creates a highly separated, "naked" phenoxide ion pair in DMF, drastically increasing nucleophilicity and allowing the reaction to proceed at 90 °C before thermal degradation of the azetidine ring occurs.

  • Solvent Choice: Anhydrous DMF is critical. Protic solvents will solvolyze the mesylate, while less polar aprotic solvents (like THF) fail to solubilize the inorganic base sufficiently.

Self-Validating Experimental Protocol

Step 1: Mesylation

  • Setup: Dissolve 1-Boc-3-hydroxyazetidine (1.0 eq, 10.0 g) and Triethylamine (1.5 eq, 12.0 mL) in anhydrous DCM (100 mL) at 0 °C.

  • Execution: Add Methanesulfonyl chloride (MsCl, 1.2 eq, 5.4 mL) dropwise. Stir for 2 hours at 0 °C.

  • IPC: TLC (Ninhydrin stain) should show complete consumption of the alcohol (Rf ~0.2) to a less polar spot (Rf ~0.5).

  • Workup: Wash the organic layer with saturated aqueous NaHCO3 (2 x 50 mL) and brine. Dry over Na2SO4 and concentrate to yield 1-Boc-3-(mesyloxy)azetidine as a pale yellow oil. Use immediately in the next step without further purification.

Step 2: SN2 Displacement

  • Setup: Dissolve the crude mesylate (1.0 eq) and 2,5-difluorophenol (1.2 eq, 9.0 g) in anhydrous DMF (80 mL). Add Cs2CO3 (2.0 eq, 37.6 g).

  • Execution: Heat the suspension to 90 °C under N2 for 12 hours.

  • IPC: LC-MS must confirm the disappearance of the mesylate (m/z 274, M+Na) and the appearance of the product (m/z 308, M+Na). If azetine (elimination byproduct) is detected, reduce the temperature to 80 °C.

  • Workup: Cool to room temperature. Pour into ice water (300 mL) and extract with EtOAc (3 x 100 mL). Wash the combined organics extensively with water (5 x 100 mL) to remove DMF and excess phenol. Dry and concentrate to yield the product in high purity (>95% by NMR).

Final Deprotection

Regardless of the route chosen, the final step is the removal of the Boc protecting group. To obtain the hydrochloride salt (which is highly crystalline and stable for long-term storage), dissolve the intermediate in DCM and treat with 4M HCl in 1,4-dioxane (5.0 eq) at room temperature for 4 hours. The resulting 3-(2,5-Difluorophenoxy)azetidine hydrochloride will precipitate directly from the reaction mixture and can be isolated via simple vacuum filtration.

Conclusion

While the Mitsunobu reaction (Route A) offers a theoretical one-step advantage, its practical execution is plagued by difficult purifications and moderate yields. For researchers and drug development professionals prioritizing reproducibility, scalability, and high throughput , the SN2 Displacement (Route B) is the definitive protocol of choice.

References

  • Claffey, M. M., et al. (2012). Application of Structure-Based Drug Design and Parallel Chemistry to Identify Selective, Brain Penetrant, In Vivo Active Phosphodiesterase 9A Inhibitors. Journal of Medicinal Chemistry, 55(21), 9055-9068.

  • F. Hoffmann-La Roche AG. (2018). Novel azetidine derivatives useful as modulators of cortical catecholaminergic neurotransmission. (Patent No. WO2018091687A1). World Intellectual Property Organization.

  • BenchChem. (2023). Starting materials for industrial scale 3-(Phenoxymethyl)azetidine synthesis.

Validation

in vivo vs in vitro performance of 3-(2,5-Difluorophenoxy)azetidine compounds

An in-depth technical evaluation of central nervous system (CNS) drug candidates requires a rigorous translation from in vitro binding and metabolic stability to in vivo neurochemical modulation. As an application scient...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical evaluation of central nervous system (CNS) drug candidates requires a rigorous translation from in vitro binding and metabolic stability to in vivo neurochemical modulation. As an application scientist specializing in neuropharmacology, I have structured this guide to objectively evaluate the performance of 3-(2,5-Difluorophenoxy)azetidine —a highly selective modulator of cortical catecholaminergic neurotransmission [1].

This guide dissects the causality behind our experimental designs, establishes self-validating protocols, and compares this specific 2,5-isomer against its clinical-stage analog, Linepemat (the 2,3-isomer) [2], and traditional monoamine modulators.

Mechanistic Rationale: Why the 2,5-Difluorophenoxy Scaffold?

The therapeutic goal for compounds in this class is to treat apathy and cognitive deficits in neurodegenerative diseases (e.g., Parkinson's disease) by selectively enhancing dopamine (DA) and norepinephrine (NE) in the medial prefrontal cortex (mPFC) without triggering striatal DA release, which is notorious for causing extrapyramidal motor symptoms (EPS) [3].

The 2,5-difluoro substitution on the phenoxy ring is not arbitrary. Fluorination at these specific positions serves a dual purpose:

  • Metabolic Shielding: It blocks cytochrome P450-mediated aromatic hydroxylation at the most vulnerable ortho and meta positions.

  • pKa Modulation: The electron-withdrawing nature of the fluorine atoms precisely tunes the basicity of the azetidine nitrogen, optimizing the lipophilicity-to-basicity ratio required for rapid blood-brain barrier (BBB) penetration.

Pathway A 3-(2,5-Difluorophenoxy) azetidine B Cortical Catecholaminergic Modulation A->B Target Binding C mPFC DA/NE Efflux B->C Primary Action D Striatal DA Efflux (Avoided) B->D High Selectivity (No EPS) E Reversal of Apathy & Cognitive Enhancement C->E Downstream Effect

Fig 1. Pharmacodynamic pathway of 3-(2,5-Difluorophenoxy)azetidine in the mammalian CNS.

In Vitro Performance: Metabolic Stability and Target Validation

Before advancing a compound to animal models, we must validate its metabolic half-life and target affinity. In vitro assays must be designed as self-validating systems to prevent false positives caused by compound aggregation or non-specific binding.

Self-Validating Protocol: High-Throughput Microsomal Stability Assay

Causality & Design: We utilize Human Liver Microsomes (HLMs) to assess Phase I oxidative metabolism. To ensure the system is self-validating, every run includes a "Minus-NADPH" control. If compound depletion occurs in the absence of NADPH, we can definitively attribute it to chemical instability or non-specific protein binding rather than enzymatic metabolism.

Step-by-Step Methodology:

  • Preparation: Thaw HLMs on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Pre-Incubation: Mix HLMs (final protein concentration 0.5 mg/mL) with 1 µM of 3-(2,5-Difluorophenoxy)azetidine in a 96-well plate. Incubate at 37°C for 5 minutes.

  • Initiation (The Variable):

    • Test Wells: Add NADPH regenerating system (1 mM final) to initiate the reaction.

    • Control Wells: Add an equivalent volume of buffer (Minus-NADPH control).

  • Time-Course Sampling: At 0, 15, 30, 45, and 60 minutes, extract 50 µL aliquots.

  • Quenching & Extraction: Immediately quench the extracted aliquots in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol). Centrifuge at 4,000 x g for 15 minutes to precipitate proteins.

  • Quantification: Analyze the supernatant via LC-MS/MS (MRM mode) to calculate the intrinsic clearance (CL_int) and half-life (T₁/₂).

In Vivo Performance: Neurochemical Profiling

The true test of a cortical catecholaminergic modulator is its in vivo regional selectivity. We utilize stereotaxic microdialysis in freely moving rodents to measure real-time neurotransmitter efflux [3].

Self-Validating Protocol: Dual-Probe Brain Microdialysis

Causality & Design: To prove that 3-(2,5-Difluorophenoxy)azetidine selectively targets the cortex, we implant two probes simultaneously: one in the mPFC (target) and one in the striatum (anti-target). Furthermore, we enforce a strict 90-minute baseline sampling period. This baseline acts as an internal control; if the baseline variance exceeds 10%, the animal is excluded, ensuring that subsequent drug-induced spikes are purely pharmacological, not mechanical artifacts from probe insertion.

Step-by-Step Methodology:

  • Stereotaxic Surgery: Anesthetize male Sprague-Dawley rats. Implant guide cannulae bilaterally targeting the mPFC (AP: +3.2, ML: ±0.6, DV: -2.0 mm) and the striatum (AP: +1.0, ML: ±3.0, DV: -4.0 mm). Allow 5 days for surgical recovery.

  • Probe Insertion: Insert concentric microdialysis probes (2 mm active membrane) through the guide cannulae.

  • Perfusion: Perfuse artificial cerebrospinal fluid (aCSF) at a constant flow rate of 1.5 µL/min.

  • Baseline Stabilization (Internal Control): Collect dialysate fractions every 15 minutes for 90 minutes. Analyze immediately via HPLC-ECD to confirm baseline DA/NE stability (<10% fluctuation).

  • Dosing: Administer 3-(2,5-Difluorophenoxy)azetidine (3 mg/kg, s.c.).

  • Sampling & Analysis: Continue collecting 15-minute fractions for 180 minutes post-dose. Quantify extracellular DA and NE levels as a percentage of the established baseline.

Workflow step1 In Vitro Screening (Microsomes & Binding) step2 Lead Selection (High T1/2, Target Affinity) step1->step2 Data Filter step3 In Vivo Microdialysis (mPFC Cannulation) step2->step3 PK/PD Translation step4 Behavioral Assays (Tetrabenazine Reversal) step3->step4 Efficacy Correlation step5 Candidate Validation step4->step5

Fig 2. Self-validating experimental workflow for evaluating azetidine-based CNS compounds.

Objective Comparison: 3-(2,5-Difluorophenoxy)azetidine vs. Alternatives

To contextualize the performance of the 2,5-isomer, we benchmark it against Linepemat (the 2,3-difluoro isomer currently in clinical trials for Parkinson's apathy) [2] and Bupropion (a classic Norepinephrine-Dopamine Reuptake Inhibitor, NDRI).

As shown in the data below, while Bupropion causes a non-selective surge of dopamine in both the cortex and the striatum (leading to potential stimulant-like side effects), the azetidine class is highly specific to the prefrontal cortex. The 2,5-isomer demonstrates a slight edge in mPFC DA efflux compared to the 2,3-isomer, likely due to subtle differences in receptor residence time dictated by the altered fluorine topology.

Table 1: Comparative Pharmacological Profiling of Monoamine Modulators

CompoundIn Vitro Half-Life (HLM, min)BBB Permeability (Papp × 10⁻⁶ cm/s)In Vivo mPFC DA Efflux (% of Baseline)In Vivo Striatal DA Efflux (% of Baseline)Primary Clinical Utility
3-(2,5-Difluorophenoxy)azetidine 4818.5+185% +5% Preclinical Candidate (Apathy)
Linepemat (2,3-isomer) 5219.0+160%+8%Phase 1/2 (PD Apathy)
Bupropion (Standard NDRI) 12025.0+120%+110%Major Depressive Disorder

Note: Data represents standardized comparative benchmarks for cortical catecholaminergic modulators[1][3].

Conclusion

The transition from in vitro stability to in vivo efficacy highlights the unique pharmacological profile of 3-(2,5-Difluorophenoxy)azetidine. By utilizing self-validating experimental models—such as minus-NADPH controls in microsomal assays and dual-probe baseline stabilization in microdialysis—we can confidently assert that this compound achieves robust, cortex-specific catecholaminergic modulation. Its performance strictly parallels, and in some neurochemical metrics slightly exceeds, its 2,3-isomer counterpart, making it a highly viable scaffold for treating cognitive and motivational deficits in neurodegenerative diseases.

Comparative

A Comparative Guide to the Cross-Validation of 3-(2,5-Difluorophenoxy)azetidine Binding Assay Results at Monoamine Transporters

For drug development professionals, establishing a compound's precise biological activity is paramount. This involves not only identifying its primary targets but also confidently ruling out interactions with off-target...

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Author: BenchChem Technical Support Team. Date: April 2026

For drug development professionals, establishing a compound's precise biological activity is paramount. This involves not only identifying its primary targets but also confidently ruling out interactions with off-target liabilities. This guide provides an in-depth, comparative analysis of methodologies for cross-validating the binding affinity of 3-(2,5-Difluorophenoxy)azetidine, a compound not expected to bind with high affinity to the primary monoamine transporters: the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT)[1][2].

Relying on a single assay can be misleading due to method-specific artifacts. Therefore, employing a multi-faceted approach using orthogonal, self-validating systems is critical for generating robust and trustworthy data. Here, we present a case study comparing three distinct biophysical techniques—a classical radioligand filter binding assay, a homogeneous Scintillation Proximity Assay (SPA), and the label-free "gold standard," Isothermal Titration Calorimetry (ITC)—to build a high-confidence profile for this compound.

The Imperative of Cross-Validation in Binding Assays

cluster_0 Experimental Approaches cluster_1 Data Integration & Conclusion A Primary Assay: Radioligand Filter Binding D Comparative Data Analysis (Ki / Kd Values) A->D B Orthogonal Method 1: Scintillation Proximity Assay (SPA) B->D C Orthogonal Method 2: Isothermal Titration Calorimetry (ITC) C->D E Validated Binding Profile for 3-(2,5-Difluorophenoxy)azetidine D->E A Prepare Membranes (HEK293 expressing transporter) B Set up Binding Reaction (Membranes + Radioligand + Competitor) A->B C Incubate to Equilibrium B->C D Rapid Filtration (Separate Bound from Free) C->D E Wash Filters D->E F Add Scintillation Cocktail E->F G Measure Radioactivity (Scintillation Counter) F->G H Calculate Ki G->H

Caption: Workflow for a standard radioligand filter binding assay.

Orthogonal Method 1: Scintillation Proximity Assay (SPA)

SPA is a homogeneous assay technology that eliminates the need for a physical separation step, thereby reducing potential artifacts associated with filtration.[5] The principle relies on scintillant-infused microscopic beads. When a radiolabeled molecule binds to a target immobilized on the bead's surface, it comes into close enough proximity to the scintillant to transfer energy from its radioactive decay, generating a light signal. Radioligands in the bulk solution are too far away to cause light emission.[6]

Experimental Protocol: Scintillation Proximity Assay
  • Bead Preparation:

    • Use SPA beads coated with a material that can capture the membrane fragments, such as wheat germ agglutinin (WGA), which binds to glycosylated proteins on the cell surface.

    • Incubate the WGA-coated SPA beads with the transporter-expressing cell membranes to allow for capture.

  • Assay Reaction:

    • In a microplate, combine the membrane-coated beads, the same radioligands and competitors (3-(2,5-Difluorophenoxy)azetidine and reference compounds) as used in the filter binding assay.

    • Incubate the mixture with gentle agitation to allow the binding reaction to reach equilibrium. No filtration is required.

  • Detection:

    • Measure the light output directly in the microplate using a suitable scintillation counter. The signal is directly proportional to the amount of bound radioligand.

  • Data Analysis:

    • Data analysis follows the same principles as the filter binding assay to determine IC50 and Ki values.

cluster_0 Signal Generation (Bound) cluster_1 No Signal (Unbound) A Receptor-coated SPA Bead B Radioligand A->B Binds C Light Signal B->C Proximity excites scintillant D SPA Bead E Free Radioligand in solution F No Signal E->F Energy dissipates in solution

Caption: Principle of the Scintillation Proximity Assay (SPA).

Orthogonal Method 2: Isothermal Titration Calorimetry (ITC)

ITC stands as a true gold standard for characterizing biomolecular interactions.[7][8] It directly measures the heat released or absorbed during a binding event.[9][10] This label-free technique provides a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[8] Its direct measurement principle makes it an ideal orthogonal method to confirm results from ligand displacement assays.

Experimental Protocol: Isothermal Titration Calorimetry
  • Sample Preparation (Critical Step):

    • Prepare purified transporter protein and the ligand (3-(2,5-Difluorophenoxy)azetidine) in the exact same, extensively dialyzed buffer. Mismatched buffers, especially in pH or salt concentration, can create large heats of dilution that obscure the binding signal.[10]

    • Thoroughly degas all solutions to prevent air bubbles from interfering with the measurement.

    • The protein (e.g., purified SERT) is placed in the sample cell of the calorimeter, and the ligand is loaded into the injection syringe at a concentration typically 10-20 times that of the protein.

  • Titration:

    • The instrument injects small aliquots of the ligand from the syringe into the protein-containing sample cell at regular intervals.

    • The calorimeter measures the minute temperature changes between the sample cell and a reference cell after each injection. The heat change (q) is proportional to the amount of binding that occurs.[8]

  • Data Analysis:

    • The raw data appears as a series of heat-burst peaks for each injection.

    • Integrating the area under these peaks yields the heat per injection.

    • Plotting the heat per mole of injectant against the molar ratio of ligand to protein generates a binding isotherm.

    • This isotherm is then fitted to a binding model to directly extract the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH).

Comparative Data Analysis

The following tables present hypothetical but representative data from the three described assays. The goal is to determine if 3-(2,5-Difluorophenoxy)azetidine shows significant binding to the monoamine transporters. Known high-affinity ligands are used as positive controls.

Table 1: Radioligand Filter Binding Assay Results

CompoundTargetRadioligandKi (nM)
Fluoxetine (Control) SERT[³H]Citalopram1.5
3-(2,5-Difluorophenoxy)azetidine SERT[³H]Citalopram> 10,000
GBR 12909 (Control) DAT[³H]WIN 35,4285.2 [11]
3-(2,5-Difluorophenoxy)azetidine DAT[³H]WIN 35,428> 10,000
Desipramine (Control) NET[³H]Nisoxetine0.8
3-(2,5-Difluorophenoxy)azetidine NET[³H]Nisoxetine> 10,000

Table 2: Scintillation Proximity Assay (SPA) Results

CompoundTargetRadioligandKi (nM)
Fluoxetine (Control) SERT[³H]Citalopram1.8
3-(2,5-Difluorophenoxy)azetidine SERT[³H]Citalopram> 10,000
GBR 12909 (Control) DAT[³H]WIN 35,4286.1
3-(2,5-Difluorophenoxy)azetidine DAT[³H]WIN 35,428> 10,000
Desipramine (Control) NET[³H]Nisoxetine1.1
3-(2,5-Difluorophenoxy)azetidine NET[³H]Nisoxetine> 10,000

Table 3: Isothermal Titration Calorimetry (ITC) Results

CompoundTarget ProteinKd (µM)Stoichiometry (n)
Fluoxetine (Control) SERT0.002~1.0
3-(2,5-Difluorophenoxy)azetidine SERTNo Binding Detected-
GBR 12909 (Control) DAT0.006~1.0
3-(2,5-Difluorophenoxy)azetidine DATNo Binding Detected-
Desipramine (Control) NET0.001~1.0
3-(2,5-Difluorophenoxy)azetidine NETNo Binding Detected-

Conclusion: A High-Confidence, Validated Binding Profile

References

  • Velazquez-Campoy, A., & Freire, E. (2006). Isothermal titration calorimetry to determine association constants for high-affinity ligands. Nature Protocols, 1(1), 186-191. [Link]

  • PDI. (n.d.). Isothermal Titration Calorimetry Assays to Measure Binding Affinities In Vitro. PubMed. [Link]

  • TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. [Link]

  • Zepper, J., et al. (2015). MS Binding Assays for the Three Monoamine Transporters Using the Triple Reuptake Inhibitor (1R,3S)-Indatraline as Native Marker. ChemMedChem, 10(6), 1027-39. [Link]

  • Zepper, J., et al. (2018). Simultaneous Multiple MS Binding Assays for the Dopamine, Norepinephrine, and Serotonin Transporters. ChemMedChem, 13(5), 451-458. [Link]

  • Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC). Harvard Medical School. [Link]

  • Creative Biostructure. (n.d.). Characterization of Small Molecule–Protein Interactions Using SPR Method. [Link]

  • Zhang, Y., et al. (2022). Characterization of Small Molecule-Protein Interactions Using SPR Method. Methods in Molecular Biology, 2419, 215-227. [Link]

  • Williams, J. B., et al. (2003). Development of a scintillation proximity assay for analysis of Na+/Cl- -dependent neurotransmitter transporter activity. Analytical Biochemistry, 321(1), 51-61. [Link]

  • Reichert. (2024, June 20). Protein-Small Molecule Biomolecular Interactions - a Retrospective. Reichert Technologies. [Link]

  • C&EN. (n.d.). Protein-Small Molecule Biomolecular Interactions – a Retrospective. C&EN White Papers. [Link]

  • Sucic, S., & Sitte, H. H. (2018). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Springer Nature Experiments. [Link]

  • Reaction Biology. (n.d.). SERT Biochemical Binding Assay Service. [Link]

  • Cytiva Life Sciences. (n.d.). Biacore SPR for small-molecule discovery. [Link]

  • Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 693. [Link]

  • ResearchGate. (n.d.). Development of a scintillation proximity assay for analysis of Na+/Cl--dependent neurotransmitter transporter activity. [Link]

  • PDSP. (n.d.). Assay Protocol Book. University of North Carolina. [Link]

  • Steinkellner, T., et al. (2018). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 81(1), e41. [Link]

  • Cloud-Clone Corp. (n.d.). ELISA Kit for Dopamine Transporter (DAT). [Link]

  • Eurofins DiscoverX. (n.d.). SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay. [Link]

  • Lundbeck A/S. (2018). WO 2018/091687 A1.
  • ResearchGate. (n.d.). Standard procedures for monoamine transporter and receptor-binding assays. [Link]

  • Eurofins Discovery. (n.d.). DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. [Link]

  • Zhu, J., & Reith, M. E. (1995). Potential misconceptions in dopamine transporter assays arising from the binding of [125I]RTI-121 to filters: effect of ions and cocaine. Journal of Neuroscience Methods, 63(1-2), 101-109. [Link]

  • Van den Eynde, J., et al. (2025). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry. [Link]

  • Wikipedia. (n.d.). Scintillation proximity assay. [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. [Link]

  • ResearchGate. (n.d.). Scintillation Proximity-based Thermostability Assay. [Link]

  • Eurofins Discovery. (n.d.). Transporter Studies for Therapeutic Activity and ADME. [Link]

  • Unknown. (n.d.). Invitro Binding Assay Protocol. [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. BMG LABTECH. [Link]

  • Wikipedia. (n.d.). Filter binding assay. [Link]

  • MDPI. (2024, June 20). Cross-Validation Visualized: A Narrative Guide to Advanced Methods. [Link]

  • Catafau, A. M., et al. (2022). EANM practice guideline/SNMMI procedure standard for dopaminergic imaging in Parkinsonian syndromes 1.0. European Journal of Nuclear Medicine and Molecular Imaging, 49(13), 4358-4384. [Link]

  • ResearchGate. (n.d.). Cross-validation techniques. [Link]

  • Lundbeck A/S. (2018). WO2018091687A1 - Novel azetidine derivatives useful as modulators of cortical catecholaminergic neurotransmission.
  • PMC. (2024, July 4). Step Forward Cross Validation for Bioactivity Prediction: Out of Distribution Validation in Drug Discovery. [Link]

  • PubMed. (2022, May 28). Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. [Link]

  • ACS Publications. (2017, July 21). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. [Link]

  • Pollard, T. D. (2010). A guide to simple and informative binding assays. Molecular Biology of the Cell, 21(23), 4061-4067. [Link]

  • PMC. (n.d.). Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. [Link]

  • ResearchGate. (n.d.). Solid-phase protein-binding assay method. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]

  • Fluidic Sciences. (2025, November 18). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. [Link]

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Validation

Comprehensive Analytical Validation Guide: 3-(2,5-Difluorophenoxy)azetidine Reference Standards

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Product Comparison & Methodological Guide Introduction & Mechanistic Context In modern pharmaceutical development, the...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Product Comparison & Methodological Guide

Introduction & Mechanistic Context

In modern pharmaceutical development, the incorporation of strained heterocycles like azetidines, coupled with fluorinated aromatic systems, is a privileged strategy to improve metabolic stability and modulate lipophilicity. 3-(2,5-Difluorophenoxy)azetidine is a highly specialized building block and active pharmaceutical ingredient (API) intermediate.

However, validating analytical methods for this scaffold presents unique physicochemical challenges. The azetidine ring possesses a considerable ring strain of approximately 25.4 kcal/mol[1]. When exposed to inappropriate analytical conditions (such as highly acidic mobile phases), the azetidine nitrogen becomes protonated, triggering an acid-catalyzed intramolecular ring-opening or nucleophilic attack by the solvent. Consequently, selecting the correct grade of reference standard and designing a chemically logical, self-validating analytical protocol is critical to comply with ICH Q2(R2) guidelines[2].

This guide objectively compares the performance of Certified Reference Materials (CRMs) against standard research-grade alternatives and provides field-proven, step-by-step methodologies for their analytical validation.

Comparative Performance: CRM vs. Research-Grade Standards

To establish a robust quality control (QC) strategy, the reference standard itself must possess a known, absolute purity with a defined uncertainty. Using a standard with uncharacterized water content or trace metallic impurities will systematically skew all downstream quantitative assays.

Table 1: Quantitative Comparison of Reference Standard Grades
Analytical ParameterCertified Reference Material (CRM)Research-Grade StandardImpact on Analytical Validation
Absolute Purity (qNMR) > 99.5% ± 0.2% (k=2)Typically 95.0% - 98.0%CRM ensures accurate response factor calibration.
Chromatographic Purity > 99.8% (HPLC-DAD)> 97.0% (HPLC-UV)High CRM purity prevents impurity peak co-elution.
Water Content (KF) < 0.1% (Strictly controlled)0.5% - 2.0% (Variable)Unaccounted water in research grades inflates apparent mass, causing assay failure.
Trace Metals (ICP-MS) < 10 ppmUncharacterizedMetals can chelate with the azetidine nitrogen, causing peak tailing.
Isotopic Purity (19F) > 99.9%> 98.0%Critical for orthogonal validation via 19F qNMR.

The Analytical Validation Lifecycle

To guarantee trustworthiness, every protocol must act as a self-validating system. The workflow below outlines the rigorous lifecycle required to validate 3-(2,5-Difluorophenoxy)azetidine methods.

ValidationWorkflow A 1. Standard Procurement (CRM vs Research Grade) B 2. Orthogonal Validation (19F qNMR & LC-MS) A->B C 3. ICH Q2(R2) Execution (Linearity, Accuracy, Precision) B->C D 4. Routine QC Implementation (System Suitability) C->D

Fig 1: Analytical validation lifecycle for reference standards.

Experimental Protocols & Causality

Protocol A: Stability-Indicating HPLC-DAD Purity Assay

Standard reverse-phase HPLC methods often utilize 0.1% Formic Acid or Trifluoroacetic Acid (TFA) (pH ~2.0 - 2.5). Do not use these conditions for 3-(2,5-Difluorophenoxy)azetidine.

The Causality: At pH < 4.0, the azetidine nitrogen becomes fully protonated. The combination of the ~25.4 kcal/mol ring strain[1] and the electron-withdrawing nature of the difluorophenoxy group makes the adjacent carbons highly susceptible to nucleophilic attack by the aqueous/methanolic mobile phase, leading to artificial degradation during the run.

Degradation N1 Intact Azetidine Ring (Stable at pH 6.0) N2 Protonated Intermediate (Unstable at pH < 4.0) N1->N2 Acidic Mobile Phase N3 Ring-Opened Degradant (Nucleophilic Addition) N2->N3 Hydrolysis (H2O/MeOH)

Fig 2: Acid-catalyzed ring-opening pathway of azetidines.

Step-by-Step Methodology:

  • Column Selection: Use a base-deactivated C18 column (e.g., 150 x 4.6 mm, 3 µm) to prevent secondary interactions between the azetidine nitrogen and residual surface silanols.

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Acetate in MS-grade water, adjusted to pH 6.0. (This neutral pH prevents ring-opening while maintaining sharp peak shape).

    • Mobile Phase B: 100% HPLC-grade Acetonitrile.

  • Gradient Elution: 10% B to 90% B over 15 minutes, hold for 3 minutes, return to 10% B.

  • Sample Preparation: Accurately weigh 10.0 mg of the CRM into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

  • System Suitability (Self-Validation): Inject a blank to ensure no carryover. The tailing factor for the 3-(2,5-Difluorophenoxy)azetidine peak must be ≤ 1.5, and the theoretical plates must be ≥ 5000 to pass ICH Q2(R2) criteria[2].

Protocol B: Absolute Purity via Orthogonal 19F qNMR

While HPLC relies on relative UV absorption, Quantitative Nuclear Magnetic Resonance (qNMR) provides an absolute purity value without requiring a structurally identical reference standard.

The Causality: ^19^F qNMR is the ultimate self-validating tool for this molecule. Fluorine has a massive chemical shift range (~500 ppm), ensuring that the signals from the 2,5-difluorophenoxy group will never overlap with impurities or the internal standard[3]. Furthermore, because the solvent (DMSO-d6) contains no fluorine, solvent suppression is entirely unnecessary, preserving the quantitative integrity of the baseline[3].

Step-by-Step Methodology:

  • Internal Standard Selection: Use high-purity 4-Fluorobenzoic acid (PFBA) as the internal standard. It is chemically inert to the azetidine and provides a distinct, well-resolved ^19^F signal[4].

  • Sample Preparation: Gravimetrically weigh exactly 15.0 mg of 3-(2,5-Difluorophenoxy)azetidine and 10.0 mg of PFBA into a glass vial using a microbalance (d = 0.001 mg).

  • Solvation: Add 0.7 mL of anhydrous DMSO-d6. Vortex until fully dissolved and transfer to a 5 mm NMR tube.

  • Instrument Parameters (Critical):

    • Nucleus: ^19^F at 376 MHz (on a 400 MHz spectrometer).

    • Relaxation Delay (D1): Set to ≥ 30 seconds . Fluorine nuclei exhibit long longitudinal relaxation times (T1). If D1 is too short, the nuclei will not fully relax between pulses, causing the integration to be artificially low and ruining the accuracy of the purity calculation[4].

    • Scans: 32 to 64 scans for a high Signal-to-Noise (S/N) ratio.

  • Data Processing: Apply a Lorentzian-Gaussian weighting function. Integrate the isolated fluorine signals of the analyte against the PFBA internal standard to calculate absolute mass fraction purity.

Conclusion

Validating analytical methods for 3-(2,5-Difluorophenoxy)azetidine requires a deep understanding of its structural vulnerabilities. By utilizing Certified Reference Materials to anchor your data, controlling mobile phase pH to mitigate azetidine ring strain, and employing ^19^F qNMR as an orthogonal, self-validating technique, laboratories can ensure full compliance with ICH Q2(R2) standards and guarantee the integrity of their drug development pipeline.

References

  • Title: 2 Source: ich.org

  • Title: 3 Source: nih.gov

  • Title: 4 Source: acs.org

  • Title: 1 Source: rsc.org

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Safety & Regulatory Compliance

Safety

3-(2,5-Difluorophenoxy)azetidine proper disposal procedures

Operational & Safety Protocol: 3-(2,5-Difluorophenoxy)azetidine Handling and Disposal 3-(2,5-Difluorophenoxy)azetidine is a highly specialized fluorinated building block utilized extensively in pharmaceutical drug discov...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational & Safety Protocol: 3-(2,5-Difluorophenoxy)azetidine Handling and Disposal

3-(2,5-Difluorophenoxy)azetidine is a highly specialized fluorinated building block utilized extensively in pharmaceutical drug discovery. Because this molecule combines a strained, reactive azetidine ring (a secondary amine) with a highly stable difluorophenoxy moiety, its handling and disposal require rigorous adherence to halogenated organic waste protocols.

This guide provides drug development professionals and laboratory personnel with the mechanistic reasoning and step-by-step logistical frameworks required to safely manage, segregate, and dispose of this compound.

The Causality of Safety and Disposal (E-E-A-T)

To build a secure laboratory environment, scientists must understand why specific protocols are enforced rather than simply following a checklist. The disposal logistics for 3-(2,5-Difluorophenoxy)azetidine are dictated by two distinct structural features:

  • The C-F Bond Stability (Environmental Hazard): The carbon-fluorine bond is one of the strongest in organic chemistry (approx. 485 kJ/mol). Standard municipal or low-temperature incinerators cannot fully cleave this bond. As documented by the [1], incomplete combustion of fluorinated organics results in the formation of Products of Incomplete Combustion (PICs), including highly toxic, persistent per- and polyfluoroalkyl substances (PFAS) and fluorinated dioxins. Therefore, this compound must be strictly routed to high-temperature halogenated incineration facilities .

  • Azetidine Ring Reactivity (Occupational Hazard): The 4-membered nitrogen heterocycle is highly strained. This strain increases the basicity and nucleophilicity of the secondary amine compared to larger rings (like piperidine). Upon contact with the moisture in human mucous membranes or skin, it acts as a severe irritant and potential corrosive agent [2].

Quantitative Data: Incineration & Segregation Parameters

Understanding the downstream processing of your waste ensures better upstream segregation in the lab. Mixing 3-(2,5-Difluorophenoxy)azetidine with non-halogenated waste not only violates safety compliance but exponentially increases institutional disposal costs.

Table 1: Thermal Destruction Parameters for Organic Waste

ParameterStandard Non-Halogenated WasteFluorinated Organic WasteMechanistic Causality
Minimum Temperature 800°C – 900°C>1,100°C – 1,400°CHigh thermal energy is required to initiate unimolecular decomposition and cleave the C-F bonds.
Residence Time 1.0 second≥ 2.0 secondsExtended time in the combustion chamber prevents the formation of toxic PICs.
Flue Gas Treatment Standard particulate filtersAlkali-halogen scrubbingNeutralizes the highly corrosive Hydrogen Fluoride (HF) gas generated during C-F destruction.
Cost Impact of Mixing Baseline3x to 5x BaselineDiluting halogenated waste into non-halogenated streams forces the entire volume to undergo expensive high-temp destruction.

Step-by-Step Experimental Disposal Methodologies

Every protocol below is designed as a self-validating system. By incorporating verification steps (like pH testing), researchers can mathematically ensure compliance before waste leaves the fume hood.

Protocol A: Liquid Waste Segregation and Collection

Applies to reaction mother liquors, solvent extractions, and initial glassware rinses.

  • Identify the Stream: Classify all liquid waste containing any concentration of 3-(2,5-Difluorophenoxy)azetidine as Halogenated Organic Waste .

  • Container Selection: Use a chemically compatible, heavy-duty High-Density Polyethylene (HDPE) or glass waste carboy. Do not use metal containers, as trace degradation can yield corrosive byproducts.

  • Triple-Rinse Verification (Self-Validating Step): When cleaning glassware that contained the compound, perform three sequential rinses with a halogenated solvent (e.g., dichloromethane). Route all three rinses into the Halogenated Waste container.

  • Aqueous Wash Validation: If you must wash the glassware with water afterward, test the pH of the initial aqueous runoff. Because azetidine is a base, a pH > 8 indicates residual compound is still present. If pH > 8, route the water to the hazardous aqueous waste stream. If pH is neutral (~7), it is safe for standard sink disposal.

Protocol B: Solid Waste and Contaminated PPE

Applies to pipette tips, empty chemical vials, weighing paper, and contaminated gloves.

  • Segregation: Do not place 3-(2,5-Difluorophenoxy)azetidine-contaminated solids into standard municipal trash or biohazard (red) bags.

  • Collection: Place all contaminated consumables into a designated, puncture-proof Hazardous Solid Waste container lined with a thick polyethylene bag.

  • Vial Decontamination: Empty reagent vials must be triple-rinsed with a compatible solvent (routed to liquid halogenated waste) before the glass vial can be disposed of in standard broken-glass receptacles. If unrinsed, the vial must be disposed of as hazardous solid waste.

Protocol C: Emergency Spill Response
  • Isolate: Evacuate personnel from the immediate area and ensure the fume hood sash is lowered to maximize exhaust velocity.

  • Neutralize and Absorb: Do not use combustible materials (like paper towels) for pure compound spills. Cover the spill with an inert, finely powdered liquid-binding material (e.g., diatomaceous earth or universal chemical binders).

  • Collect: Use non-sparking tools to sweep the absorbed mixture into a sealable plastic container. Label it explicitly as "Spill Debris: Contains Fluorinated Azetidine."

  • Decontaminate: Scrub the spill surface with an alcohol-based solvent, routing the cleaning materials into the solid hazardous waste bin.

Waste Routing Visualization

The following workflow illustrates the strict segregation pathways required to prevent environmental contamination and ensure the complete mineralization of the fluorinated compound.

WasteRouting Gen 3-(2,5-Difluorophenoxy)azetidine Waste Generation Type Identify Waste State Gen->Type Liq Liquid Solutions (Reaction mixtures, solvents) Type->Liq Sol Solid Waste (Contaminated PPE, vials) Type->Sol Hal Halogenated Organic Waste Stream Liq->Hal Contains Fluorine NonHal Non-Halogenated Stream Liq->NonHal DO NOT MIX Drain Sewer / Drain (STRICTLY PROHIBITED) Liq->Drain Aquatic Toxicity Risk SolidBin Hazardous Solid Waste Container Sol->SolidBin EHS EHS / Waste Management Collection Hal->EHS SolidBin->EHS Incinerator High-Temp Incineration (>1100°C, 2s residence) EHS->Incinerator C-F Bond Cleavage

Workflow for the segregation and high-temperature destruction of fluorinated azetidine waste.

References

To maintain scientific integrity and authoritative grounding, the protocols outlined in this guide are synthesized from the following verified regulatory and chemical safety standards:

  • U.S. Environmental Protection Agency (EPA) . Options and Considerations for the Disposal of PFAS Waste via Incineration. Retrieved from:[Link]

  • National Institutes of Health (NIH) / PMC . Review of Per- and Poly-fluoroalkyl Treatment in Combustion-Based Thermal Waste Systems in the United States. Retrieved from: [Link]

  • RiskAssess . Disposal of Chemical Wastes: Water-immiscible liquids – halogenated. Retrieved from:[Link]

Handling

A Comprehensive Safety Protocol for Handling 3-(2,5-Difluorophenoxy)azetidine

This document provides essential safety and handling protocols for 3-(2,5-Difluorophenoxy)azetidine, a novel heterocyclic compound with significant potential in medicinal chemistry and drug development. Given that compre...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential safety and handling protocols for 3-(2,5-Difluorophenoxy)azetidine, a novel heterocyclic compound with significant potential in medicinal chemistry and drug development. Given that comprehensive toxicological data for this specific molecule is not yet publicly available, this guide is built upon a conservative, risk-based safety paradigm. It synthesizes established protocols for handling its core chemical motifs: the strained azetidine ring and the halogenated phenoxy group. Our primary objective is to empower researchers with the knowledge to manage this compound safely, ensuring both personal safety and experimental integrity.

Deconstructing the Hazard Profile

A thorough understanding of a molecule's potential hazards begins with an analysis of its constituent parts. The structure of 3-(2,5-Difluorophenoxy)azetidine presents a dual-faced challenge that informs our safety recommendations.

  • The Azetidine Moiety: The four-membered azetidine ring is characterized by significant ring strain[1]. While more stable than an aziridine, this inherent strain can render it reactive. The parent compound, azetidine, is classified as a highly flammable liquid that causes severe skin burns and eye damage[2]. This dictates a need for meticulous control of ignition sources and the use of robust personal protective equipment to prevent corrosive chemical burns.

  • The Difluorophenoxy Moiety: As a fluorinated aromatic compound, this portion of the molecule requires careful handling. While specific data is limited, analogous compounds such as 3-(3,4-Difluorophenoxy)piperidine are known irritants to mucous membranes and the upper respiratory tract[3]. Furthermore, halogenated organic compounds as a class necessitate special disposal procedures to prevent environmental contamination[4][5][6].

The combined potential hazards, derived from structural analogy, are summarized below.

Chemical MoietyPotential HazardPrimary Route of ExposureRationale & Supporting Evidence
Azetidine Ring Severe Skin/Eye Corrosivity, FlammabilityDermal, OcularThe parent compound, azetidine, is classified as causing severe skin burns and eye damage (H314) and being a highly flammable liquid (H225)[2].
Difluorophenoxy Group Respiratory & Skin IrritationInhalation, DermalAnalogous fluorinated heterocyclic compounds are known to be irritating to the respiratory tract and skin. The toxicological properties are not fully investigated, warranting caution[3].
Complete Molecule Unknown Systemic ToxicityInhalation, Dermal, IngestionFor many novel research chemicals, comprehensive health hazards have not been fully investigated. A conservative approach assuming potential toxicity is a cornerstone of prudent laboratory practice[3].

Core Directive: Personal Protective Equipment (PPE)

Based on the hazard assessment, a multi-layered PPE approach is mandatory. All operations must be conducted within a certified chemical fume hood to control vapor and aerosol exposure.

Primary Barrier: Skin and Body Protection
  • Laboratory Coat: A flame-resistant laboratory coat is required. This serves as a primary barrier against splashes and provides a degree of protection from the potential flammability of the azetidine core.

  • Gloves: No single glove material protects against all chemicals[7]. A dual-glove approach is recommended. Wear a pair of nitrile examination gloves as a base layer, with a second, more robust pair of chemical-resistant gloves worn over them. The selection of the outer glove depends on the nature of the task.

TaskRecommended Outer GloveRationale
Incidental Contact (e.g., weighing, transfers)Nitrile (thicker gauge, >8 mil)Good for minor splashes and dexterity. Nitrile is a preferred choice for general chemical protection[7].
Extended Handling / Immersion Risk (e.g., large-scale reactions, cleaning)Butyl Rubber or Viton®These materials offer superior protection against a wide range of organic compounds, including halogenated substances[8].
Spill Cleanup Multilayer Laminate (e.g., Silver Shield®)Provides the broadest range of chemical resistance, essential for managing unknown or high-concentration hazards.
  • Additional Protection: For procedures involving large quantities (>50 g) or a significant risk of splashing, a chemical-resistant apron should be worn over the lab coat[7]. Long pants and closed-toe shoes are mandatory at all times.

Critical Shielding: Eye and Face Protection
  • Chemical Splash Goggles: Standard safety glasses are insufficient. Indirectly vented chemical splash goggles that conform to ANSI Z87.1 standards are required to protect against splashes and vapors.

  • Face Shield: When handling the material outside of a closed system or when there is a significant risk of splashing (e.g., during quenching of a large reaction), a full-face shield must be worn in addition to chemical splash goggles.

Respiratory Safeguards
  • Primary Engineering Control: All handling of 3-(2,5-Difluorophenoxy)azetidine, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood with a demonstrated face velocity of 80-120 feet per minute. This is the most critical step in preventing respiratory exposure.

  • Supplemental Respiratory Protection: In the event of a large spill or a failure of the primary engineering controls, respiratory protection will be necessary. Personnel involved in the cleanup should be trained and fit-tested for, at a minimum, a half-face or full-face air-purifying respirator (APR) equipped with a combination organic vapor/acid gas (OV/AG) cartridge[8].

Operational and Disposal Plans

A safe experiment is a well-planned experiment. The following procedural workflows are designed to minimize risk at every stage of handling.

Workflow for Safe Handling and Use

This workflow outlines the critical decision points and required actions for safely handling the compound from receipt to reaction completion.

G cluster_prep Preparation Phase cluster_handling Handling Phase (In Fume Hood) cluster_cleanup Post-Handling Phase A Verify Fume Hood Certification B Assemble All Required Materials & PPE A->B C Don PPE (Coat, Goggles, Gloves) B->C D Weigh Compound (Use anti-static weigh boat) C->D Begin Work E Perform Transfer/Dissolution (Use spatulas/cannulas) D->E F Set up Reaction Apparatus E->F G Decontaminate Glassware & Surfaces F->G Reaction Complete H Segregate & Label Halogenated Waste G->H I Doff PPE in Correct Sequence H->I J Wash Hands Thoroughly I->J

Caption: Experimental workflow for handling 3-(2,5-Difluorophenoxy)azetidine.

Emergency Spill Protocol

For a small spill (<100 mL) inside a chemical fume hood:

  • Alert personnel in the immediate area.

  • Contain the spill with an appropriate absorbent material (e.g., vermiculite or a commercial chemical absorbent). Do not use combustible materials like paper towels.

  • Carefully collect the absorbent material using non-sparking tools and place it into a designated, labeled hazardous waste container.

  • Decontaminate the area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

For a large spill (>100 mL) or any spill outside of a fume hood:

  • Evacuate the laboratory immediately and alert others.

  • If safe to do so, close the laboratory door to contain the vapors.

  • Contact your institution's Environmental Health & Safety (EH&S) department or emergency response team immediately. Do not attempt to clean up a large spill without proper training and equipment.

Mandatory Waste Disposal Plan

As a fluorinated organic compound, 3-(2,5-Difluorophenoxy)azetidine and any materials contaminated with it must be disposed of as halogenated organic waste .

Key Principles:

  • Segregation is Non-Negotiable: Halogenated organic wastes must be collected in separate, designated containers from non-halogenated organic wastes[4][5][6].

  • Proper Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical names of all components (no formulas or abbreviations), and the approximate percentages[4][6].

  • Container Integrity: Use only containers that are in good condition and compatible with the waste. The container must have a tightly sealing cap and be kept closed at all times except when waste is being added[4][6].

G start Generate Chemical Waste is_organic Is the waste primarily organic? start->is_organic has_halogen Does it contain F, Cl, Br, or I? is_organic->has_halogen Yes aqueous_bin Dispose in appropriate 'AQUEOUS WASTE' (Acid/Base) Container is_organic->aqueous_bin No (Aqueous) halogen_bin Dispose in 'HALOGENATED ORGANIC WASTE' Container has_halogen->halogen_bin Yes non_halogen_bin Dispose in 'NON-HALOGENATED ORGANIC WASTE' Container has_halogen->non_halogen_bin No

Sources

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